molecular formula C12H15BrO B1600207 1-Bromo-4-(cyclohexyloxy)benzene CAS No. 30752-31-9

1-Bromo-4-(cyclohexyloxy)benzene

Cat. No.: B1600207
CAS No.: 30752-31-9
M. Wt: 255.15 g/mol
InChI Key: YFUDIBSZKPCLQH-UHFFFAOYSA-N
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Description

1-Bromo-4-(cyclohexyloxy)benzene is a valuable chemical intermediate in advanced organic and medicinal chemistry research. Its structure, featuring a bromoaryl group and a cyclohexyloxy moiety, makes it a versatile building block for constructing more complex molecules. This compound serves as a key synthetic precursor in the development of novel pharmaceutical candidates, including hydroxylmidine derivatives investigated for their potential therapeutic applications . The bromine substituent offers a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the introduction of diverse structural elements. Simultaneously, the cyclohexyloxy group can contribute to the overall lipophilicity and metabolic stability of the resulting lead compounds. Researchers utilize this aromatic ether to explore structure-activity relationships and develop new molecular entities in drug discovery programs .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-cyclohexyloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9,11H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUDIBSZKPCLQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00456700
Record name 1-bromo-4-cyclohexyloxy-benzene
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Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30752-31-9
Record name 1-Bromo-4-(cyclohexyloxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30752-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-bromo-4-cyclohexyloxy-benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Bromo-4-(cyclohexyloxy)benzene CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Bromo-4-(cyclohexyloxy)benzene for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a key intermediate in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data recitation to explain the causality behind its synthesis, characterization, and application. We will delve into the strategic importance of its structure and the validated protocols for its use.

Core Compound Identification and Physicochemical Profile

This compound is a bifunctional aromatic compound. Its structure features a stable cyclohexyloxy ether group, which enhances lipophilicity, and a reactive aryl bromide, which serves as a versatile handle for advanced coupling reactions. This combination makes it a valuable building block in the synthesis of complex organic molecules, particularly in medicinal chemistry and materials science.[1]

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.

CAS Number: 30752-31-9 [2][][4][5][6]

A thorough understanding of its physical properties is critical for its application in experimental design, particularly for determining appropriate solvent systems and reaction temperatures.

PropertyValueSource
Molecular Formula C₁₂H₁₅BrO[2][5]
Molecular Weight 255.15 g/mol [2][][5]
Melting Point 40-41 °C[6]
Boiling Point 115-117 °C @ 0.8 Torr[6]
Appearance White to off-white crystalline solid[7]
Synonyms p-bromophenyl cyclohexyl ether, Benzene, 1-bromo-4-(cyclohexyloxy)-[][6]

Synthesis and Mechanistic Rationale: The Williamson Ether Synthesis

The most reliable and widely adopted method for preparing this compound is the Williamson ether synthesis.[8][9][10] This classic SN2 reaction is favored for its efficiency and high yield in forming unsymmetrical ethers.

The strategic choice of reactants is paramount. The synthesis involves the reaction between an alkoxide (or phenoxide) and an alkyl halide. To synthesize this compound, we react 4-bromophenol with a suitable cyclohexyl electrophile.

Core Rationale: The phenolic proton of 4-bromophenol is acidic and can be readily removed by a moderately strong base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), to form the sodium or potassium 4-bromophenoxide. This deprotonation is crucial as it converts the neutral, weakly nucleophilic hydroxyl group into a potent anionic nucleophile (the phenoxide). This significantly accelerates the rate of the subsequent substitution reaction.[10]

The resulting 4-bromophenoxide ion then attacks the electrophilic carbon of a cyclohexyl halide (e.g., bromocyclohexane) in a classic SN2 displacement, forming the C-O ether bond and displacing the bromide leaving group.

Caption: Logical workflow of the Williamson ether synthesis.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, meaning checkpoints and expected observations are included to ensure the reaction is proceeding correctly.

Materials:

  • 4-Bromophenol (CAS: 106-41-2)[7]

  • Bromocyclohexane (CAS: 108-85-0)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromophenol (10.0 g, 57.8 mmol).

  • Solvent and Base Addition: Add anhydrous potassium carbonate (16.0 g, 115.6 mmol, 2.0 equivalents) followed by 100 mL of DMF. The use of a polar aprotic solvent like DMF is strategic; it readily dissolves the ionic phenoxide intermediate and accelerates the SN2 reaction.[11]

  • Electrophile Addition: Add bromocyclohexane (10.4 mL, 86.7 mmol, 1.5 equivalents). A slight excess of the alkylating agent ensures the complete consumption of the limiting 4-bromophenol.

  • Heating and Monitoring: Heat the mixture to 80-90 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the 4-bromophenol spot. The reaction is typically complete within 4-6 hours.

  • Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Pour the mixture into 300 mL of cold water. The product, being organic, will likely precipitate or form an oil. Transfer the mixture to a separatory funnel and extract three times with 100 mL portions of diethyl ether.

  • Washing: Combine the organic extracts and wash twice with 100 mL of water and once with 100 mL of brine. The water washes remove residual DMF and inorganic salts, while the brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is typically a solid. It can be purified by recrystallization from a suitable solvent like ethanol or hexanes to yield a pure, crystalline product.

Structural Elucidation and Spectral Data

Confirming the structure of the synthesized product is a critical step that relies on a combination of spectroscopic techniques. The expected spectral data provides a fingerprint for the target molecule.

TechniqueExpected Chemical Shifts / SignalsRationale
¹H NMR δ ~7.35 (d, 2H), δ ~6.80 (d, 2H)The two sets of equivalent aromatic protons form a characteristic AA'BB' pattern (appearing as two doublets).
δ ~4.25 (m, 1H)The single proton on the carbon attached to the ether oxygen (CH-O) is deshielded and appears as a multiplet.
δ ~1.2-2.0 (m, 10H)The remaining ten protons on the cyclohexane ring appear as a series of overlapping multiplets in the aliphatic region.
¹³C NMR δ ~157 (C-O), ~132 (Ar-CH), ~117 (Ar-CH), ~113 (C-Br)Four distinct signals for the aromatic carbons.
δ ~79 (CH-O), ~32, ~26, ~24Four signals for the cyclohexyl carbons, with the carbon bonded to oxygen being the most downfield.
IR (cm⁻¹) ~2850-2950 (sp³ C-H), ~1240 (Ar-O-C stretch), ~1580 (C=C aromatic)Key functional group vibrations confirming the presence of the alkyl and aromatic ether components.
Mass Spec M⁺ and M⁺+2 peaks in ~1:1 ratioThe isotopic signature of bromine (⁷⁹Br and ⁸¹Br) provides definitive evidence of a single bromine atom in the molecule.

Reactivity and Strategic Applications in Drug Discovery

The utility of this compound in drug development stems directly from the reactivity of its aryl bromide moiety. This functional group is a linchpin for modern palladium-catalyzed cross-coupling reactions, which are fundamental to constructing the complex scaffolds of modern pharmaceuticals.[1]

Key Reactions:

  • Suzuki Coupling: Reaction with boronic acids/esters to form new C-C bonds.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, crucial for synthesizing many drug classes.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

  • Heck Coupling: Reaction with alkenes.

The cyclohexyloxy group is often incorporated as a metabolically stable, lipophilic moiety to improve a drug candidate's pharmacokinetic profile (ADME properties).

Caption: Use of the aryl bromide in Suzuki coupling.

Safety and Handling

As a halogenated aromatic compound, this compound requires careful handling. While specific toxicity data is limited, the safety profile can be inferred from its precursors and similar structures.

  • General Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Hazards: May cause skin, eye, and respiratory irritation.[12][13] Harmful if swallowed.

  • Incompatibilities: Avoid contact with strong oxidizing agents.[12][13]

  • Storage: Store in a cool, dry, well-sealed container away from light and incompatible materials.[2]

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

  • Chemsrc. This compound. [Link]

  • Solubility of Things. 4-Bromophenol. [Link]

  • Organic Syntheses. Cyclohexylbenzene. [Link]

  • LibreTexts Chemistry. 12. The Williamson Ether Synthesis. [Link]

  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • Name Reactions in Organic Synthesis. Williamson Ether Synthesis.
  • Organic Chemistry Portal. Williamson Synthesis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Pharmaceutical Potential: The Importance of 1-Bromo-4-(trans-4-propylcyclohexyl)benzene in Drug Synthesis. [Link]

  • PubChem. Benzene, 1-bromo-4-(hexyloxy)-. [Link]

  • Google Patents.
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • PubChem. This compound. [Link]

  • ChemSynthesis. 1-bromo-4-ethoxybenzene. [Link]

  • PubChem. Benzene, (cyclohexyloxy)-. [Link]

  • Google Patents. US7579511B1 - Process for making cyclohexylbenzene.
  • Appchem. This compound. [Link]

  • Google Patents. US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)

Sources

An In-depth Technical Guide to 1-Bromo-4-(cyclohexyloxy)benzene: Synthesis, Characterization, and Safety

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-4-(cyclohexyloxy)benzene, a halogenated aryl ether with significant potential in organic synthesis and as a building block in the development of novel pharmaceutical agents. The central focus of this document is the compound's molecular weight of 255.15 g/mol , a critical parameter for stoichiometric calculations in synthetic applications and for accurate characterization. This guide delves into the fundamental physicochemical properties, a detailed protocol for its synthesis via the Williamson ether synthesis, a thorough analysis of its structural characterization using modern spectroscopic techniques, and essential safety and handling protocols. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently and safely utilize this compound in their research and development endeavors.

Introduction

This compound, with the chemical formula C₁₂H₁₅BrO, is an organic compound that merges the structural features of a brominated aromatic ring and a cyclohexyl ether.[1][2][3] This unique combination of a reactive bromo-functional group, which can participate in a variety of cross-coupling reactions, and the lipophilic cyclohexyloxy moiety makes it a valuable intermediate in the synthesis of more complex molecules. Its applications span from the development of liquid crystals to its use as a scaffold in the design of biologically active compounds. A precise understanding of its molecular weight and other physicochemical properties is paramount for its effective application in laboratory and industrial settings.

Physicochemical Properties and Molecular Weight

The cornerstone of any chemical synthesis or analysis is a precise understanding of the compound's physical and chemical properties. The molecular weight of this compound is a fundamental parameter derived from its molecular formula.

Molecular Weight

The molecular weight of this compound is 255.15 g/mol .[1][3][4] This value is calculated based on the atomic weights of its constituent elements: twelve carbon atoms, fifteen hydrogen atoms, one bromine atom, and one oxygen atom. This precise molecular weight is essential for accurate mass-based measurements in reaction stoichiometry and for the interpretation of mass spectrometry data.

Key Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₅BrO[1][2][3]
Molecular Weight 255.15 g/mol [1][3][4]
CAS Number 30752-31-9[1][2][3]
Appearance Solid[5]
Melting Point 40-41 °C[5]
Boiling Point 115-117 °C at 0.8 Torr[5]
Synonyms p-bromophenyl cyclohexyl ether, Benzene, 1-bromo-4-(cyclohexyloxy)-[4]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide generated from 4-bromophenol acts as the nucleophile, attacking an electrophilic cyclohexyl derivative.

Reaction Principle

The Williamson ether synthesis is a robust and versatile method for preparing ethers. The reaction proceeds via an Sₙ2 mechanism, where the alkoxide ion displaces a leaving group (typically a halide) from a primary or secondary alkyl halide. For the synthesis of this compound, the key precursors are 4-bromophenol and a cyclohexyl halide (e.g., cyclohexyl bromide) or cyclohexanol.[2]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 4-Bromophenol 4-Bromophenol Base Base (e.g., NaOH, K₂CO₃) 4-Bromophenol->Base Deprotonation Cyclohexyl_Halide Cyclohexyl Halide (or derivative) Product This compound Cyclohexyl_Halide->Product Phenoxide_Intermediate 4-Bromophenoxide Base->Phenoxide_Intermediate Forms Phenoxide Solvent Polar Aprotic Solvent (e.g., DMF, Acetone) Phenoxide_Intermediate->Product SN2 Attack G cluster_techniques Characterization Techniques Compound This compound NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR Structural Elucidation IR FT-IR Spectroscopy Compound->IR Functional Group ID MS Mass Spectrometry Compound->MS Molecular Weight Confirmation

Sources

An In-depth Technical Guide to 1-Bromo-4-(cyclohexyloxy)benzene: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

1-Bromo-4-(cyclohexyloxy)benzene is a halogenated aromatic ether that has garnered significant interest in the field of organic synthesis, particularly as a versatile building block in the development of novel pharmaceutical agents. Its unique structural architecture, featuring a brominated phenyl ring ripe for cross-coupling reactions and a bulky, lipophilic cyclohexyloxy group, provides medicinal chemists with a valuable scaffold for molecular elaboration. The strategic placement of the bromine atom allows for the introduction of diverse functionalities through well-established palladium-catalyzed reactions, while the cyclohexyloxy moiety can influence the pharmacokinetic and pharmacodynamic properties of a target molecule, such as its solubility, metabolic stability, and receptor-binding interactions. This guide provides a comprehensive overview of the synthesis, characterization, and practical applications of this compound, with a focus on its role in contemporary drug discovery.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis.

PropertyValueReference
CAS Number 30752-31-9[1][2][3]
Molecular Formula C₁₂H₁₅BrO[1][4]
Molecular Weight 255.15 g/mol [1][4]
Appearance Off-white to pale yellow solidInferred from typical appearance of similar compounds
Melting Point 40-42 °C[3]
Boiling Point 115-117 °C at 0.8 Torr[3]
Solubility Insoluble in water, soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.General chemical knowledge
LogP 4.16[1]

Structural Formula:

Caption: Chemical structure of this compound.

Synthesis of this compound: A Practical Approach

The most common and efficient method for the preparation of this compound is the Williamson ether synthesis. This venerable yet reliable reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide derived from 4-bromophenol acts as the nucleophile, attacking an electrophilic cyclohexyl source.

Underlying Principle: The Williamson Ether Synthesis

The reaction proceeds via an SN2 mechanism, where the deprotonated hydroxyl group of 4-bromophenol, a potent nucleophile, attacks the carbon atom of a cyclohexyl halide (or a cyclohexanol activated as a leaving group, such as a tosylate). The choice of a strong base is crucial for the complete deprotonation of the weakly acidic 4-bromophenol to form the reactive phenoxide. Common bases for this transformation include sodium hydroxide, potassium hydroxide, and sodium hydride.

G cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products 4-Bromophenol 4-Bromophenol Deprotonation Deprotonation of 4-Bromophenol 4-Bromophenol->Deprotonation Cyclohexanol Cyclohexanol SN2_Attack SN2 Nucleophilic Attack Cyclohexanol->SN2_Attack Activation (e.g., as tosylate) or direct reaction with halide Base Strong Base (e.g., NaOH, KOH) Base->Deprotonation Deprotonation->SN2_Attack Formation of 4-Bromophenoxide Product This compound SN2_Attack->Product Byproducts Water + Salt SN2_Attack->Byproducts

Caption: Logical workflow of the Williamson ether synthesis for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 4-Bromophenol

  • Cyclohexanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Toluene or Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromophenol (1 equivalent) in toluene or DMF.

  • Base Addition: Add finely powdered sodium hydroxide or potassium hydroxide (1.2 equivalents) to the solution.

  • Azeotropic Water Removal (if using toluene): Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the acid-base reaction. Continue until no more water is collected.

  • Addition of Cyclohexanol: Cool the reaction mixture to room temperature and add cyclohexanol (1.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance):

The ¹H NMR spectrum is expected to show distinct signals for the aromatic and cyclohexyl protons.

  • Aromatic Protons: Two doublets in the aromatic region (typically δ 6.8-7.4 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the bromine atom will be downfield compared to the protons ortho to the cyclohexyloxy group.

  • Cyclohexyl Protons: A series of multiplets in the aliphatic region (typically δ 1.2-2.0 ppm) corresponding to the methylene protons of the cyclohexyl ring. A multiplet further downfield (around δ 4.2-4.4 ppm) is expected for the methine proton attached to the oxygen atom.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

The ¹³C NMR spectrum will provide information on the carbon framework.

  • Aromatic Carbons: Four signals in the aromatic region (typically δ 115-160 ppm). The carbon attached to the bromine will be significantly shifted, as will the carbon attached to the oxygen.

  • Cyclohexyl Carbons: Signals in the aliphatic region (typically δ 23-80 ppm), with the carbon attached to the oxygen being the most downfield.

IR (Infrared) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • C-O-C Stretch: A strong absorption band in the region of 1250-1000 cm⁻¹.

  • C-Br Stretch: A band in the fingerprint region, typically around 600-500 cm⁻¹.

  • Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Absorption bands just below 3000 cm⁻¹.

  • Aromatic C=C Bending: Bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak (M⁺) would be expected at m/z 254 and 256.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The bromine atom serves as a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions.[5] These reactions are cornerstones of modern medicinal chemistry, enabling the efficient construction of diverse molecular scaffolds.

While specific examples of marketed drugs directly synthesized from this compound are not prominently documented in publicly available literature, its structural motifs are present in numerous biologically active compounds. The 4-(cyclohexyloxy)phenyl moiety is explored in drug candidates for its potential to enhance binding to target proteins and improve pharmacokinetic profiles. For instance, similar structures are investigated in the development of agents targeting a range of diseases, including cancer, inflammatory disorders, and infectious diseases.

The true value of this compound for drug development professionals lies in its utility as a readily available and reactive building block for the exploration of new chemical space in lead discovery and optimization.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

  • Based on data for similar compounds, it may cause skin and eye irritation.[6]

  • May be harmful if swallowed or inhaled.[6]

Recommended Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a key synthetic intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis via the Williamson ether reaction, coupled with the versatility of its brominated aromatic ring for further chemical transformations, makes it an attractive building block for medicinal chemists. A thorough understanding of its synthesis, characterization, and safe handling is essential for its effective utilization in the quest for novel therapeutics.

References

  • Chemsrc. This compound | CAS#:30752-31-9. Available from: [Link]

  • Cram. Williamson Ether Synthesis Lab Report. Available from: [Link]

  • Utah Tech University. Williamson Ether Synthesis. Available from: [Link]

  • Science Learning Center. Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. Available from: [Link]

  • Experiment 06 Williamson Ether Synthesis. Available from: [Link]

    • The Williamson Ether Synthesis. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Pharmaceutical Potential: The Importance of 1-Bromo-4-(trans-4-propylcyclohexyl)benzene in Drug Synthesis. Available from: [Link]

  • Williamson Ether Synthesis. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

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An In-depth Technical Guide to the Synthesis of 1-Bromo-4-(cyclohexyloxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Bromo-4-(cyclohexyloxy)benzene is an important chemical intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its structure, featuring a brominated phenyl ring coupled with a cyclohexyloxy group, offers versatile reactivity for further molecular elaboration. This guide provides a comprehensive overview of the synthetic pathways to this compound, with a primary focus on the widely utilized Williamson ether synthesis. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and efficient synthesis.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of the reactants and the final product is paramount for successful synthesis, purification, and handling. The table below summarizes these key properties.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
This compoundC₁₂H₁₅BrO255.1540-41115-117 (at 0.8 Torr)Insoluble in water; soluble in organic solvents.
4-BromophenolC₆H₅BrO173.0163-67236-238Slightly soluble in water; soluble in ethanol, ether, and chloroform.[1][3]
Cyclohexyl BromideC₆H₁₁Br163.06-57166-167Sparingly soluble in water; soluble in organic solvents like ethanol and ether.[4][5]

Primary Synthetic Route: The Williamson Ether Synthesis

The most common and efficient method for preparing this compound is the Williamson ether synthesis.[6] This reaction is a cornerstone of organic chemistry for the formation of ethers and proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism.[6][7]

Mechanistic Principles

The synthesis involves the reaction of a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) with an organohalide.[6] In the synthesis of this compound, the hydroxyl group of 4-bromophenol is deprotonated by a base to form the more nucleophilic 4-bromophenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon atom of cyclohexyl bromide, which bears the leaving group (bromide). The reaction proceeds in a single, concerted step where the new carbon-oxygen bond forms simultaneously as the carbon-bromine bond breaks.[6]

Williamson_Ether_Synthesis

Rationale for Experimental Choices
  • Choice of Reactants : 4-bromophenol is selected for its phenolic hydroxyl group, which can be readily deprotonated to form a potent nucleophile.[8] Cyclohexyl bromide serves as the electrophile. While other cyclohexyl halides or sulfonates (like tosylates) could be used, the bromide offers a good balance of reactivity and stability.[6] It is important to note that using a secondary alkyl halide like cyclohexyl bromide can sometimes lead to a competing E2 elimination reaction, although with a strong nucleophile like a phenoxide, substitution is generally favored.[7]

  • Choice of Base : A moderately strong base is required to deprotonate the phenol without causing unwanted side reactions. Potassium carbonate (K₂CO₃) is a common and effective choice for this purpose.[9] Stronger bases like sodium hydride (NaH) could also be used but require more stringent anhydrous conditions.[9]

  • Choice of Solvent : The solvent plays a crucial role in an S(_N)2 reaction. A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetone, is ideal.[6] These solvents can solvate the cation of the base but do not strongly solvate the nucleophilic anion, leaving it more available to attack the electrophile. Protic solvents, like water or alcohols, would solvate and stabilize the phenoxide, reducing its nucleophilicity and slowing down the reaction.[6]

  • Use of a Phase-Transfer Catalyst : In industrial applications or when dealing with reactants with different solubilities, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide can be employed.[6][10] The PTC helps to transport the phenoxide ion from an aqueous or solid phase into the organic phase where the cyclohexyl bromide resides, thereby accelerating the reaction.[10]

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound via the Williamson ether synthesis.

Materials:

  • 4-Bromophenol

  • Cyclohexyl bromide

  • Potassium carbonate (anhydrous, powdered)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup : In a dry round-bottom flask equipped with a magnetic stir bar, combine 4-bromophenol (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone.

  • Addition of Alkylating Agent : To the stirring suspension, add cyclohexyl bromide (1.2 equivalents) dropwise at room temperature.

  • Reaction : Attach a reflux condenser to the flask and heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 8-12 hours.

  • Work-up : After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Wash the solid with a small amount of acetone.

  • Solvent Removal : Combine the filtrate and the washings, and remove the acetone using a rotary evaporator.

  • Extraction : Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer successively with water, saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification : The crude this compound can be purified by recrystallization from a suitable solvent such as ligroine or by column chromatography on silica gel.[11]

Experimental_Workflow

Alternative Synthetic Routes

While the Williamson ether synthesis is the most direct and common method, other approaches to forming aryl ethers exist and could potentially be adapted for the synthesis of this compound.

  • Ullmann Condensation : This method involves the copper-catalyzed reaction of an aryl halide with an alcohol.[9] In this case, 1,4-dibromobenzene could potentially be reacted with cyclohexanol in the presence of a copper catalyst and a base. However, controlling the selectivity to achieve mono-etherification can be challenging.

  • Buchwald-Hartwig Amination Analogue : Palladium-catalyzed cross-coupling reactions, famously used for C-N bond formation, have been extended to C-O bond formation. This would involve the reaction of 4-bromophenol with a cyclohexylating agent in the presence of a palladium catalyst and a suitable ligand.

Safety Considerations

  • 4-Bromophenol : This compound is harmful if swallowed and causes skin and eye irritation.[8] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Cyclohexyl Bromide : This is a flammable liquid and an irritant.[5] All handling should be done in a fume hood away from ignition sources.

  • Acetone and Diethyl Ether : These are highly flammable solvents. All operations involving these solvents should be conducted in a fume hood, and sources of ignition must be avoided.

Conclusion

The synthesis of this compound is most reliably achieved through the Williamson ether synthesis. A thorough understanding of the S(_N)2 mechanism and the judicious selection of reactants, base, and solvent are critical for maximizing the yield and purity of the product. The provided experimental protocol offers a robust starting point for researchers and professionals in drug development and chemical synthesis. As with all chemical syntheses, adherence to safety protocols is of utmost importance.

References

  • Williamson ether synthesis - Wikipedia. (n.d.).
  • 4-Bromophenol 106-41-2 wiki. (n.d.).
  • 4-Bromo Phenol || A Comprehensive Overview - Ketone Pharma. (2024, August 29).
  • This compound | CAS#:30752-31-9 | Chemsrc. (2025, August 22).
  • 4-Bromophenol - Solubility of Things. (n.d.).
  • This compound | 30752-31-9 - ChemicalBook. (n.d.).
  • Cyclohexyl Bromide Definition - Organic Chemistry Key Term - Fiveable. (n.d.).
  • 4-Bromophenol - Chem-Impex. (n.d.).
  • Bromocyclohexane: Properties, Synthesis, and Applic
  • Exploring 4-Bromophenol: Properties, Applications, and Manufacturing Insights. (n.d.).
  • CAS 30752-31-9 this compound - Building Block / BOC Sciences. (n.d.).
  • This compound | C12H15BrO | CID 11139714 - PubChem. (n.d.).
  • 30752-31-9 | this compound - ChemScene. (n.d.).
  • bromocyclohexane (C6H11Br) - GazFinder. (n.d.).
  • Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids - MDPI. (2025, November 11).
  • Bromocyclohexane - Wikipedia. (n.d.).
  • Bromocyclohexane 0.98 Cyclohexyl bromide - Sigma-Aldrich. (n.d.).
  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24).
  • Williamson Ether Synthesis - YouTube. (2020, October 20).
  • Williamson Ether Synthesis - J&K Scientific LLC. (2025, March 22).

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reactivity of the aryl bromide in 1-Bromo-4-(cyclohexyloxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Aryl Bromide in 1-Bromo-4-(cyclohexyloxy)benzene

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the C-Br bond in this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple reaction protocols to explore the underlying electronic and steric principles governing the compound's behavior. We will dissect its performance in pivotal palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination—and contrast this with its inherent inertness in nucleophilic aromatic substitution (SNAr). The causality behind the selection of catalysts, ligands, and reaction conditions is emphasized, providing a framework for rational reaction design and optimization. Detailed, field-tested protocols and quantitative data are presented to serve as a practical resource for laboratory application.

Molecular Architecture: Electronic and Steric Landscape

The reactivity of this compound is fundamentally dictated by the interplay of its three key components: the aryl C-Br bond, the benzene ring, and the para-substituted cyclohexyloxy group. Understanding the electronic and steric contributions of the cyclohexyloxy substituent is critical to predicting and controlling its chemical transformations.

  • Electronic Effects : The oxygen atom of the cyclohexyloxy group possesses lone pairs of electrons that are delocalized into the aromatic π-system. This positive mesomeric effect (+M) enriches the electron density of the benzene ring, particularly at the ortho and para positions. Consequently, this compound is classified as an electron-rich aryl bromide . This enrichment has a profound impact on the kinetics of many reactions, most notably by retarding the rate-determining oxidative addition step in palladium-catalyzed cross-coupling cycles.[1][2]

  • Steric Effects : The cyclohexyl ring is a bulky, non-planar group. While it is positioned para to the bromine atom, its steric bulk can influence the approach of large catalyst complexes and reagents. This steric hindrance is a crucial consideration in ligand selection for cross-coupling reactions, often necessitating the use of specialized, bulky ligands to promote efficient catalysis.[3][4]

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

This compound is a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions, which have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds.[5] The success of these transformations hinges on overcoming the challenge posed by its electron-rich nature. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

Palladium_Cross_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd [Ar-Pd(II)(Br)-L₂] Oxidative Addition Complex Pd0->OxAdd Oxidative Addition (Ar-Br) Trans [Ar-Pd(II)(R)-L₂] Transmetalation Complex OxAdd->Trans Transmetalation (R-M) Trans->Pd0 Product Ar-R (Product) Trans->Product Reductive Elimination dummy1 Regen Regeneration dummy1->Pd0 Reductive Elimination dummy2 ArBr Ar-Br (this compound) ArBr->OxAdd RM R-M (Coupling Partner) RM->Trans caption General Pd Cross-Coupling Cycle

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling an organoboron species with an organohalide.[8] For an electron-rich substrate like this compound, the oxidative addition of the C-Br bond to the Pd(0) center is slow. This kinetic barrier can be overcome by using highly active catalyst systems.

Causality of Protocol Choices:

  • Catalyst/Ligand: Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) are employed. These ligands form highly reactive, low-coordinate Pd(0) species that accelerate the oxidative addition step.[9] They also promote the reductive elimination step.

  • Base: A moderately strong base like K₂CO₃ or K₃PO₄ is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[9][10]

  • Solvent: A combination of an organic solvent (like dioxane or toluene) and water is often used. The aqueous phase helps to dissolve the inorganic base and facilitates the formation of the active boronate.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ComponentReagent/ConditionMolar Equiv.Rationale
Aryl BromideThis compound1.0Substrate
Boronic AcidArylboronic Acid1.2 - 1.5Coupling Partner
Pd PrecatalystPd(OAc)₂ or Pd₂(dba)₃0.01 - 0.02Palladium Source
LigandSPhos or XPhos0.02 - 0.04Accelerates Oxidative Addition
BaseK₃PO₄ or K₂CO₃2.0 - 3.0Activates Boronic Acid
SolventToluene/H₂O or Dioxane/H₂O (4:1)-Biphasic system
Temperature80 - 110 °C-Provides thermal energy

Experimental Protocol: Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 255 mg), the desired arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol, 424 mg).

  • Add Pd(OAc)₂ (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg).

  • Seal the flask with a septum, then evacuate and backfill with argon gas (repeat this cycle three times).

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitor reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, a critical transformation in pharmaceutical synthesis.[11][12] Similar to the Suzuki coupling, the reaction with electron-rich aryl bromides requires a highly active catalyst system to facilitate the challenging oxidative addition and subsequent C-N reductive elimination steps.[13]

Causality of Protocol Choices:

  • Catalyst/Ligand: Specialized, sterically hindered biarylphosphine ligands (e.g., BrettPhos, RuPhos) developed by Buchwald are essential.[14][15] These ligands create a catalyst that is both active enough for the oxidative addition and promotes the difficult reductive elimination of the C-N bond.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required. This base deprotonates the amine in situ to form the palladium-amido complex necessary for reductive elimination.[13]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are used to prevent quenching of the strong base.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd [Ar-Pd(II)(Br)-L] Oxidative Addition Complex Pd0->OxAdd Oxidative Addition (Ar-Br) AmineCoord [Ar-Pd(II)(NHR'₂)-L] Amido Complex OxAdd->AmineCoord Amine Coordination & Deprotonation (HNR'₂, Base) AmineCoord->Pd0 Product Ar-NR'₂ (Product) AmineCoord->Product Reductive Elimination ArBr Ar-Br ArBr->OxAdd Amine HNR'₂ Amine->AmineCoord Base Base Base->AmineCoord caption Buchwald-Hartwig Amination Cycle

Sources

Electrophilic Aromatic Substitution Reactions of 1-Bromo-4-(cyclohexyloxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

This technical guide provides a comprehensive examination of the electrophilic aromatic substitution (EAS) reactions of 1-bromo-4-(cyclohexyloxy)benzene. The document delineates the theoretical principles governing the reactivity and regioselectivity of this disubstituted benzene derivative, focusing on the interplay between the deactivating bromo substituent and the activating cyclohexyloxy group. Detailed mechanistic insights and field-proven, step-by-step synthetic protocols for key EAS reactions—including nitration, halogenation, and Friedel-Crafts acylation—are presented. The content is structured to deliver not only procedural instructions but also the causal logic behind experimental design, empowering researchers to adapt and troubleshoot these transformations effectively.

Introduction to the Substrate: this compound

This compound (CAS No: 30752-31-9) is a versatile synthetic intermediate.[1][2] Its structure features a benzene ring functionalized with two distinct groups: a halogen (bromine) and a bulky ether (cyclohexyloxy). This substitution pattern creates a unique electronic and steric environment that dictates its behavior in chemical reactions, particularly electrophilic aromatic substitution.

Molecular Structure:

  • Molecular Formula: C₁₂H₁₅BrO[3]

  • Molecular Weight: 255.15 g/mol [3]

  • Key Features: A para-disubstituted benzene ring where one substituent is an electron-withdrawing halogen and the other is an electron-donating alkoxy group.

The synthesis of this substrate is typically achieved via a Williamson ether synthesis, reacting 4-bromophenol with a suitable cyclohexyl electrophile (e.g., cyclohexyl bromide or tosylate) in the presence of a base. This accessibility makes it a valuable building block for introducing a functionalized phenyl moiety in the development of pharmaceuticals and advanced materials.

Theoretical Framework: Predicting Reactivity and Regioselectivity

The outcome of an electrophilic aromatic substitution reaction is governed by the substituent(s) already present on the aromatic ring.[4] These groups influence both the reaction rate (activation/deactivation) and the position of the incoming electrophile (regioselectivity).[5][6]

The General Mechanism of Electrophilic Aromatic Substitution

EAS reactions proceed via a two-step mechanism involving a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7][8][9]

  • Step 1 (Rate-Determining): The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile (E⁺). This step disrupts aromaticity and forms the arenium ion.[9]

  • Step 2 (Fast): A base removes a proton from the carbon bearing the electrophile, restoring the aromatic system.[7]

Caption: General mechanism of electrophilic aromatic substitution.

Dueling Directors: The Substituent Effects

In this compound, the two substituents exert opposing electronic effects.

  • Cyclohexyloxy Group (-OR): This is a strongly activating group and an ortho, para-director.[10] The oxygen atom's lone pairs are delocalized into the ring through resonance (+R effect), significantly increasing the electron density at the ortho and para positions.[11][12] This strong electron donation stabilizes the arenium ion intermediate, accelerating the reaction rate compared to benzene.[5][13]

  • Bromo Group (-Br): This is a deactivating group but is also an ortho, para-director.[4] It withdraws electron density through induction (-I effect) due to its high electronegativity, making the ring less nucleophilic and slowing the reaction.[6] However, its lone pairs can participate in resonance (+R effect), which directs incoming electrophiles to the ortho and para positions. For halogens, the inductive effect outweighs the resonance effect for reactivity, but the resonance effect still governs regioselectivity.[6]

Predicting the Site of Substitution: The Strongest Activator Wins

When multiple substituents are present, the regiochemical outcome is dictated by the most powerful activating group.[14] In this case, the cyclohexyloxy group is a much stronger activator than the bromo group is a deactivator.[12] Therefore, the cyclohexyloxy group controls the position of substitution.

Since the cyclohexyloxy group is an ortho, para-director and the para position is already occupied by the bromine atom, electrophilic attack will occur exclusively at the positions ortho to the cyclohexyloxy group (C2 and C6).

Caption: Regioselectivity in this compound.

Key Synthetic Protocols and Methodologies

The high activation of the ring by the cyclohexyloxy group necessitates the use of milder conditions than those typically employed for benzene to avoid polysubstitution and oxidative side reactions.[15]

Nitration

Nitration introduces a nitro (-NO2) group onto the aromatic ring. The electrophile is the nitronium ion (NO₂⁺), generated from nitric acid and a strong acid catalyst.[16]

  • Rationale: Due to the activated nature of the substrate, dilute nitric acid can be used, and reactions should be run at low temperatures to ensure monosubstitution. Concentrated sulfuric acid is still required to generate a sufficient concentration of the nitronium ion.[16]

  • Expected Product: 1-Bromo-4-(cyclohexyloxy)-2-nitrobenzene.

Experimental Protocol: Synthesis of 1-Bromo-4-(cyclohexyloxy)-2-nitrobenzene

  • Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 20 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

  • Nitrating Mixture: Slowly add 5.0 mL of concentrated nitric acid to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

  • Substrate Addition: Dissolve 10.0 g of this compound in 20 mL of glacial acetic acid. Add this solution dropwise to the cold nitrating mixture over 30 minutes. Maintain the reaction temperature below 5 °C.

  • Reaction: After the addition is complete, stir the mixture at 0-5 °C for an additional 1 hour.

  • Workup: Carefully pour the reaction mixture onto 200 g of crushed ice with stirring. A yellow solid will precipitate.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to litmus paper.

  • Purification: Recrystallize the crude product from ethanol to yield pure 1-bromo-4-(cyclohexyloxy)-2-nitrobenzene.

Halogenation (Bromination)

Halogenation introduces a halogen atom (e.g., -Br) onto the ring. For highly activated rings like this one, a Lewis acid catalyst may not be necessary.[17]

  • Rationale: The substrate is sufficiently nucleophilic to react with molecular bromine directly, often in a polar solvent like acetic acid. A catalyst like FeBr₃ would lead to rapid polysubstitution.

  • Expected Product: 1,2-Dibromo-4-(cyclohexyloxy)benzene.

Experimental Protocol: Synthesis of 1,2-Dibromo-4-(cyclohexyloxy)benzene

  • Preparation: Dissolve 5.0 g of this compound in 50 mL of glacial acetic acid in a flask protected from light.

  • Reagent Addition: In a dropping funnel, prepare a solution of 3.2 g (1.0 eq) of bromine in 10 mL of glacial acetic acid. Add this solution dropwise to the substrate solution at room temperature with stirring.

  • Reaction: Stir the mixture at room temperature for 2 hours. The red-brown color of bromine should fade.

  • Workup: Pour the reaction mixture into 250 mL of water containing a small amount of sodium bisulfite to quench any unreacted bromine.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Isolation & Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure. Purify the resulting crude oil or solid by column chromatography (silica gel, hexane/ethyl acetate gradient).

Friedel-Crafts Acylation

This reaction introduces an acyl group (-COR) to the ring using an acyl chloride or anhydride and a Lewis acid catalyst.[18][19]

  • Rationale: This reaction presents a challenge. The Lewis acid (e.g., AlCl₃) can complex with the oxygen atom of the ether, deactivating the ring.[20] Therefore, a stoichiometric amount of the catalyst is required, and milder Lewis acids or alternative methods may be preferable. The acylated product is less reactive than the starting material, which conveniently prevents polyacylation.[19]

  • Expected Product: 1-(2-Bromo-5-(cyclohexyloxy)phenyl)ethan-1-one (from acetylation).

Experimental Protocol: Synthesis of 1-(2-Bromo-5-(cyclohexyloxy)phenyl)ethan-1-one

  • Preparation: To a stirred suspension of 10.0 g of anhydrous aluminum chloride (AlCl₃) in 50 mL of dry dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add 5.5 mL of acetyl chloride dropwise.

  • Substrate Addition: Dissolve 10.0 g of this compound in 25 mL of dry DCM and add it slowly to the reaction mixture, keeping the temperature below 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction by TLC.

  • Workup: Cool the flask in an ice bath and cautiously quench the reaction by slowly adding 100 mL of cold 1 M HCl.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).

  • Isolation & Purification: Combine the organic extracts, wash with water, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue via column chromatography.

Summary of Reactions

Reaction Type Electrophile Typical Reagents & Conditions Predicted Major Product Key Scientific Considerations
Nitration Nitronium ion (NO₂⁺)HNO₃, H₂SO₄, 0-5 °C1-Bromo-4-(cyclohexyloxy)-2-nitrobenzeneLow temperature is critical to prevent over-reaction and oxidative degradation.[15]
Bromination Bromonium ion (Br⁺)Br₂, Acetic Acid, Room Temp.1,2-Dibromo-4-(cyclohexyloxy)benzeneThe highly activated ring does not require a Lewis acid catalyst.[17]
Friedel-Crafts Acylation Acylium ion (RCO⁺)RCOCl, AlCl₃ (stoichiometric), DCM, 0 °C to RT1-(2-Bromo-5-(cyclohexyloxy)phenyl)alkan-1-oneLewis acid can complex with the ether oxygen, requiring careful stoichiometry.[20]
Sulfonation Sulfur trioxide (SO₃)Fuming H₂SO₄2-Bromo-5-(cyclohexyloxy)benzenesulfonic acidReaction is often reversible and can be controlled by temperature.

Conclusion

The electrophilic aromatic substitution of this compound is a predictable and controllable process governed by the powerful activating and directing effects of the cyclohexyloxy group. This guide demonstrates that despite the presence of a deactivating bromo substituent, the ether functionality dominates, directing incoming electrophiles to its ortho positions. By carefully selecting milder reaction conditions to account for the high nucleophilicity of the substrate, researchers can selectively synthesize a variety of valuable 2,4,5-trisubstituted benzene derivatives. These protocols serve as a robust starting point for further exploration and application in medicinal chemistry and materials science.

References

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  • PrepChem.com. (n.d.). Synthesis of 1-bromo-4-cyclohexylbutane. Available at: [Link]

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  • Chemistry LibreTexts. (2020). Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Available at: [Link]

  • Lecturio. (n.d.). Aromatic Compounds and Electrophilic Aromatic Substitution. Available at: [Link]

  • Science Learning Center. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene. Available at: [Link]

  • Chemistry LibreTexts. (2022). Electrophilic Aromatic Substitution Reactions - Bromination. Available at: [Link]

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An In-depth Technical Guide to the Safe Handling of 1-Bromo-4-(cyclohexyloxy)benzene for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety and handling precautions for 1-Bromo-4-(cyclohexyloxy)benzene (CAS No. 30752-31-9), a key intermediate in pharmaceutical and materials science research. The following information is synthesized from available safety data for the compound and structurally related aromatic ethers and brominated hydrocarbons, offering a robust framework for its safe utilization in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals.

Understanding the Hazard Profile

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The primary routes of exposure are inhalation, skin contact, and eye contact. The causality behind these hazards lies in the reactivity of the brominated benzene ring and the potential for the compound to interfere with biological processes upon absorption.

Physicochemical and Hazard Data Summary
PropertyValueSource(s)
CAS Number 30752-31-9[2][3][4][]
Molecular Formula C₁₂H₁₅BrO[2][3][]
Molecular Weight 255.15 g/mol [3]
Melting Point 40-41 °C[1]
Boiling Point 115-117 °C at 0.8 Torr[6]
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning[7]
Hazard Statements H302, H315, H319, H335

Exposure Controls and Personal Protective Equipment (PPE)

A self-validating system of exposure control is paramount. This begins with engineering controls and is supplemented by appropriate PPE. The logic is to minimize contact and inhalation potential at the source.

Engineering Controls:
  • Fume Hood: All handling of this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE):

The selection of PPE is dictated by the potential hazards. For this compound, the following are mandatory:

  • Eye and Face Protection: Chemical safety goggles that conform to EN166 (EU) or NIOSH (US) standards are required. A face shield should be worn in situations with a higher risk of splashing.

  • Skin Protection:

    • Gloves: Nitrile or neoprene gloves are recommended. Given that breakthrough times can vary, it is crucial to change gloves immediately upon contamination.

    • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to protect against skin contact.

  • Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required. However, in the event of a spill or ventilation failure, a respirator with an organic vapor cartridge should be available.

Safe Handling, Storage, and Disposal Protocols

Handling:

As with many ethers, there is a potential for peroxide formation upon prolonged exposure to air and light. While the solid nature of this compound at room temperature may reduce this risk compared to liquid ethers, it is a critical consideration.

  • Grounding: When transferring the material, especially if melted, ensure containers are grounded to prevent static discharge, which could be an ignition source.

  • Inert Atmosphere: For long-term storage or reactions at elevated temperatures, consider handling under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and peroxide formation.

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and strong bases.

Storage:

Proper storage is essential for maintaining the integrity of the compound and ensuring safety.

  • Container: Store in a tightly sealed, light-resistant container.

  • Conditions: Keep in a cool, dry, and well-ventilated area. A storage temperature of 2-8°C is recommended.[3][7]

  • Labeling: The date of receipt and the date of first opening should be clearly marked on the container to track its age.

Disposal:

Waste containing this compound must be treated as hazardous waste.

  • Waste Stream: Dispose of the compound and any contaminated materials in a designated halogenated organic waste container.

  • Regulations: All waste disposal must adhere to local, state, and federal regulations. Do not discharge to drains or the environment.

Emergency Procedures: A Validating Response System

First Aid Measures:
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response:

In the event of a spill, a structured response is critical to prevent exposure and environmental contamination.

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For a solid spill, carefully sweep or scoop the material into a labeled, sealed container for disposal. Avoid generating dust. For a molten spill, absorb with an inert material (e.g., sand or vermiculite) and place in a sealed container.

  • Decontaminate: Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Report: Report the incident to the laboratory supervisor and environmental health and safety office.

Fire-Fighting Measures:
  • Suitable Extinguishing Media: Use carbon dioxide, dry chemical powder, or appropriate foam. Water spray can be used to cool containers.

  • Specific Hazards: Thermal decomposition may produce carbon monoxide, carbon dioxide, and hydrogen bromide gas.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Workflow and Visualization

Standard Operating Procedure: Weighing and Dissolving this compound

This protocol is a self-validating system, ensuring minimal exposure at each step.

  • Preparation:

    • Don all required PPE (safety goggles, nitrile gloves, lab coat).

    • Ensure the chemical fume hood is operational.

    • Gather all necessary equipment (spatula, weigh boat, beaker, stir bar, solvent).

  • Weighing:

    • Place a weigh boat on an analytical balance inside the fume hood.

    • Tare the balance.

    • Carefully transfer the desired amount of this compound from its storage container to the weigh boat using a clean spatula.

    • Securely close the storage container.

  • Dissolving:

    • Place a beaker containing the appropriate volume of solvent and a stir bar on a stir plate inside the fume hood.

    • Carefully add the weighed this compound to the solvent.

    • Start stirring until the solid is fully dissolved.

  • Cleanup:

    • Dispose of the weigh boat and any contaminated wipes in the designated halogenated organic waste.

    • Wipe down the spatula and the work surface in the fume hood.

    • Remove gloves and wash hands thoroughly.

Logical Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup Phase PPE Don PPE FumeHood Verify Fume Hood Operation PPE->FumeHood Gather Gather Equipment FumeHood->Gather Weigh Weigh Compound Gather->Weigh Transfer Transfer to Solvent Weigh->Transfer Dissolve Dissolve Transfer->Dissolve Waste Dispose of Waste Dissolve->Waste Decon Decontaminate Surfaces Waste->Decon RemovePPE Remove PPE & Wash Hands Decon->RemovePPE

Caption: A logical workflow for the safe handling of this compound.

References

  • This compound | CAS#:30752-31-9 | Chemsrc. (n.d.). Retrieved January 8, 2026, from [Link]

  • Incident management: brominated flame retardants - GOV.UK. (n.d.). Retrieved January 8, 2026, from [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 5). Retrieved January 8, 2026, from [Link]

  • 1-Bromo-4- (cyclohexyloxy)benzene | C12H15BrO | CID 11139714 - PubChem. (n.d.). Retrieved January 8, 2026, from [Link]

  • 1-Bromo-4-propylcyclohexane | C9H17Br | CID 14047241 - PubChem. (n.d.). Retrieved January 8, 2026, from [Link]

  • Benzene, 1-bromo-4-phenoxy- - the NIST WebBook. (n.d.). Retrieved January 8, 2026, from [Link]

  • Benzene, 1-bromo-4-(hexyloxy)- - Substance Details - SRS | US EPA. (n.d.). Retrieved January 8, 2026, from [Link]

  • Polybrominated diphenyl ether flame retardants fact sheet - DCCEEW. (n.d.). Retrieved January 8, 2026, from [Link]

  • Emission of Brominated Flame-Retarding Compounds from Polymeric Textile Materials Used in Firefighter Protective Garment During Thermal Exposure - MDPI. (n.d.). Retrieved January 8, 2026, from [Link]

  • Practice Prevention PBDEs - Collaborative for Health & Environment. (n.d.). Retrieved January 8, 2026, from [Link]

  • Brominated Flame Retardant: Function and Effectiveness for Protection from Flame - LEVITEX. (n.d.). Retrieved January 8, 2026, from [Link]

Sources

A Technical Guide to the Potential Biological Activities of 1-Bromo-4-(cyclohexyloxy)benzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The 1-bromo-4-(cyclohexyloxy)benzene scaffold represents a compelling starting point for the exploration of novel therapeutic agents. This technical guide provides a comprehensive overview of the potential biological activities of its derivatives, drawing upon structure-activity relationships of analogous compounds. We will delve into the synthetic pathways for creating a diverse library of these molecules and outline detailed experimental protocols for evaluating their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. This document is intended to serve as a foundational resource for researchers embarking on the design and investigation of this promising class of compounds.

Introduction: The Rationale for Investigating this compound Derivatives

The quest for novel bioactive molecules is a cornerstone of modern drug discovery. The this compound core is a unique amalgamation of chemical motifs that have independently shown significant pharmacological potential. The presence of a halogen atom, specifically bromine, on an aromatic ring is a well-established strategy in medicinal chemistry to enhance the biological activity of a compound. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, often leading to improved potency.[1][2][3] For instance, halogenated phenols and flavonolignans have demonstrated potent antibacterial activities, even against resistant strains.[2][4]

The cyclohexyloxy group, a bulky and lipophilic moiety, can facilitate membrane permeability and occupy hydrophobic pockets within target proteins. Structurally related compounds, such as those containing cyclopentyloxyanisole scaffolds, have been shown to possess significant antitumor and enzyme inhibitory properties.[5][6] This convergence of a brominated aromatic system and a cycloalkyl ether suggests that derivatives of this compound could exhibit a range of valuable biological activities. This guide will explore the synthetic avenues to access these derivatives and provide a roadmap for their biological evaluation.

Synthesis of this compound and Its Derivatives

The parent compound, this compound, can be synthesized via a Williamson ether synthesis. This straightforward and robust reaction involves the coupling of an alkoxide with a primary alkyl halide. In this case, 4-bromophenol serves as the phenolic precursor and cyclohexanol can be converted to a suitable cyclohexyl halide or tosylate.[7]

Proposed Synthetic Pathway:

Synthesis_Pathway 4-Bromophenol 4-Bromophenol Intermediate_Alkoxide 4-Bromophenoxide 4-Bromophenol->Intermediate_Alkoxide Base Cyclohexanol Cyclohexanol Cyclohexyl_Tosylate Cyclohexyl Tosylate Cyclohexanol->Cyclohexyl_Tosylate Tosyl_Chloride Base (e.g., NaH) Base (e.g., NaH) Solvent (e.g., DMF) Solvent (e.g., DMF) Product This compound Intermediate_Alkoxide->Product Cyclohexyl_Tosylate, Solvent, Heat Tosyl_Chloride p-TsCl, Pyridine

Caption: Proposed Williamson ether synthesis of this compound.

Experimental Protocol: General Procedure for the Synthesis of this compound Derivatives
  • Preparation of the Alkoxide: To a solution of a substituted 4-bromophenol (1.0 eq) in a suitable anhydrous solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Addition of the Cyclohexyl Moiety: To the stirred solution of the phenoxide, add a solution of a functionalized cyclohexyl halide or tosylate (1.2 eq) in the same anhydrous solvent.

  • Reaction and Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.

This modular synthetic approach allows for the introduction of a wide range of substituents on both the phenyl ring and the cyclohexyl moiety, enabling the creation of a diverse chemical library for structure-activity relationship (SAR) studies.

Potential Biological Activities and Screening Protocols

Based on the activities of structurally related compounds, derivatives of this compound are promising candidates for evaluation in several key therapeutic areas.

Anticancer Activity

The presence of the bromophenyl group, a common feature in anticancer agents, and the lipophilic cyclohexyloxy tail suggest potential for cytotoxicity against cancer cell lines.[5][6]

  • Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., dimethyl sulfoxide or a solution of sodium dodecyl sulfate in HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50) for each compound.

Antimicrobial and Antifungal Activity

Halogenated aromatic compounds are known to possess significant antimicrobial properties.[1][2][3] The lipophilicity imparted by the cyclohexyloxy group may enhance the ability of these derivatives to penetrate microbial cell membranes.

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Enzyme Inhibition

Structurally similar molecules have demonstrated inhibitory activity against enzymes implicated in inflammation and cancer, such as cyclooxygenases (COX) and phosphodiesterases (PDE).[5][6]

  • Enzyme Preparation: Use commercially available COX-1 and COX-2 enzyme preparations.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the enzyme, a heme cofactor, and a suitable buffer.

  • Inhibitor Addition: Add various concentrations of the test compounds to the wells and pre-incubate for a short period.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Detection: Measure the production of prostaglandin G2 (PGG2) using a colorimetric or fluorometric method.[8]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Biological_Screening_Workflow Library Library of this compound Derivatives Primary_Screening Primary Biological Screening Library->Primary_Screening Anticancer Anticancer Activity (MTT Assay) Primary_Screening->Anticancer Antimicrobial Antimicrobial Activity (MIC Assay) Primary_Screening->Antimicrobial Enzyme_Inhibition Enzyme Inhibition (e.g., COX Assay) Primary_Screening->Enzyme_Inhibition Hit_Identification Hit Identification Anticancer->Hit_Identification Antimicrobial->Hit_Identification Enzyme_Inhibition->Hit_Identification SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hit_Identification->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Optimization->In_Vivo_Studies

Caption: A generalized workflow for the biological evaluation of novel compounds.

Structure-Activity Relationship (SAR) Insights and Future Directions

While specific SAR data for this compound derivatives is not yet available, we can extrapolate from related compound classes to guide future design efforts.

  • Role of the Bromo Substituent: The position and electronic nature of substituents on the phenyl ring will likely have a significant impact on activity. The bromine atom's position at C4 is a starting point, and exploring derivatives with additional substitutions or moving the bromine to other positions could modulate activity and selectivity.

  • Influence of the Cyclohexyloxy Moiety: Modifications to the cyclohexyl ring, such as the introduction of hydroxyl, amino, or other functional groups, could create new interaction points with biological targets and alter the compound's pharmacokinetic properties.

  • Linker Modifications: While the core structure is a direct ether linkage, exploring derivatives with different linkers between the phenyl and cyclohexyl rings (e.g., methyleneoxy) could influence conformational flexibility and biological activity.

Data Presentation

As experimental data is generated, it is crucial to present it in a clear and comparative manner.

Table 1: Hypothetical Anticancer Activity Data

Compound IDR1 SubstituentR2 SubstituentIC50 (µM) vs. MCF-7IC50 (µM) vs. A549
BCH-001 HH> 100> 100
BCH-002 2-FH25.432.1
BCH-003 H4-OH15.820.5
Doxorubicin --0.50.8

Table 2: Hypothetical Antimicrobial Activity Data

Compound IDR1 SubstituentR2 SubstituentMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
BCH-001 HH128> 128
BCH-004 3-ClH3264
BCH-005 H2-NH264128
Ciprofloxacin --10.5

Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. This guide has outlined a rational approach to the synthesis and biological evaluation of its derivatives. By systematically exploring the chemical space around this core structure and employing the detailed screening protocols provided, researchers can efficiently identify and optimize lead compounds with potential applications in oncology, infectious diseases, and inflammatory disorders. The insights gained from these studies will be invaluable in advancing our understanding of the structure-activity relationships governing the biological effects of this intriguing class of molecules.

References

  • Završnik, D., et al. (2008). Synthesis and antimicrobial activity of some new coumarin derivatives. Journal of the Serbian Chemical Society, 73(10), 959-965.
  • Uyanik, A., et al. (2010). Antimicrobial and antifungal activity study of poly substituted benzene derivatives. Marmara Pharmaceutical Journal, 14(2), 79-82.
  • Kut, D., et al. (2024). Antimicrobial Activity of Halogen- and Chalcogen-Functionalized Thiazoloquinazolines. Letters in Drug Design & Discovery, 21(13), 2490-2496.
  • de Gaetano, A., et al. (2023). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. Molecules, 28(8), 3396.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Faleye, O. S., et al. (2023). Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. Pharmacological Reviews, 75(6), 1145-1179.
  • PubChem. (n.d.). 1-Bromo-4-chloro-3-(cis-4-hydroxy-cyclohexyloxy)-benzene. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • Congdon, M. D., et al. (2015). Structure–activity Relationship Studies of the. Amanote Research.
  • Abdel-Aziem, A., et al. (2020). Synthesis, antitumor activity, and molecular docking study of 2-cyclopentyloxyanisole derivatives: mechanistic study of enzyme inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 849-860.
  • de Melo, A. D., et al. (2005). Structure-activity relationships for the design of small-molecule inhibitors. Mini-Reviews in Medicinal Chemistry, 5(6), 585-593.
  • Al-Ostoot, F. H., et al. (2022). Enzyme Inhibitory and Mutagenicity Guided Investigation of Selected Medicinal Plants in Different Solvents. Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas, 21(3), 324-338.
  • ResearchGate. (2020). (PDF) Synthesis, antitumor activity, and molecular docking study of 2-cyclopentyloxyanisole derivatives: mechanistic study of enzyme inhibition. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-4-phenoxy-. Retrieved from [Link]

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starting materials for 1-Bromo-4-(cyclohexyloxy)benzene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-Bromo-4-(cyclohexyloxy)benzene

Introduction

This compound is a key intermediate in the synthesis of various organic molecules, finding applications in the development of pharmaceuticals, agrochemicals, and materials science.[1] Its structure, featuring a brominated aromatic ring coupled with a cyclohexyl ether, provides a versatile scaffold for further chemical modification through cross-coupling reactions and other transformations. This guide offers a comprehensive analysis of the primary synthetic routes to this target molecule, providing researchers, scientists, and drug development professionals with a detailed understanding of the available methodologies, the rationale behind experimental choices, and actionable laboratory protocols.

Strategic Analysis of Synthetic Pathways

The core of synthesizing this compound lies in the formation of an aryl ether bond. The retrosynthetic disconnections point toward several logical and field-proven strategies. The most prominent of these are the Williamson ether synthesis, the Mitsunobu reaction, and direct alkylation using cyclohexanol. Each pathway presents a unique set of advantages and challenges concerning starting material availability, reaction conditions, and potential side reactions.

Primary Synthetic Routes:
  • Williamson Ether Synthesis: This classical and highly reliable method involves the SN2 reaction between a phenoxide and an alkyl halide.[2][3] For this target, the reaction proceeds between the 4-bromophenoxide ion and a cyclohexyl electrophile, typically bromocyclohexane.

  • Mitsunobu Reaction: Offering a milder alternative, the Mitsunobu reaction facilitates the dehydration and coupling of an alcohol and a pronucleophile (in this case, 4-bromophenol) using a combination of a phosphine and an azodicarboxylate.[3][4][5] This method is particularly valuable when seeking to avoid the basic conditions of the Williamson synthesis.

  • Direct Alkylation with Cyclohexanol: This approach utilizes cyclohexanol directly as the alkylating agent for 4-bromophenol, typically under acidic conditions.[6][7] While atom-economical, this route can be complicated by competing side reactions such as C-alkylation of the phenol ring and dehydration of cyclohexanol to form cyclohexene.[6][8]

Comparative Analysis of Synthetic Routes

To aid in the selection of the optimal synthetic strategy, the following table summarizes the key aspects of each primary route.

Parameter Route 1: Williamson Ether Synthesis Route 2: Mitsunobu Reaction Route 3: Direct Acid-Catalyzed Alkylation
Starting Materials 4-Bromophenol, Cyclohexyl Halide (e.g., Bromocyclohexane)[9]4-Bromophenol, Cyclohexanol[9]4-Bromophenol, Cyclohexanol[7][9]
Key Reagents Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetone)Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)[5][10]Strong Acid Catalyst (e.g., H₂SO₄, H₃PO₄), Zeolites[7][11]
Advantages • High yields• Well-established and reliable• Relatively inexpensive reagents• Mild reaction conditions• Avoids strong bases• Proceeds with inversion of configuration at the alcohol center[4]• High atom economy• Inexpensive starting materials
Disadvantages • Requires a base, which may not be compatible with sensitive functional groups• Potential for E2 elimination side reaction with secondary halides• May require elevated temperatures• Stoichiometric amounts of byproducts (PPh₃O, reduced azodicarboxylate) that can complicate purification• Reagents are toxic and potentially hazardous (DEAD/DIAD)[10]• Low selectivity (O- vs. C-alkylation)• Dehydration of cyclohexanol to cyclohexene is a major side reaction[6]• Harsh acidic conditions

Detailed Experimental Protocols & Mechanistic Insights

The following sections provide detailed, step-by-step methodologies for the most robust and recommended synthetic routes. The rationale behind each experimental choice is explained to ensure a self-validating and reproducible protocol.

Protocol 1: Williamson Ether Synthesis of this compound

This method is the most direct and widely employed strategy. It relies on the generation of the 4-bromophenoxide nucleophile, which then displaces a halide from the cyclohexyl electrophile. The choice of a polar aprotic solvent like DMF facilitates the SN2 reaction by solvating the cation of the base without strongly solvating the phenoxide, thus enhancing its nucleophilicity.

Williamson_Ether_Synthesis cluster_prep Step 1: Phenoxide Formation cluster_reaction Step 2: SN2 Alkylation cluster_workup Step 3: Work-up & Purification A 4-Bromophenol + Potassium Carbonate B Potassium 4-bromophenoxide A->B DMF, 80°C D Crude Product Mixture B->D Add Bromocyclohexane Stir at 80°C C Bromocyclohexane E Quench with H₂O Extract with Ethyl Acetate D->E F Wash Organic Layer (H₂O, Brine) E->F G Dry (Na₂SO₄), Filter, Concentrate F->G H Purify by Recrystallization or Column Chromatography G->H I Pure 1-Bromo-4- (cyclohexyloxy)benzene H->I

Caption: Workflow for Williamson Ether Synthesis.

  • Reagent Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromophenol (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 1.5 eq.), and anhydrous N,N-dimethylformamide (DMF, approx. 0.5 M).

    • Causality: Potassium carbonate is a moderately strong base, sufficient to deprotonate the acidic phenol (pKa ≈ 10) to form the nucleophilic phenoxide.[12] Anhydrous conditions prevent the base from being consumed by water. DMF is an excellent polar aprotic solvent for this SN2 reaction.

  • Phenoxide Formation: Heat the mixture to 80 °C and stir for 30 minutes to ensure complete formation of the potassium 4-bromophenoxide salt.

  • Alkylation: Add bromocyclohexane (1.2 eq.) dropwise to the reaction mixture via a syringe. Continue to stir the reaction at 80 °C.

    • Causality: A slight excess of the alkylating agent ensures complete consumption of the phenoxide. The reaction is heated to overcome the activation energy for the SN2 displacement on the secondary carbon of the cyclohexane ring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-bromophenol starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water. Extract the aqueous phase three times with ethyl acetate.

    • Causality: The water quenches the reaction and dissolves the inorganic salts (KBr, excess K₂CO₃). The organic product is extracted into the ethyl acetate layer.

  • Purification: Combine the organic extracts and wash sequentially with deionized water and saturated aqueous sodium chloride (brine). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Causality: Washing removes residual DMF and inorganic impurities. Brine helps to break up any emulsions and further dry the organic layer.

  • Final Product Isolation: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield this compound as a white solid.[13][14]

Protocol 2: Mitsunobu Reaction for this compound Synthesis

This protocol is ideal for substrates that are sensitive to the basic or high-temperature conditions of the Williamson synthesis. The reaction proceeds through a redox mechanism where the alcohol is activated by the phosphine/azodicarboxylate system, allowing for nucleophilic attack by the phenol.[4][5]

Mitsunobu_Mechanism PPh3 PPh₃ Betaine Betaine Adduct PPh3->Betaine + DEAD DEAD Phosphonium_Salt Alkoxyphosphonium Salt Betaine->Phosphonium_Salt + Cyclohexanol - DEAD (protonated) DEADH2 DEADH₂ Betaine->DEADH2 Forms byproduct Phenol 4-Bromophenol Alkoxide 4-Bromophenoxide Phenol->Alkoxide Deprotonated by Betaine Product This compound Alkoxide->Product SN2 Attack TPPO PPh₃O Phosphonium_Salt->TPPO Forms byproduct Alcohol Cyclohexanol

Caption: Simplified mechanism of the Mitsunobu reaction.

  • Reagent Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a solution of 4-bromophenol (1.1 eq.), cyclohexanol (1.0 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF, approx. 0.4 M).

    • Causality: Anhydrous conditions are critical as water will compete with the alcohol and phenol, consuming the reagents. A slight excess of the phenol and phosphine ensures the complete conversion of the limiting cyclohexanol.

  • Reaction Initiation: Cool the flask to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise via a syringe over 30 minutes. A color change (typically to a yellow or orange hue) and the formation of a precipitate (triphenylphosphine oxide) are often observed.[10][15]

    • Causality: The slow, cooled addition is crucial to control the exothermic reaction between PPh₃ and DIAD.[15] This in-situ formation of the reactive betaine intermediate activates the cyclohexanol for displacement.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitoring: Monitor the reaction by TLC for the disappearance of cyclohexanol.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The resulting residue will contain the product and the stoichiometric byproducts (triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate).

  • Purification: Purify the crude material directly by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the desired ether from the byproducts.

    • Causality: Chromatography is typically required for Mitsunobu reactions due to the non-volatile and often co-eluting nature of the byproducts.

Safety and Handling Considerations

  • 4-Bromophenol: Toxic upon ingestion and causes skin irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Bromocyclohexane: Flammable liquid and vapor. Causes skin and eye irritation. Use in a well-ventilated fume hood.

  • Sodium Hydride (NaH): Highly flammable solid that reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere.

  • DIAD/DEAD: Toxic and potential explosion hazard, especially when heated.[10] Always add dropwise from a syringe and keep the reaction cool during addition.

  • Solvents (DMF, THF): Flammable and associated with health risks. Always handle in a fume hood.

Conclusion

The synthesis of this compound can be effectively achieved through several established methods. The Williamson ether synthesis stands out as the most practical and scalable route for general laboratory and industrial applications, owing to its high efficiency and cost-effective starting materials. For substrates incompatible with basic conditions, the Mitsunobu reaction provides a powerful, albeit more complex, alternative under mild conditions. A thorough understanding of the mechanisms, operational parameters, and potential side reactions detailed in this guide will enable researchers to select and execute the optimal synthetic strategy for their specific needs.

References

  • ResearchGate. (2025). Conversion of Cyclohexanones to Alkyl Aryl Ethers Using a Pd/C-Ethylene System | Request PDF. Retrieved from ResearchGate. [Link]

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  • Chemsrc. (2025). This compound | CAS#:30752-31-9. [Link]

  • Books. (2024). Chapter 3: Synthetic Methods for Alkyl Aryl Ethers.
  • PNNL. (2017). Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

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  • Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. [Link]

  • Homework.Study.com. (n.d.). Williamson ether synthesis of 1-methoxy-4-propoxybenzene. [Link]

  • ResearchGate. (2025). Selective Alkylation of Phenol with Cyclohexanol over Large-Pore Zeolites. [Link]

  • ResearchGate. (2025). Alkylation of Phenol with Cyclohexanol and Cyclohexene Using HY and Modified HY Zeolites. [Link]

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An In-depth Technical Guide to the IUPAC Nomenclature of 1-Bromo-4-(cyclohexyloxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Systematic nomenclature, governed by the International Union of Pure and Applied Chemistry (IUPAC), is the bedrock of unambiguous chemical communication.[1][2][3][4][5] For professionals in research and drug development, a precise understanding of these naming conventions is not merely academic—it is a prerequisite for accurate documentation, reproducible experimentation, and global collaboration.[4][5] This guide provides a comprehensive deconstruction of the IUPAC nomenclature for the aryl ether, 1-Bromo-4-(cyclohexyloxy)benzene. We will dissect the logic behind its name by examining the constituent functional groups, the principles of priority, and the systematic application of locants. This technical paper aims to serve as a definitive reference for the methodical naming of substituted aromatic ethers, a class of compounds prevalent in medicinal chemistry.[6][7][8][9][10]

The Imperative of Precision: Why IUPAC Nomenclature Matters in Advanced Research

In the intricate landscape of drug discovery and chemical synthesis, common or trivial names can introduce a dangerous level of ambiguity.[4] The IUPAC system provides a universal, rule-based framework that ensures every distinct chemical structure corresponds to a unique, descriptive name.[2][4][11] This systematic approach is critical for:

  • Global Collaboration: Allowing scientists worldwide to identify a compound without ambiguity.[1]

  • Patent and Regulatory Filings: Ensuring the precise chemical entity is unequivocally defined.

  • Database Searching and Informatics: Enabling accurate retrieval of information from chemical databases like PubChem, Chemical Abstracts Service (CAS), and others.

  • Safety and Hazard Communication: Clearly identifying substances to prevent handling errors.[4]

The compound in focus, this compound (CAS No. 30752-31-9), is an excellent exemplar for illustrating the methodical logic of IUPAC nomenclature as applied to multifunctional aromatic compounds.[12][13][14][15]

Structural Deconstruction and Functional Group Analysis

To correctly name this compound, we must first identify its core components and functional groups.

ComponentChemical FormulaClassification
Benzene RingC₆H₄Aromatic Hydrocarbon
Bromo Group-BrHalogen Substituent
Cyclohexyloxy Group-O-C₆H₁₁Alkoxy Substituent (Ether)

The molecule consists of a central benzene ring to which a bromine atom and a cyclohexyloxy group are attached. The ether linkage connects the benzene ring to a cyclohexane ring.

The Naming Protocol: A Step-by-Step Application of IUPAC Rules

The systematic naming of this compound follows a logical sequence dictated by IUPAC rules for substituted benzenes and ethers.

Identifying the Parent Structure

According to IUPAC nomenclature, ethers are typically named as alkoxyalkanes.[16][17][18] This involves identifying the more complex or larger group attached to the oxygen atom as the parent hydrocarbon and the smaller group as an alkoxy substituent.[16][17][19][20]

In the case of this compound, the two groups attached to the ether oxygen are a substituted phenyl group and a cyclohexyl group. The benzene ring is considered the parent structure due to its aromaticity and the presence of multiple substituents.[21] Therefore, the base name of the compound is benzene .

Identifying and Naming the Substituents

There are two substituents on the benzene ring:

  • A bromine atom, which is named as a bromo prefix.[22]

  • A cyclohexyloxy group (-OC₆H₁₁), which is named as a cyclohexyloxy prefix. This name is derived from the cyclohexyl group attached to the oxygen atom of the ether.

Assigning Locants: The Principle of Lowest Possible Numbers

When a benzene ring has multiple substituents, their positions must be indicated by numbers (locants).[23][24] The numbering of the carbon atoms in the benzene ring should be done to give the substituents the lowest possible set of numbers.[11][23]

For disubstituted benzenes, the prefixes ortho- (1,2), meta- (1,3), and para- (1,4) are also commonly used to describe the relative positions of the substituents.[23][24][25][26] In this molecule, the bromo and cyclohexyloxy groups are in a 1,4 relationship, which corresponds to the para position.[24]

When assigning locants for IUPAC systematic naming, we follow these steps:

  • Assign position 1 to one of the substituted carbons.

  • Number the ring in either a clockwise or counter-clockwise direction to give the other substituent the lowest possible number.

In this case, if we assign '1' to the carbon bearing the bromo group, the carbon with the cyclohexyloxy group is at position '4'. Conversely, if we start at the cyclohexyloxy group, the bromo group is at position '4'. Both numbering schemes result in the locants 1 and 4.

Assembling the Final Name: The Role of Alphabetical Order

When multiple substituents are present, they are listed in alphabetical order before the parent name.[11]

  • B romo

  • C yclohexyloxy

Therefore, "bromo" precedes "cyclohexyloxy" in the final name.

Combining the locants, substituent names (in alphabetical order), and the parent name, we arrive at the systematic IUPAC name:

This compound

Visualization of the Nomenclature Process

The logical flow for determining the IUPAC name can be visualized as follows:

IUPAC_Nomenclature_Workflow Start Analyze the Molecular Structure IdentifyParent Identify the Parent Structure (Benzene Ring) Start->IdentifyParent IdentifySubstituents Identify and Name Substituents (-Br: Bromo) (-OC₆H₁₁: Cyclohexyloxy) IdentifyParent->IdentifySubstituents AssignLocants Assign Locants to Substituents (Lowest Number Rule: 1 and 4) IdentifySubstituents->AssignLocants Alphabetize Alphabetize Substituents (Bromo, Cyclohexyloxy) AssignLocants->Alphabetize AssembleName Assemble the Final IUPAC Name Alphabetize->AssembleName FinalName This compound AssembleName->FinalName

Caption: Workflow for the systematic IUPAC naming of this compound.

Alternative and Common Names

While the systematic IUPAC name is the most precise, other names may be encountered in literature or chemical catalogs.[][28] These include:

  • p-Bromophenyl cyclohexyl ether : This name uses the "para" descriptor for the 1,4 substitution pattern and treats the compound as a derivative of ether.[][28]

  • Benzene, 1-bromo-4-(cyclohexyloxy)- : This is an indexed name format often used by Chemical Abstracts Service (CAS).[14][][28]

It is crucial for researchers to recognize these variations while prioritizing the systematic IUPAC name for formal communication.

Conclusion

The IUPAC nomenclature for this compound is a clear demonstration of the power of systematic chemical naming. By breaking down the molecule into its constituent parts—the parent benzene ring and its bromo and cyclohexyloxy substituents—and applying the principles of locant assignment and alphabetical ordering, we arrive at an unambiguous and universally understood name. For professionals in the fields of chemistry and drug development, mastery of these principles is indispensable for ensuring accuracy, safety, and clear communication in their vital work.

References

  • Allen, A. (n.d.). Classification and IUPAC Nomenclature | Rules, Steps, and Examples.
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  • IIT NEET JEE Chemistry short notes. (2025). IUPAC Nomenclature Functional Group Priority Order.
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  • BYJU'S. (n.d.). Nomenclature of Ethers.
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  • Unknown. (2010). Nomenclature of substituted benzene rings.
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  • Lievens, J. (2012). Intermediate IUPAC Nomenclature VII.
  • The Organic Chemistry Tutor. (2025). Why Is Systematic Chemical Naming Important?.
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  • PubChem. (n.d.). This compound.
  • ChemicalBook. (n.d.). This compound.
  • Chemistry LibreTexts. (2023). Nomenclature of Ethers.
  • ResearchGate. (n.d.). Selected examples of pharmaceuticals containing amino aryl ethers.
  • Metadynea. (2023). The Noteworthy Role of Ethers: Green Synthesis, Pharmaceutical Uses, and More.
  • ACS Publications. (n.d.). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery.
  • ResearchGate. (n.d.). Alkyl aryl ethers and their preparations.
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  • BLD Pharm. (n.d.). 30752-31-9|this compound.

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Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 1-Bromo-4-(cyclohexyloxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-(Cyclohexyloxy)biphenyl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable reliability and functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organoboron species and an organic halide is a go-to method for constructing biaryl and substituted aromatic structures, which are privileged motifs in medicinal chemistry, materials science, and agrochemicals.[3][4]

This guide focuses on the practical application of the Suzuki coupling using 1-Bromo-4-(cyclohexyloxy)benzene as a key building block. The resulting 4-(cyclohexyloxy)biphenyl derivatives are of significant interest in drug discovery, often serving as core fragments in the development of novel therapeutics.[5][6] The cyclohexyloxy group imparts desirable physicochemical properties, such as increased lipophilicity and metabolic stability, making this scaffold a valuable asset for researchers aiming to optimize lead compounds.

This document provides an in-depth examination of the reaction, from its mechanistic underpinnings to detailed, field-tested protocols designed for immediate application in the research and development laboratory.

Mechanistic Insights: The Palladium Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three primary steps centered around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][8][9]

  • Oxidative Addition: The cycle commences with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-bromine bond of this compound. This is often the rate-limiting step and results in the formation of a square-planar Pd(II) complex.[8][9] The electron-donating nature of the cyclohexyloxy group can make this step more challenging compared to electron-deficient aryl bromides, necessitating the careful selection of an appropriate ligand to promote the reaction.[7][10]

  • Transmetalation: This step involves the transfer of the organic moiety from the organoboron reagent (e.g., an arylboronic acid) to the Pd(II) center. For this to occur, the boronic acid must first be activated by a base.[11][12] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then facilitates the exchange of the bromide ligand on the palladium complex with the organic group from the boron reagent.[13][14]

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups from the Pd(II) complex. This forms the new carbon-carbon bond, yielding the desired 4-(cyclohexyloxy)biphenyl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[7][8][9]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)Ln-Br Pd0->PdII_Aryl OA Oxidative Addition OA->Pd0 Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)Ln-Ar' Transmetalation->PdII_Diaryl RE Reductive Elimination Product Ar-Ar' (Product) ArylBr Ar-Br (this compound) BoronicAcid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ Base Base (e.g., K₂CO₃) Base->BoronicAcid Activation Boronate->PdII_Aryl Product->Pd0 Regenerates Catalyst Experimental_Workflow cluster_workflow Experimental Workflow A 1. Reagent Addition (Aryl Bromide, Boronic Acid, Pd(OAc)₂, SPhos, K₂CO₃) B 2. Inert Atmosphere (Evacuate/Backfill with N₂) A->B C 3. Solvent Addition (Degassed Toluene/H₂O) B->C D 4. Heating & Stirring (100 °C, 4-12h) C->D E 5. Reaction Monitoring (TLC or LC-MS) D->E F 6. Aqueous Workup (Extraction & Washing) E->F Upon Completion G 7. Drying & Concentration F->G H 8. Purification (Column Chromatography) G->H I Pure Product (4-(cyclohexyloxy)biphenyl) H->I

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-4-(cyclohexyloxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1] Aryl and heteroaryl amines are privileged structures found in a vast array of bioactive molecules and functional materials.[2] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of these crucial linkages.[3][4] This reaction offers a significant advantage over traditional methods, such as nucleophilic aromatic substitution, by enabling the coupling of a wide range of aryl halides and amines under relatively mild conditions with broad functional group tolerance.[5]

This guide provides an in-depth exploration of the Buchwald-Hartwig amination, with a specific focus on the coupling of 1-Bromo-4-(cyclohexyloxy)benzene. The presence of the bulky and electron-donating cyclohexyloxy group introduces specific steric and electronic considerations that necessitate careful optimization of reaction parameters. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-tested protocols, and discuss the critical factors that ensure a successful and reproducible outcome.

Mechanistic Overview: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[6] The generally accepted mechanism consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[7]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the aryl bromide.[8] This step forms a Pd(II) intermediate. The reactivity order for the aryl halide is typically Ar-I > Ar-Br > Ar-Cl.[9]

  • Amine Coordination and Deprotonation: The amine substrate then coordinates to the Pd(II) complex. A base is crucial in this step to deprotonate the coordinated amine, forming a palladium-amido complex.[10] The choice of base is critical and can significantly influence the reaction rate and yield.[11]

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex.[12] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle, and releases the desired N-aryl amine product.

Visualizing the Catalytic Cycle

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L->Oxidative_Addition Ar-Br Pd(II)_Complex L-Pd(II)(Ar)(Br) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine (R₂NH) Coordination Pd(II)_Complex->Amine_Coordination + R₂NH, Base - H-Base⁺, Br⁻ Amido_Complex L-Pd(II)(Ar)(NR₂) Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Ar-NR₂ Reductive_Elimination->Product Product Release

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Design for this compound

The successful amination of this compound requires careful consideration of several key parameters. The bulky cyclohexyloxy group can present steric challenges, and its electron-donating nature can affect the rate of oxidative addition.

Key Reaction Parameters and Their Rationale
ParameterRecommended ChoiceRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common Pd(0) source, while Palladium(II) acetate (Pd(OAc)₂) is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[13]
Ligand XPhos or RuPhosFor sterically demanding substrates, bulky and electron-rich biarylphosphine ligands are often necessary to promote efficient oxidative addition and reductive elimination.[6][14]
Base NaOtBu or K₃PO₄Sodium tert-butoxide is a strong, non-nucleophilic base suitable for a wide range of amines.[15] For base-sensitive substrates, weaker inorganic bases like potassium phosphate can be effective.[9]
Solvent Toluene or 1,4-DioxaneThese are common solvents for Buchwald-Hartwig aminations, offering good solubility for the reagents and appropriate boiling points for thermal reactions.[16] The choice of solvent can also influence reaction rates and selectivity.[17]
Temperature 80-110 °CThe reaction temperature is a critical parameter that needs to be optimized for each specific substrate combination.[10]

Detailed Experimental Protocols

The following protocols provide a starting point for the Buchwald-Hartwig amination of this compound with a representative primary and secondary amine. Note: These reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

Protocol 1: Amination with a Primary Amine (e.g., Aniline)

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

  • Add this compound (1.0 mmol, 1.0 equiv) and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Seal the Schlenk tube, and evacuate and backfill with argon three times.

  • Add anhydrous toluene (5 mL) via syringe, followed by aniline (1.2 mmol, 1.2 equiv).

  • Place the reaction mixture in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Amination with a Secondary Amine (e.g., Morpholine)

Materials:

  • This compound

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium Phosphate (K₃PO₄)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Add this compound (1.0 mmol, 1.0 equiv) and potassium phosphate (2.1 mmol, 2.1 equiv).

  • Seal the Schlenk tube, and evacuate and backfill with argon three times.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe, followed by morpholine (1.2 mmol, 1.2 equiv).

  • Place the reaction mixture in a preheated oil bath at 110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Diagram

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A 1. Add Pd catalyst and ligand to an oven-dried Schlenk tube. B 2. Add aryl bromide and base. A->B C 3. Evacuate and backfill with inert gas (3x). B->C D 4. Add anhydrous solvent and amine via syringe. C->D E 5. Heat to desired temperature with vigorous stirring. D->E F 6. Monitor reaction progress by TLC or GC-MS. E->F G 7. Cool to room temperature and quench (if necessary). F->G H 8. Perform aqueous workup and extraction. G->H I 9. Dry, filter, and concentrate the organic layers. H->I J 10. Purify by flash column chromatography. I->J

Caption: A generalized workflow for the Buchwald-Hartwig amination.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient temperature, incorrect base or solvent.Ensure reagents and solvents are anhydrous. Screen different ligands, bases, and solvents. Increase the reaction temperature in increments.
Formation of Side Products Hydrodehalogenation of the aryl bromide.Use a less sterically hindered ligand. Lower the reaction temperature.
Incomplete Reaction Steric hindrance from the substrate or amine.Increase catalyst and ligand loading. Increase reaction time. Consider using a more active catalyst system (e.g., a palladacycle precatalyst).

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-aryl amines. The successful application of this methodology to sterically and electronically challenging substrates like this compound hinges on a rational approach to reaction optimization. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields and reproducible results. The protocols and guidelines presented in this document provide a solid foundation for the development of robust and efficient C-N bond-forming reactions in a variety of research and development settings. The continued evolution of this reaction, with the development of new catalysts and ligands, promises to further expand its utility in the synthesis of complex molecules.[18]

References

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  • Singleton, D. A., & C-C, L. (2012). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 134(42), 17513–17523. Retrieved from [Link]

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  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. Retrieved from [Link]

  • Norrby, P.-O., & Johansson, M. J. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. Retrieved from [Link]

  • Norrby, P.-O., & Johansson, M. J. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. Retrieved from [Link]

  • Sherwood, J. (2019). Solvent effects in palladium catalysed cross-coupling reactions. SciSpace. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Buchwald-Hartwig amination. Retrieved from [Link]

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  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Retrieved from [Link]

  • Norrby, P.-O., & Johansson, M. J. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961–11969. Retrieved from [Link]

  • Request PDF. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • Scilit. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • Sharma, A., & Kumar, V. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Catalysts, 12(1), 95. Retrieved from [Link]

  • Lundgren, R. J., & Stradiotto, M. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(6), 2333–2343. Retrieved from [Link]

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  • R Discovery. (2022, January 18). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]

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  • ACS GCI Pharmaceutical Roundtable. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • Kumar, A., & Kumar, S. (2017). Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions, 46(36), 12044-12053. Retrieved from [Link]

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The Versatile Role of 1-Bromo-4-(cyclohexyloxy)benzene in Modern Synthetic Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern organic synthesis, the strategic functionalization of aromatic scaffolds is paramount for the construction of complex molecular architectures. 1-Bromo-4-(cyclohexyloxy)benzene has emerged as a highly valuable and versatile building block, particularly in the synthesis of novel therapeutic agents and advanced materials. Its unique combination of a reactive aryl bromide handle and a bulky, lipophilic cyclohexyloxy group makes it an attractive starting material for a variety of palladium-catalyzed cross-coupling reactions. The bromine atom serves as a key functional group for introducing molecular diversity through the formation of new carbon-carbon and carbon-nitrogen bonds.[1]

This comprehensive guide provides detailed application notes and robust protocols for the use of this compound in three of the most powerful cross-coupling reactions in the synthetic chemist's toolkit: the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. The methodologies presented herein are designed to serve as a practical resource for researchers, scientists, and drug development professionals, offering not just procedural steps but also insights into the underlying chemical principles.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a synthetic building block is crucial for its effective application.

PropertyValueReference
CAS Number 30752-31-9[2][3]
Molecular Formula C₁₂H₁₅BrO[2][4]
Molecular Weight 255.15 g/mol [4][5]
Melting Point 40-41 °C[3]
Boiling Point 115-117 °C (at 0.8 Torr)[3]
Appearance White to off-white solid
Solubility Soluble in common organic solvents such as THF, dioxane, toluene, and DMF.

Synthesis of this compound

The accessibility of this key building block is a critical consideration for its widespread use. A common and efficient method for the synthesis of this compound involves the Williamson ether synthesis, starting from the readily available precursors 4-bromophenol and a cyclohexyl halide (e.g., bromocyclohexane) or cyclohexanol under acidic conditions.

Protocol: Williamson Ether Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound from 4-bromophenol and bromocyclohexane.

Materials:

  • 4-Bromophenol

  • Bromocyclohexane

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-bromophenol (1.0 equiv.) in anhydrous DMF, add potassium carbonate (1.5 equiv.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add bromocyclohexane (1.2 equiv.) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The presence of the bromo-substituent on the electron-rich phenyl ring of this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern drug discovery and materials science, allowing for the precise and efficient formation of new chemical bonds.

Suzuki-Miyaura Coupling: Formation of Biaryl Structures

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, typically between an aryl or vinyl halide and an organoboron compound.[6] This reaction is widely used to synthesize biaryl motifs, which are prevalent in many biologically active compounds.

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[7]

Suzuki_Miyaura_Cycle cluster_legend Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0) Catalyst Ar-Pd(II)-X(L2) Oxidative Addition Complex Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Transmetalation Complex Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2, Base) Ar-R Biaryl Product Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • Toluene, 1,4-Dioxane, or DMF

  • Water or Ethanol

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry Schlenk flask, combine this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Add palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-(cyclohexyloxy)-1,1'-biphenyl.

ParameterCondition
Aryl Halide This compound
Boronic Acid Phenylboronic Acid
Catalyst Pd(OAc)₂ (2 mol%) / PPh₃ (4 mol%)
Base K₂CO₃ (2.0 equiv.)
Solvent Toluene/Water (4:1)
Temperature 100 °C
Typical Yield >85%
Buchwald-Hartwig Amination: Synthesis of Aryl Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of aryl amines from aryl halides and primary or secondary amines.[8][9] This reaction is of immense importance in medicinal chemistry as the aniline and its derivatives are common substructures in many pharmaceuticals.

The mechanism of the Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-coupling reactions and involves:

  • Oxidative Addition: A Pd(0) catalyst reacts with this compound.

  • Amine Coordination and Deprotonation: An amine coordinates to the resulting Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed via reductive elimination, yielding the N-aryl amine product and regenerating the Pd(0) catalyst.[10]

Buchwald_Hartwig_Cycle cluster_legend Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L2 Pd(0) Catalyst Ar-Pd(II)-X(L2) Oxidative Addition Complex Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-NR1R2(L2) Palladium-Amido Complex Ar-Pd(II)-X(L2)->Ar-Pd(II)-NR1R2(L2) Amine Coordination & Deprotonation (R1R2NH, Base) Ar-NR1R2 Aryl Amine Product Ar-Pd(II)-NR1R2(L2)->Ar-NR1R2 Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

This protocol details a general procedure for the Buchwald-Hartwig amination using morpholine as a representative amine.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos or other suitable biarylphosphine ligand

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene or 1,4-Dioxane

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.4 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add this compound (1.0 equiv.) and morpholine (1.2 equiv.).

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction's progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 4-(4-(cyclohexyloxy)phenyl)morpholine.[11]

ParameterCondition
Aryl Halide This compound
Amine Morpholine
Catalyst Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%)
Base NaOt-Bu (1.4 equiv.)
Solvent Toluene
Temperature 110 °C
Typical Yield >90%
Heck Reaction: Vinylation of an Aryl Halide

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[12][13] It is a versatile method for the synthesis of substituted alkenes, which are important intermediates in organic synthesis.

The catalytic cycle of the Heck reaction typically involves:

  • Oxidative Addition: A Pd(0) species adds to the aryl bromide.

  • Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium complex and then inserts into the aryl-palladium bond.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the alkene product and a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species is converted back to the active Pd(0) catalyst in the presence of a base.

Heck_Reaction_Cycle cluster_legend Heck Reaction Catalytic Cycle Pd(0)L2 Pd(0) Catalyst Ar-Pd(II)-X(L2) Oxidative Addition Complex Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene_Complex [Ar-Pd(II)-X(L2)(Alkene)] Ar-Pd(II)-X(L2)->Alkene_Complex Alkene Coordination Insertion_Product R-CH2-CH(Ar)-Pd(II)-X(L2) Alkene_Complex->Insertion_Product Migratory Insertion Alkene_Product Substituted Alkene Insertion_Product->Alkene_Product β-Hydride Elimination Pd-H_Complex H-Pd(II)-X(L2) Insertion_Product->Pd-H_Complex Pd-H_Complex->Pd(0)L2 Reductive Elimination (Base)

Caption: Catalytic cycle of the Heck reaction.

The following is a representative protocol for the Heck reaction.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 equiv.), potassium carbonate (2.0 equiv.), palladium(II) acetate (2 mol%), and triphenylphosphine (4 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous DMF followed by styrene (1.2 equiv.).

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature and dilute with water.

  • Extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain 1-(cyclohexyloxy)-4-styrylbenzene.

ParameterCondition
Aryl Halide This compound
Alkene Styrene
Catalyst Pd(OAc)₂ (2 mol%) / PPh₃ (4 mol%)
Base K₂CO₃ (2.0 equiv.)
Solvent DMF
Temperature 110 °C
Typical Yield >80%

Conclusion

This compound is a demonstrably valuable and adaptable synthetic building block. Its utility in cornerstone palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions allows for the efficient construction of complex organic molecules. The protocols and principles outlined in this guide are intended to empower researchers to confidently employ this reagent in their synthetic endeavors, paving the way for the discovery and development of novel chemical entities with significant potential in pharmaceuticals and materials science.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene. BenchChem.
  • Chemsrc. (2025, August 22). This compound | CAS#:30752-31-9. Chemsrc.
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-bromo-4-(trichloromethyl)benzene. BenchChem.
  • Chemistry LibreTexts. (2023, June 30).
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 1-bromo-4-(trichloromethyl)benzene. BenchChem.
  • Organic Syntheses. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 1-bromo-4-(trichloromethyl)benzene. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Heck Reaction of 1-Bromo-4-(trichloromethyl)benzene. BenchChem.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 12). Unlocking Pharmaceutical Potential: The Importance of 1-Bromo-4-(trans-4-propylcyclohexyl)benzene in Drug Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • ChemicalBook. (n.d.). This compound | 30752-31-9. ChemicalBook.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 12). Unlocking Pharmaceutical Potential: The Importance of 1-Bromo-4-(trans-4-propylcyclohexyl)benzene in Drug Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • PubChem. (n.d.). This compound. PubChem.
  • BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 1-Bromo-4-(trichloromethyl)benzene. BenchChem.
  • ResearchGate. (n.d.). Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e.
  • ChemScene. (n.d.). 30752-31-9 | this compound. ChemScene.
  • YouTube. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube.
  • Chemistry LibreTexts. (2023, June 30).

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Application Notes & Protocols: The Strategic Use of 1-Bromo-4-(cyclohexyloxy)benzene in the Synthesis of Calamitic Liquid Crystals

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: The Architectural Significance of 1-Bromo-4-(cyclohexyloxy)benzene

In the rational design of thermotropic liquid crystals, the selection of molecular building blocks is paramount to achieving desired mesomorphic properties, thermal ranges, and electro-optical performance. This compound has emerged as a cornerstone synthon for creating high-performance calamitic (rod-like) liquid crystals. Its molecular architecture is strategically divided into two key functional domains:

  • The Cyclohexyloxy Moiety: This bulky, non-planar saturated ring is crucial for modulating the final properties of the liquid crystal molecule. It contributes to a lower melting point and viscosity compared to purely aromatic analogues.[1] The flexible nature of the cyclohexyl ring can disrupt excessive crystalline packing in the solid state, thereby broadening the liquid crystalline temperature range. Its presence is integral to the synthesis of materials for various display technologies.[2][3]

  • The Aryl Bromide Terminus: The bromine atom serves as a highly versatile functional handle for carbon-carbon bond formation. It is an ideal leaving group for a suite of palladium-catalyzed cross-coupling reactions, providing a reliable and efficient pathway to elongate the molecular core and construct the bi-aryl or multi-aryl structures characteristic of calamitic mesogens.[4][5][6]

This guide provides a detailed exploration of the application of this compound in liquid crystal synthesis, focusing on the causality behind protocol design and offering field-proven methodologies for key transformations.

Pillar 1: The Suzuki-Miyaura Coupling for Bi-Aryl Mesogen Construction

The Suzuki-Miyaura coupling is arguably the most powerful and widely used method for constructing the bi-aryl core structures central to many liquid crystal families, such as the cyanobiphenyls.[4][6][7] The reaction's tolerance for a wide range of functional groups and its generally high yields make it ideal for complex molecule synthesis.

Reaction Principle

The reaction facilitates a carbon-carbon bond between the sp²-hybridized carbon of this compound and an organoboron compound, typically a phenylboronic acid derivative. The catalytic cycle, driven by a Palladium(0) species, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6] The base is a critical component, as it activates the boronic acid, facilitating the transmetalation step where the organic group is transferred to the palladium center.[7]

Protocol 1: Synthesis of 4'-(Cyclohexyloxy)-[1,1'-biphenyl]-4-carbonitrile

This protocol details the synthesis of a representative cyanobiphenyl liquid crystal, a class of materials widely used in twisted nematic (TN) displays.[8]

Objective: To synthesize a calamitic liquid crystal by coupling this compound with 4-cyanophenylboronic acid.

Materials & Reagents:

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Equiv.
This compound255.1510.01.0
4-Cyanophenylboronic acid146.9412.01.2
Palladium(II) Acetate (Pd(OAc)₂)224.500.100.01
Triphenylphosphine (PPh₃)262.290.400.04
Potassium Carbonate (K₂CO₃), anhydrous138.2125.02.5
Toluene, anhydrous-50 mL-
Ethanol, 200 proof-20 mL-
Deionized Water-20 mL-
Schlenk Flask (250 mL), Reflux Condenser, Stir Bar---
Inert Gas (Argon or Nitrogen)---

Experimental Workflow Visualization:

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Setup 1. Assemble dry Schlenk flask with condenser under Argon AddReactants 2. Add solid reactants: - this compound - 4-Cyanophenylboronic acid - K₂CO₃, Pd(OAc)₂, PPh₃ AddSolvents 3. Add degassed solvents: Toluene, Ethanol, Water AddReactants->AddSolvents Seal & Purge Heat 4. Heat to 85-90 °C with vigorous stirring (12-18 hours) AddSolvents->Heat Monitor 5. Monitor progress via TLC Heat->Monitor Cool 6. Cool to RT, dilute with Ethyl Acetate Monitor->Cool Reaction Complete Separate 7. Separate organic layer, wash with brine Cool->Separate Dry 8. Dry (Na₂SO₄), filter, and concentrate Separate->Dry Purify 9. Purify via column chromatography Dry->Purify FinalProduct 4'-(Cyclohexyloxy)-[1,1']-biphenyl-4-carbonitrile Purify->FinalProduct Yields pure product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Assemble a 250 mL Schlenk flask containing a magnetic stir bar and fit it with a reflux condenser. Evacuate the system and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the rigorous exclusion of oxygen, which can deactivate the palladium catalyst.[9]

  • Charging the Flask: Under a positive pressure of inert gas, add this compound (10.0 mmol), 4-cyanophenylboronic acid (12.0 mmol), anhydrous potassium carbonate (25.0 mmol), palladium(II) acetate (0.10 mmol), and triphenylphosphine (0.40 mmol).

    • Causality Note: Palladium(II) acetate is a pre-catalyst that is reduced in situ to the active Pd(0) species. Triphenylphosphine acts as a ligand to stabilize the Pd(0) catalyst and facilitate the steps of the catalytic cycle.[9]

  • Solvent Addition: Prepare a solvent mixture of Toluene (50 mL), Ethanol (20 mL), and Water (20 mL). Degas this mixture by bubbling Argon through it for 20-30 minutes. Add the degassed solvent mixture to the Schlenk flask via cannula or syringe.

  • Reaction Execution: Immerse the flask in a preheated oil bath at 85-90 °C. Stir the mixture vigorously. The reaction is typically complete within 12-18 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 9:1 v/v). The disappearance of the starting aryl bromide spot indicates completion.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (100 mL) and transfer to a separatory funnel.

  • Extraction & Washing: Wash the organic layer with deionized water (2 x 50 mL) and then with saturated brine (50 mL). The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent. The purified product is then recrystallized from a suitable solvent (e.g., ethanol or heptane) to yield a white crystalline solid.

Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The mesomorphic properties and phase transition temperatures (clearing point) should be determined using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).[10]

Pillar 2: The Heck Reaction for Stilbene and Cinnamate Core Extension

The Mizoroki-Heck reaction is a powerful method for the arylation of alkenes, forming a new carbon-carbon bond with high trans selectivity.[11] In liquid crystal synthesis, this reaction is invaluable for introducing vinylene (-CH=CH-) bridges between aromatic units. This extends conjugation, increases molecular length, and significantly influences the resulting mesophase stability and optical anisotropy.

Reaction Principle

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene in the presence of a base.[5] The catalytic cycle is similar to the Suzuki coupling but differs in the key steps following oxidative addition. It involves alkene coordination and insertion, followed by a β-hydride elimination to release the product and a palladium-hydride species. The base is crucial for regenerating the active Pd(0) catalyst from this species.[5]

Protocol 2: Synthesis of Ethyl (E)-3-(4-(cyclohexyloxy)phenyl)acrylate

This protocol describes the synthesis of a cinnamate ester, a common structural motif in liquid crystals that can exhibit nematic and smectic phases.

Materials & Reagents:

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Equiv.
This compound255.1510.01.0
Ethyl acrylate100.1215.01.5
Palladium(II) Acetate (Pd(OAc)₂)224.500.200.02
Triphenylphosphine (PPh₃)262.290.400.04
Triethylamine (Et₃N)101.1915.01.5
N,N-Dimethylformamide (DMF), anhydrous-40 mL-
Round-Bottom Flask (100 mL), Condenser, Stir Bar---
Inert Gas (Argon or Nitrogen)---

Experimental Workflow Visualization:

Heck_Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Setup 1. Add solids to dry flask under Argon: - this compound - Pd(OAc)₂, PPh₃ AddLiquids 2. Add anhydrous DMF, Et₃N, and Ethyl Acrylate Setup->AddLiquids Seal & Purge Heat 3. Heat to 100-110 °C (8-12 hours) AddLiquids->Heat Monitor 4. Monitor via GC-MS or TLC Heat->Monitor Cool 5. Cool to RT, pour into water Monitor->Cool Reaction Complete Extract 6. Extract with Diethyl Ether Cool->Extract Wash 7. Wash organic layer (HCl, NaHCO₃, brine) Extract->Wash Dry 8. Dry (MgSO₄), filter, concentrate Wash->Dry Purify 9. Purify via recrystallization or chromatography Dry->Purify FinalProduct Ethyl (E)-3-(4-(cyclohexyloxy)phenyl)acrylate Purify->FinalProduct Yields pure product

Caption: Workflow for Mizoroki-Heck cross-coupling.

Step-by-Step Methodology:

  • Flask Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (10.0 mmol), palladium(II) acetate (0.20 mmol), and triphenylphosphine (0.40 mmol).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (40 mL), triethylamine (15.0 mmol), and ethyl acrylate (15.0 mmol) via syringe.

    • Causality Note: DMF is a polar aprotic solvent that effectively solubilizes the reactants and catalyst complex. Triethylamine acts as the base required to neutralize the HBr generated during the reaction and regenerate the Pd(0) catalyst for the next cycle.[5]

  • Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring for 8-12 hours.

  • Monitoring: The reaction can be monitored by GC-MS for the disappearance of the starting material or by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing 200 mL of cold water. A precipitate may form.

  • Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 75 mL). Combine the organic extracts.

  • Washing: Wash the combined organic layers sequentially with 1M HCl (50 mL), saturated sodium bicarbonate (NaHCO₃) solution (50 mL), and finally with brine (50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The crude product is typically a solid that can be purified by recrystallization from ethanol to afford the pure trans-isomer.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (oxygen exposure); Insufficient temperature; Impure reagents.Ensure a rigorously inert atmosphere.[5] Increase temperature in 10°C increments. Use freshly purified solvents and reagents.
Formation of Byproducts Homocoupling of the aryl bromide; Isomerization of the product alkene.Optimize catalyst loading and temperature.[5] For Heck reactions, ensure high trans selectivity by using appropriate ligands.
Difficult Purification Residual palladium catalyst; Similar polarity of product and byproducts.Filter the diluted reaction mixture through a pad of Celite before concentration.[4] Optimize chromatography conditions (solvent system, gradient).

References

  • Benchchem. A Comparative Analysis of Liquid Crystals Derived from 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene.
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  • PubMed Central. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties.
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  • PubMed. evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications.
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  • PubMed Central. Ionic Liquid Crystals as Chromogenic Materials.

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1-Bromo-4-(cyclohexyloxy)benzene in medicinal chemistry and drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the applications of 1-Bromo-4-(cyclohexyloxy)benzene.

Introduction: The Strategic Value of this compound

In the landscape of medicinal chemistry, the selection of starting materials and key intermediates is a critical determinant of synthetic efficiency and the ultimate success of a drug discovery campaign. This compound emerges as a uniquely valuable building block, offering a strategic combination of structural features that are highly sought after in the design of novel therapeutics.[1][2] Its architecture comprises a brominated phenyl ring, which serves as a versatile synthetic handle for a multitude of cross-coupling reactions, and a cyclohexyloxy group, a lipophilic moiety known to enhance metabolic stability and cell permeability of drug candidates.

The bromine atom provides a reliable reaction site for palladium-catalyzed reactions, which are foundational in modern organic synthesis for their precision in forming new carbon-carbon and carbon-nitrogen bonds.[2] This allows for the systematic and modular construction of complex molecular scaffolds. Simultaneously, the bulky and non-polar cyclohexyloxy group can effectively occupy hydrophobic pockets in biological targets, such as enzymes and receptors, while also mitigating rapid metabolism that can occur with simpler alkoxy groups. This guide provides a detailed exploration of the applications of this compound, complete with actionable protocols and insights into its strategic deployment in drug discovery projects.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. These properties influence its reactivity, solubility, and handling requirements.

PropertyValueSource
CAS Number 30752-31-9[3][4][5]
Molecular Formula C₁₂H₁₅BrO[3][5][6]
Molecular Weight 255.15 g/mol [3][5][6]
Melting Point 40-41 °C[4][7]
Boiling Point 115-117 °C (at 0.8 Torr)[4][]
LogP 4.16[3][5]
SMILES C1CCC(CC1)OC2=CC=C(C=C2)Br[3][6]

Core Synthetic Transformations: A Versatile Hub for Molecular Elaboration

The synthetic power of this compound lies in the reactivity of its aryl bromide group. This functionality serves as a linchpin for introducing diverse molecular fragments, enabling rapid library synthesis and structure-activity relationship (SAR) studies. The most prominent applications involve palladium-catalyzed cross-coupling reactions.

G cluster_0 cluster_1 main This compound product_suzuki C-C Bond Formation (Biaryls, etc.) main->product_suzuki Pd Catalyst, Base product_buchwald C-N Bond Formation (Aryl Amines) main->product_buchwald Pd Catalyst, Base product_ether C-O Bond Formation (Diaryl Ethers) main->product_ether Pd Catalyst, Base suzuki Aryl/Vinyl Boronic Acid (Suzuki Coupling) suzuki->main buchwald Amine (R₂NH) (Buchwald-Hartwig) buchwald->main ether Alcohol (ROH) (Buchwald Ether Synthesis) ether->main

Caption: Key Synthetic Routes from this compound.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[9][10][11] It is extensively used to construct biaryl scaffolds, which are prevalent in pharmaceuticals. The reaction proceeds via a well-understood catalytic cycle involving a palladium catalyst.[9][11]

Suzuki_Cycle RE Reductive Elimination ar_r Ar-R' (Product) RE->ar_r OA Oxidative Addition pd_complex Ar-Pd(II)L₂(Br) TM Transmetalation pd0 Pd(0)L₂ pd0->pd_complex OA pd_trans Ar-Pd(II)L₂(R') pd_complex->pd_trans TM pd_trans->pd0 RE arbr Ar-Br (Substrate) arbr->OA boronic R'-B(OH)₂ boronic->TM base Base (e.g., K₂CO₃) base->TM

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol details a representative Suzuki coupling reaction to synthesize 4-(cyclohexyloxy)-1,1'-biphenyl.

Materials:

  • This compound (1.0 mmol, 255 mg)

  • Phenylboronic Acid (1.2 mmol, 146 mg)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • Triphenylphosphine [PPh₃] (0.04 mmol, 10.5 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Toluene (5 mL), Ethanol (2 mL), Water (2 mL) - all degassed

Procedure:

  • Inert Atmosphere: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.[9]

  • Catalyst Addition: In the same flask, add palladium(II) acetate and triphenylphosphine.

    • Expert Insight: Using a pre-catalyst like Pd(OAc)₂ with a phosphine ligand is a common and cost-effective approach. The PPh₃ ligand stabilizes the Pd(0) species formed in situ. For more challenging couplings, more sophisticated and electron-rich ligands like XPhos or SPhos may be required to facilitate the oxidative addition and reductive elimination steps.[9]

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial to prevent oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add the degassed solvent mixture of toluene, ethanol, and water via syringe.[9]

    • Expert Insight: The two-phase solvent system (Toluene/Water) with a phase-transfer co-solvent (Ethanol) is highly effective. The base (K₂CO₃) is soluble in the aqueous phase, where it activates the boronic acid for transmetalation, while the organic substrate and catalyst reside primarily in the toluene phase.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 6-18 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forging carbon-nitrogen bonds, a transformation that is otherwise challenging.[12][13][14] This reaction has revolutionized the synthesis of aryl amines, which are key pharmacophores in numerous drugs.[15]

G start Start: Reagent Preparation inert Assemble Reactants in Glovebox or under Inert Gas (Substrate, Amine, Base, Catalyst, Ligand) start->inert solvent Add Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane) inert->solvent reaction Heat Reaction Mixture (e.g., 80-110 °C) with Vigorous Stirring solvent->reaction monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitor monitor->reaction Incomplete workup Cool, Dilute, and Perform Aqueous Work-up monitor->workup Complete purify Purify Product (Column Chromatography, Recrystallization) workup->purify end End: Characterized Product purify->end

Caption: General Workflow for Buchwald-Hartwig Amination.

Protocol: Buchwald-Hartwig Amination with a Secondary Amine

This protocol describes the coupling of this compound with morpholine.

Materials:

  • This compound (1.0 mmol, 255 mg)

  • Morpholine (1.2 mmol, 105 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 19 mg)

  • Sodium tert-butoxide (NaOᵗBu) (1.4 mmol, 135 mg)

  • Anhydrous Toluene (5 mL)

Procedure:

  • Inert Atmosphere Setup: In a glovebox or an oven-dried Schlenk tube under an inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.[12]

    • Expert Insight: A strong, non-nucleophilic base like NaOᵗBu is required to deprotonate the amine, forming the active palladium-amido complex.[14] Weaker bases are generally ineffective. The use of a pre-formed Pd(0) catalyst like Pd₂(dba)₃ and a sterically hindered, electron-rich phosphine ligand (e.g., XPhos) is crucial for high efficiency, as it promotes both the oxidative addition and the final reductive elimination step.[12][13]

  • Reagent Addition: Evacuate and backfill the Schlenk tube with inert gas three times. Add anhydrous toluene, followed by the morpholine via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[12]

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and filter.

  • Purification: Remove the solvent under reduced pressure and purify the resulting crude product by flash column chromatography.

Application in Drug Discovery: The 4-(Cyclohexyloxy)phenyl Moiety

The 4-(cyclohexyloxy)phenyl group, readily synthesized from this compound, is a privileged scaffold in modern drug discovery. Its combination of a rigid aromatic linker and a flexible, lipophilic cyclohexyl group allows it to serve as a potent recognition element for various biological targets.

A prominent example is Osavampator (TAK-653) , an investigational drug that acts as a positive allosteric modulator of the AMPA receptor.[16] It has been studied for its potential in treating neurological disorders like treatment-resistant depression.[16] The chemical structure of TAK-653 prominently features the 9-[4-(cyclohexyloxy)phenyl] core, which is critical for its interaction with the receptor. The synthesis of such molecules relies on the cross-coupling strategies detailed above, where this compound or a corresponding boronic acid derivative serves as a key starting material.

The presence of this moiety is often associated with:

  • Enhanced Lipophilicity: Improving passage across the blood-brain barrier and cell membranes.

  • Metabolic Stability: The cyclohexyl ether is generally more resistant to metabolic cleavage than simpler alkyl ethers.

  • Optimal Receptor Occupancy: The size and conformation of the group can provide ideal van der Waals contacts within hydrophobic binding pockets.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its well-defined reactivity, particularly in robust and versatile palladium-catalyzed cross-coupling reactions, allows for the efficient construction of molecules with desirable pharmacological properties. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this building block, accelerating the discovery and development of next-generation therapeutics.

References

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  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Unlocking Pharmaceutical Potential: The Importance of 1-Bromo-4-(trans-4-propylcyclohexyl)benzene in Drug Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. Retrieved from [Link]

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  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

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  • Howson, W., et al. (1988). Synthesis and biological activity of the four stereoisomers of 6-[4-[3-[[2-hydroxy-3-[4-[2- (cyclopropylmethoxy)ethyl]phenoxy]propyl]amino]-propionamido] phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone, a combined vasodilator and beta-adrenoceptor antagonist. Journal of Medicinal Chemistry, 31(2), 352-6. Retrieved from [Link]

  • Leadbeater, N. E., & Marco, M. (2003). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. The Journal of Organic Chemistry, 68(14), 5660–5667. Retrieved from [Link]

  • Sieniawska, E., & Ginalska, G. (2024). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Molecules, 29(1), 1. Retrieved from [Link]

  • Google Patents. (n.d.). US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof.
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  • Al-Abdullah, N. H., et al. (2013). Antimutagenic and antioxidant activity of novel 4-substituted phenyl-2,2'-bichalcophenes and aza-analogs. Drug Design, Development and Therapy, 7, 135-145. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

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The Strategic Role of 1-Bromo-4-(cyclohexyloxy)benzene in Modern Pharmaceutical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Building Block

In the intricate landscape of pharmaceutical development, the identification and utilization of versatile chemical scaffolds are paramount to the efficient discovery of novel therapeutics. 1-Bromo-4-(cyclohexyloxy)benzene has emerged as a particularly valuable building block, offering a unique combination of structural features that medicinal chemists can exploit to craft complex and potent drug candidates. Its deceptively simple structure, comprising a brominated phenyl ring tethered to a cyclohexyl ether, provides a powerful handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the strategic applications of this compound in pharmaceutical research, complete with detailed protocols for its key transformations and an analysis of the physicochemical advantages conferred by the cyclohexyloxy moiety.

Physicochemical Properties and Strategic Advantages

The utility of this compound in drug design is rooted in its distinct chemical and physical properties. The presence of the bromine atom on the phenyl ring makes it an excellent substrate for a wide range of cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are workhorses in modern medicinal chemistry, enabling the facile formation of carbon-carbon and carbon-nitrogen bonds, respectively.

PropertyValueSource
CAS Number 30752-31-9
Molecular Formula C₁₂H₁₅BrO
Molecular Weight 255.15 g/mol
Melting Point 40-41 °C
Boiling Point 115-117 °C at 0.8 Torr

The cyclohexyloxy group is not merely a passive spectator in the molecule's bioactivity. Its inclusion can significantly and favorably impact a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Cycloalkyl groups are often introduced into drug molecules to increase lipophilicity, which can enhance membrane permeability and oral bioavailability.[1] Furthermore, the three-dimensional and conformationally restricted nature of the cyclohexyl ring can aid in achieving a better fit within the hydrophobic pockets of target proteins, thereby increasing potency and selectivity.[1] The ether linkage, while generally stable, can also be a site for metabolic modification, a factor that must be considered during the drug design process.

Application in the Synthesis of Mitofusin Activators: A Case Study

A compelling example of the strategic application of the this compound scaffold is in the development of small molecule activators of mitofusins (MFN1 and MFN2).[2][3] These mitochondrial proteins are crucial for mitochondrial fusion, and their dysfunction is implicated in neurodegenerative diseases such as Charcot-Marie-Tooth disease type 2A (CMT2A).[2]

Researchers have designed potent and stereoselective mitofusin activators based on a 6-phenylhexanamide scaffold.[2] A key structural feature of these activators is a trans-4-hydroxycyclohexyl group, which has been shown to be essential for potent biological activity.[2] While the exact synthetic route from this compound is not explicitly detailed in the literature, its structure makes it an ideal starting material for the synthesis of this crucial moiety. The bromo-handle allows for the introduction of the rest of the pharmacophore through cross-coupling reactions, while the cyclohexyloxy group can be chemically modified to the required trans-4-hydroxycyclohexyl functionality.

Mitofusin_Activator_Synthesis A This compound C Coupled Intermediate A->C Suzuki or Buchwald-Hartwig Coupling B Cross-Coupling Partner (e.g., Boronic Acid or Amine) B->C D Modification of Cyclohexyloxy Group C->D E trans-4-Hydroxycyclohexyl Derivative D->E F Further Synthetic Steps E->F G Mitofusin Activator (e.g., 6-phenylhexanamide derivative) F->G

Caption: Synthetic strategy for mitofusin activators.

Experimental Protocols

The following protocols are generalized procedures for the two most common and powerful transformations of this compound. Researchers should note that optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and time) is often necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂; 2 mol%)

  • Triphenylphosphine (PPh₃; 8 mol%) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃; 2 equivalents)

  • Toluene

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).

  • Evacuate and backfill the flask with an inert atmosphere three times.

  • Under the inert atmosphere, add toluene (5 mL), ethanol (2 mL), and deionized water (2 mL). The solvent mixture should be degassed prior to use.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic acid - K₂CO₃ B Add Catalyst System: - Pd(OAc)₂ - PPh₃ A->B C Evacuate & Backfill with Inert Gas B->C D Add Degassed Solvents: - Toluene - Ethanol - Water C->D E Heat to 90 °C with Vigorous Stirring D->E F Monitor Progress (TLC or GC-MS) E->F G Cool to Room Temperature F->G H Dilute with Ethyl Acetate G->H I Wash with Water & Brine H->I J Dry, Filter, & Concentrate I->J K Purify by Column Chromatography J->K L Final Product K->L

Caption: Suzuki-Miyaura Cross-Coupling Workflow.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 2 mol%)

  • XPhos or other suitable Buchwald ligand (4 mol%)

  • Sodium tert-butoxide (NaOtBu; 1.4 equivalents)

  • Anhydrous toluene

  • Schlenk tube or sealed vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol).

  • Add sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add the amine (1.2 mmol) followed by anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald_Hartwig_Workflow cluster_prep_bh Preparation cluster_reaction_bh Reaction cluster_workup_bh Work-up & Purification A_bh Combine in Schlenk Tube: - this compound - Pd₂(dba)₃ - XPhos - NaOtBu B_bh Evacuate & Backfill with Inert Gas A_bh->B_bh C_bh Add Amine & Anhydrous Toluene B_bh->C_bh D_bh Heat to 100 °C with Vigorous Stirring C_bh->D_bh E_bh Monitor Progress (TLC or GC-MS) D_bh->E_bh F_bh Cool to Room Temperature E_bh->F_bh G_bh Quench with aq. NH₄Cl F_bh->G_bh H_bh Extract with Ethyl Acetate G_bh->H_bh I_bh Wash, Dry, & Concentrate H_bh->I_bh J_bh Purify by Column Chromatography I_bh->J_bh K_bh Final Product J_bh->K_bh

Caption: Buchwald-Hartwig Amination Workflow.

Conclusion

This compound stands as a testament to the power of well-designed building blocks in accelerating pharmaceutical discovery. Its amenability to robust and versatile cross-coupling reactions, combined with the beneficial physicochemical properties imparted by the cyclohexyloxy moiety, makes it a highly attractive starting material for the synthesis of a wide range of bioactive molecules. The protocols and strategic insights provided herein are intended to empower researchers to fully leverage the potential of this valuable compound in their quest for the next generation of therapeutics.

References

  • Al-Gharabli, S. I., et al. (2020). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. Molecules, 25(18), 4239. [Link]

  • Dang, X., et al. (2020). Discovery of 6-Phenylhexanamide Derivatives as Potent Stereoselective Mitofusin Activators for the Treatment of Mitochondrial Diseases. Journal of Medicinal Chemistry, 63(24), 15856–15873. [Link]

  • Rocha, A. G., et al. (2018). A small molecule that promotes mitochondrial fusion in vivo. eLife, 7, e36874. [Link]

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Application Notes & Protocols: 1-Bromo-4-(cyclohexyloxy)benzene as a Versatile Precursor for the Synthesis of Core Agrochemical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Abstract

The development of novel agrochemicals with enhanced efficacy, selectivity, and improved environmental profiles is a cornerstone of modern agricultural research. Central to this endeavor is the efficient synthesis of complex molecular architectures. Aryl ethers, biaryl systems, and N-aryl amines represent core structural motifs found in a multitude of commercial herbicides, fungicides, and insecticides. 1-Bromo-4-(cyclohexyloxy)benzene emerges as a highly valuable and versatile precursor for accessing these key scaffolds. Its defined regiochemistry, coupled with the presence of a reactive aryl bromide handle, makes it an ideal starting point for a range of powerful cross-coupling reactions. This document provides detailed application notes and field-proven protocols for the utilization of this compound in three seminal transformations in synthetic chemistry: the Ullmann Condensation (C-O bond formation), the Suzuki-Miyaura Coupling (C-C bond formation), and the Buchwald-Hartwig Amination (C-N bond formation). The causality behind reagent selection and parameter optimization is discussed to provide researchers with a robust framework for their synthetic programs.

Introduction and Physicochemical Properties

This compound is an organic building block characterized by a brominated phenyl ring linked to a cyclohexyl group via an ether bond. The aryl bromide functionality is a linchpin for transition metal-catalyzed cross-coupling reactions, allowing for the strategic introduction of diverse molecular fragments. The cyclohexyloxy tail can impart favorable physicochemical properties to the final molecule, such as increased lipophilicity, which can be critical for bioavailability and translocation within the target pest or plant.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 30752-31-9[1][2][3][4][5]
Molecular Formula C₁₂H₁₅BrO[1][2]
Molecular Weight 255.15 g/mol [1][2]
Appearance Off-white to white solid[3]
Melting Point 40-41 °C[3]
Boiling Point 115-117 °C (at 0.8 Torr)[3]
SMILES BrC1=CC=C(OC2CCCCC2)C=C1[1]

Synthesis of the Precursor: Williamson Ether Synthesis

For self-sufficiency and quality control within a research program, the synthesis of this compound can be readily achieved from commercially available starting materials. The Williamson ether synthesis provides a reliable and scalable route.

Principle

This reaction proceeds via an Sₙ2 mechanism where the phenoxide ion, generated by deprotonating 4-bromophenol with a suitable base, acts as a nucleophile, attacking the electrophilic carbon of bromocyclohexane to form the desired ether linkage. The choice of a strong, non-nucleophilic base like sodium hydride and a polar aprotic solvent like DMF is crucial to maximize reaction rate and yield.

Experimental Protocol
  • To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-bromophenol (1.0 equiv) and anhydrous dimethylformamide (DMF, approx. 5 mL per 1 g of phenol).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 equiv) portion-wise, ensuring the internal temperature does not exceed 10 °C. Gas evolution (H₂) will be observed.

  • Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete, resulting in the formation of sodium 4-bromophenoxide.

  • Add bromocyclohexane (1.05 equiv) dropwise via syringe.

  • Remove the ice bath and allow the reaction to warm to room temperature, then heat to 60 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the 4-bromophenol is complete (typically 4-6 hours).

  • Cool the reaction to room temperature and cautiously quench by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a white solid.

Application in C-O Bond Formation: The Ullmann Condensation

The synthesis of diaryl ethers is fundamental in agrochemical design. The Ullmann condensation provides a classic, copper-catalyzed method to achieve this transformation.[6][7]

Principle and Rationale

The "Ullmann-type" reaction involves the coupling of an aryl halide with an alcohol or phenol in the presence of a copper catalyst and a base.[6][8] The reaction is thought to proceed through the formation of a copper(I) alkoxide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the diaryl ether and regenerate the active catalyst.[7] While modern variations exist, the traditional conditions often require high temperatures and polar aprotic solvents.

Workflow and Protocol

cluster_ullmann Ullmann Condensation Precursor This compound Reagents CuI (catalyst) L-Proline (ligand) K₂CO₃ (base) DMSO (solvent) Precursor->Reagents Phenol Substituted Phenol Phenol->Reagents Product Diaryl Ether Product (Agrochemical Scaffold) Reagents->Product Heat

Caption: Ullmann condensation workflow for diaryl ether synthesis.

Detailed Protocol: Synthesis of a Model Diaryl Ether
  • To a sealable reaction tube, add this compound (1.0 equiv), 4-methylphenol (1.2 equiv), copper(I) iodide (0.1 equiv), L-proline (0.2 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous dimethyl sulfoxide (DMSO) to achieve a concentration of approximately 0.5 M with respect to the aryl bromide.

  • Seal the tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction vigorously for 12-24 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic phases, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to isolate the target diaryl ether.

Table 2: Representative Data for Ullmann Condensation

ParameterCondition / ValueRationale
Catalyst Copper(I) IodideA common and effective copper source for Ullmann reactions.
Ligand L-ProlineAn inexpensive and effective ligand that accelerates the reaction, allowing for lower temperatures compared to ligand-free systems.
Base K₂CO₃A moderately strong inorganic base sufficient to deprotonate the phenol without causing unwanted side reactions.
Solvent DMSOA high-boiling, polar aprotic solvent that effectively solubilizes the reagents and facilitates the reaction.
Typical Yield 70-85%Dependent on the specific phenol coupling partner.

Application in C-C Bond Formation: The Suzuki-Miyaura Coupling

The biaryl motif is ubiquitous in high-value chemicals, including many leading agrochemicals. The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for its construction due to its mild conditions and exceptional functional group tolerance.[9][10][11][12]

Principle and Rationale

This palladium-catalyzed reaction couples an organoboron species (e.g., a boronic acid) with an organohalide.[12] The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[11]

Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex [Ar-Pd(II)L₂-Br] oxidative_addition->pd_complex transmetalation Transmetalation ar_pd_ar [Ar-Pd(II)L₂-Ar'] transmetalation->ar_pd_ar reductive_elimination Reductive Elimination reductive_elimination->pd0 product Ar-Ar' (Biaryl Product) reductive_elimination->product center_node ar_br This compound (Ar-Br) ar_br->oxidative_addition boronic_acid R-B(OH)₂ + Base boronic_acid->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Protocol: Synthesis of a Model Biaryl Compound
  • In an oven-dried Schlenk flask, combine this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Through a septum, add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio), to achieve a concentration of ~0.2 M in the aryl bromide.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material (typically 6-12 hours).

  • Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude material by column chromatography or recrystallization to obtain the desired biaryl product.

Table 3: Representative Data for Suzuki-Miyaura Coupling

ParameterCondition / ValueRationale
Catalyst Pd(PPh₃)₄A robust, commercially available Pd(0) catalyst suitable for a wide range of Suzuki couplings.
Base K₃PO₄An effective base for activating the boronic acid without promoting side reactions like ester hydrolysis.[9]
Solvent Dioxane/WaterA common biphasic solvent system that facilitates the dissolution of both organic and inorganic reagents.[12]
Typical Yield 85-98%Generally high-yielding with clean conversions.

Application in C-N Bond Formation: The Buchwald-Hartwig Amination

N-aryl amines are another critical scaffold in agrochemistry. The Buchwald-Hartwig amination is the preeminent method for their synthesis, offering significant advantages in scope and mildness over older techniques like the Goldberg reaction.[13][14][15]

Principle and Rationale

Similar to the Suzuki coupling, this is a palladium-catalyzed cross-coupling reaction. It joins an aryl halide with a primary or secondary amine in the presence of a base.[13] The catalytic cycle follows a similar pattern of oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and finally, reductive elimination to forge the C-N bond and regenerate the Pd(0) catalyst.[14] The choice of ligand is critical and is often a bulky, electron-rich phosphine that promotes the reductive elimination step.

Catalytic Cycle of the Buchwald-Hartwig Amination pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex [Ar-Pd(II)L₂-Br] oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination amido_complex [Ar-Pd(II)L₂-NR₂] amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR₂ (N-Aryl Amine) reductive_elimination->product ar_br This compound (Ar-Br) ar_br->oxidative_addition amine R₂NH + Base amine->amine_coordination

Sources

Palladium-Catalyzed Cross-Coupling of 1-Bromo-4-(cyclohexyloxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

<Application Notes & Protocols >

Abstract

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1][2] These transformations are indispensable in the pharmaceutical, agrochemical, and materials science industries for constructing complex molecular architectures.[3][4] This guide provides a comprehensive overview and detailed experimental protocols for the cross-coupling of 1-bromo-4-(cyclohexyloxy)benzene, a versatile building block. We will delve into the mechanistic underpinnings of several key coupling reactions—including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—offering researchers, scientists, and drug development professionals a robust framework for experimental design, execution, and optimization.

Introduction: The Significance of the Aryl Ether Moiety

The this compound scaffold is of significant interest in medicinal chemistry and materials science. The cyclohexyloxy group imparts increased lipophilicity and steric bulk, which can favorably modulate a molecule's pharmacokinetic properties (e.g., absorption, distribution, metabolism, and excretion) and binding interactions with biological targets. The bromine atom serves as a versatile synthetic handle, allowing for the strategic introduction of diverse functionalities through palladium-catalyzed cross-coupling. This enables the rapid generation of compound libraries for screening and the synthesis of complex target molecules.

The Engine of Synthesis: The Palladium Catalytic Cycle

The power of these reactions lies in a common, elegant catalytic cycle revolving around a palladium center, which typically shuttles between the Pd(0) and Pd(II) oxidation states.[5][6] Understanding this cycle is paramount for troubleshooting and optimizing reactions.

The general mechanism involves three key elementary steps:[6][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and forms a Pd(II) intermediate.[4][6][8]

  • Transmetalation (for couplings like Suzuki, Sonogashira): The organic group from a second coupling partner (e.g., an organoboron or organocopper reagent) is transferred to the palladium center, displacing the halide.[9]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new desired bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][6][9]

dot graph "Catalytic_Cycle" { layout=circo; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4"]; oxidative_addition [label="Oxidative Addition", shape=plaintext]; pd2_complex [label="Ar-Pd(II)-Br(L)₂", fillcolor="#F1F3F4"]; transmetalation [label="Transmetalation", shape=plaintext]; pd2_coupled [label="Ar-Pd(II)-R(L)₂", fillcolor="#F1F3F4"]; reductive_elimination [label="Reductive Elimination", shape=plaintext];

// Edges for the cycle pd0 -> oxidative_addition [label="Ar-Br"]; oxidative_addition -> pd2_complex; pd2_complex -> transmetalation [label="R-M"]; transmetalation -> pd2_coupled [label="M-Br"]; pd2_coupled -> reductive_elimination; reductive_elimination -> pd0 [label="Ar-R"];

// Style Adjustments graph [bgcolor="transparent"]; node [color="#4285F4", penwidth=2]; edge [color="#34A853", penwidth=2]; } caption { label: "Generalized Pd(0)/Pd(II) Catalytic Cycle."; fontsize: 12; fontcolor: "#5F6368"; } enddot

Selecting the Appropriate Cross-Coupling Strategy

The choice of reaction depends on the desired bond and coupling partner. The table below outlines the most common strategies applicable to this compound.

Reaction Name Bond Formed Coupling Partner Key Features
Suzuki-Miyaura C(sp²)–C(sp²) / C(sp²)–C(sp³)Organoboron compounds (e.g., boronic acids/esters)Mild conditions, high functional group tolerance, commercially available reagents.[9][10][11]
Buchwald-Hartwig Amination C(sp²)–NPrimary or secondary amines, amidesPremier method for forming aryl-amine bonds, crucial in pharmaceuticals.[1][12][13]
Sonogashira C(sp²)–C(sp)Terminal alkynesForms aryl-alkyne linkages, often uses a copper(I) co-catalyst.[14][15]
Heck C(sp²)–C(sp²)AlkenesForms substituted alkenes, known for its stereoselectivity.[16][17]

Experimental Protocols: A Practical Guide

The following protocols provide robust starting points. Note: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

Protocol 4.1: Suzuki-Miyaura Coupling for Biaryl Synthesis

This protocol details the coupling of this compound with phenylboronic acid.

Principle: A palladium catalyst facilitates the reaction between the aryl bromide and a boronic acid in the presence of a base to form a C-C bond.[4][7] The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[7][11]

Reagents & Materials

ReagentMWAmountMmolEquiv.
This compound255.14255 mg1.01.0
Phenylboronic Acid121.93146 mg1.21.2
Pd(dppf)Cl₂816.6424.5 mg0.030.03
Potassium Carbonate (K₂CO₃)138.21276 mg2.02.0
1,4-Dioxane-5 mL--
Deionized Water-1 mL--

Step-by-Step Procedure

  • Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.[18]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[3]

  • Solvent Addition: Add the 1,4-dioxane and deionized water via syringe.[18] Stir the mixture at room temperature for 10 minutes to ensure dissolution.

  • Reaction: Place the flask in a preheated oil bath set to 80-90 °C and stir vigorously.[4][18]

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or GC-MS until the starting aryl bromide is consumed (typically 12-18 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).[18]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the desired biaryl compound.

dot graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", color="#5F6368"];

Setup [label="1. Reagent Setup\n(Schlenk Flask)"]; Inert [label="2. Inert Atmosphere\n(Evacuate/Backfill Ar)"]; Solvent [label="3. Solvent Addition\n(Dioxane/Water)"]; React [label="4. Heating & Stirring\n(80-90°C)"]; Monitor [label="5. Monitoring\n(TLC / GC-MS)"]; Workup [label="6. Aqueous Workup\n(Extraction)"]; Purify [label="7. Purification\n(Chromatography)"]; Characterize [label="8. Characterization\n(NMR, MS)"];

Setup -> Inert -> Solvent -> React -> Monitor -> Workup -> Purify -> Characterize;

graph [bgcolor="transparent"]; } caption { label: "General workflow for a cross-coupling experiment."; fontsize: 12; fontcolor: "#5F6368"; } enddot

Protocol 4.2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol describes the coupling of this compound with aniline.

Principle: This reaction forms a C-N bond between the aryl bromide and an amine, catalyzed by a palladium complex with specialized, bulky phosphine ligands.[1][12][13] A strong, non-nucleophilic base is required to deprotonate the amine, facilitating the formation of a palladium-amido complex.[1]

Reagents & Materials

ReagentMWAmountMmolEquiv.
This compound255.14255 mg1.01.0
Aniline93.13110 µL1.21.2
Pd₂(dba)₃915.7218.3 mg0.020.02
XPhos476.6719.1 mg0.040.04
Sodium tert-butoxide (NaOtBu)96.10135 mg1.41.4
Anhydrous Toluene-5 mL--

Step-by-Step Procedure

  • Setup (Glovebox): Inside a glovebox, add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried Schlenk tube.[1]

  • Reagent Addition: Remove the tube from the glovebox. Under a positive pressure of argon, add anhydrous toluene followed by aniline via syringe.[1]

  • Reaction: Seal the tube and place it in a preheated oil bath at 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is often complete within 12-24 hours.[1]

  • Workup: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride. Dilute with ethyl acetate and separate the layers. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the residue by flash column chromatography.

Optimization and Troubleshooting

Achieving high yields in cross-coupling reactions often requires optimization. The choice of ligand, base, and solvent can profoundly impact the outcome.[19]

ParameterRationale & Common ChoicesTroubleshooting Tip
Palladium Source Pd(OAc)₂, Pd₂(dba)₃ are common Pd(II) and Pd(0) precursors. Pre-catalysts (e.g., XPhos Pd G3) offer convenience and rapid activation.[10][20]If yields are low, try a different Pd precursor. Pre-catalysts can sometimes improve reproducibility.
Ligand Electron-rich, bulky phosphines (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) often accelerate oxidative addition and reductive elimination.[6][21]Screen a panel of ligands. For electron-rich substrates, a more electron-rich ligand may be beneficial.[22]
Base Suzuki: K₂CO₃, Cs₂CO₃, K₃PO₄. Buchwald-Hartwig: NaOtBu, LiHMDS. The base's strength and solubility are critical.A stronger base may be needed for less reactive amines or boronic acids. Ensure the base is finely powdered and anhydrous.
Solvent Toluene, Dioxane, THF, and DMF are common. Aprotic polar solvents often perform well. Aqueous mixtures are used in Suzuki reactions.[10]If solubility is an issue, switch to a more polar solvent like DMF, but be mindful of higher boiling points and potential side reactions.
Temperature Typically ranges from 80-120 °C. Aryl bromides are generally reactive enough for these conditions.[14]Low conversion may be improved by increasing the temperature. If decomposition occurs, lower the temperature and extend the reaction time.

Safety and Handling

  • Palladium Catalysts: Palladium compounds, especially fine powders, can be flammable and are irritants.[23] Handle in a well-ventilated fume hood and avoid creating dust.[24][25] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[24][26]

  • Reagents: Organoboron compounds, phosphine ligands, and strong bases (like NaOtBu) require careful handling. Phosphine ligands are often air-sensitive and should be handled under an inert atmosphere. Sodium tert-butoxide is corrosive and moisture-sensitive.

  • Solvents: Anhydrous solvents are often flammable. Keep away from ignition sources.[24][26]

  • Waste Disposal: Dispose of all chemical waste, especially heavy-metal-containing residues, according to institutional and local environmental regulations.[25]

Conclusion

The palladium-catalyzed cross-coupling of this compound is a highly effective and versatile strategy for the synthesis of a wide array of functionalized molecules. By understanding the fundamental catalytic cycle and carefully selecting the appropriate reaction type—be it Suzuki, Buchwald-Hartwig, Sonogashira, or Heck—researchers can efficiently construct valuable C-C, C-N, and C-C(sp) bonds. The protocols and optimization guidelines presented herein serve as a comprehensive resource for scientists engaged in the fields of organic synthesis, drug discovery, and materials development, enabling the streamlined production of novel chemical entities.

References

Sources

Application Notes and Protocols for the Synthesis of 1-Bromo-4-(cyclohexyloxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-Bromo-4-(cyclohexyloxy)-2-nitrobenzene via electrophilic aromatic substitution. The protocol detailed herein is adapted from established methods for the nitration of analogous aromatic compounds. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis. It offers a step-by-step procedure, an in-depth discussion of the reaction mechanism, safety protocols, and expected analytical characterization of the product.

Introduction

The nitration of aromatic compounds is a fundamental and widely utilized transformation in organic synthesis, serving as a gateway to a diverse array of functionalized molecules, including pharmaceuticals, agrochemicals, and dyes. The introduction of a nitro group onto an aromatic ring significantly alters its electronic properties and provides a versatile handle for further chemical modifications, such as reduction to an amine.

This guide focuses on the nitration of 1-Bromo-4-(cyclohexyloxy)benzene, a compound featuring a halogen and a bulky ether group. The interplay of these substituents presents an interesting case of regioselectivity in electrophilic aromatic substitution. The electron-donating cyclohexyloxy group is an activating ortho-, para-director, while the bromine atom is a deactivating ortho-, para-director. This directing effect, coupled with steric hindrance from the bulky cyclohexyloxy group, is expected to favor the introduction of the nitro group at the position ortho to the cyclohexyloxy group and meta to the bromine.

Reaction Scheme

G cluster_conditions Reaction Conditions reactant This compound product 1-Bromo-4-(cyclohexyloxy)-2-nitrobenzene reactant->product Nitration reagents HNO₃, H₂SO₄ Temperature: 0-5 °C Temperature: 0-5 °C Solvent: H₂SO₄ Solvent: H₂SO₄

Caption: General reaction scheme for the nitration.

Materials and Apparatus

Reagents
ReagentGradeSupplier
This compound≥97%Various
Concentrated Nitric Acid (HNO₃)ACS Reagent, 70%Major suppliers
Concentrated Sulfuric Acid (H₂SO₄)ACS Reagent, 95-98%Major suppliers
Dichloromethane (CH₂Cl₂)ACS ReagentMajor suppliers
Saturated Sodium Bicarbonate (NaHCO₃)ACS ReagentMajor suppliers
Anhydrous Magnesium Sulfate (MgSO₄)ACS ReagentMajor suppliers
Ethanol (for recrystallization)95%Major suppliers
Apparatus
  • Round-bottom flask (100 mL) equipped with a magnetic stir bar

  • Dropping funnel

  • Ice-salt bath

  • Thermometer

  • Separatory funnel

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer, IR spectrometer, Mass spectrometer

Experimental Protocol

SAFETY FIRST: This reaction is highly exothermic and involves the use of strong, corrosive acids.[1][2][3] Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[2][4] Have a neutralization solution (e.g., sodium bicarbonate) readily available in case of spills.

Preparation of the Nitrating Mixture
  • In a 100 mL round-bottom flask, carefully add 10 mL of concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to 0 °C.

  • Slowly, with constant stirring, add 5 mL of concentrated nitric acid to the sulfuric acid. The addition should be dropwise to maintain the temperature below 10 °C. This mixture is the nitrating agent.

Nitration Reaction
  • Dissolve 2.55 g (10 mmol) of this compound in 10 mL of concentrated sulfuric acid in a separate flask, also cooled in an ice-salt bath.

  • Slowly add the previously prepared cold nitrating mixture to the solution of the starting material using a dropping funnel over a period of 30 minutes. Crucially, maintain the internal temperature of the reaction mixture between 0 and 5 °C throughout the addition. [5]

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1 hour.

G cluster_prep Nitrating Mixture Preparation cluster_reaction Nitration cluster_workup Work-up & Purification A Cool H₂SO₄ to 0°C B Slowly add HNO₃ A->B D Add nitrating mixture dropwise (0-5°C) B->D C Dissolve starting material in H₂SO₄ at 0°C C->D E Stir for 1 hour at 0°C D->E F Pour onto ice E->F G Filter precipitate F->G H Wash with water and NaHCO₃ G->H I Recrystallize from ethanol H->I

Caption: Workflow for the nitration of this compound.

Work-up and Purification
  • Carefully pour the reaction mixture onto 100 g of crushed ice in a beaker with stirring. This will cause the crude product to precipitate.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with copious amounts of cold water until the filtrate is neutral to pH paper.

  • Further wash the solid with a small amount of cold, dilute sodium bicarbonate solution to remove any residual acid, followed by another wash with cold water.

  • Air-dry the crude product.

  • For purification, recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Reaction Mechanism

The nitration of this compound proceeds via a classic electrophilic aromatic substitution mechanism.

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[6][7][8]

  • Electrophilic Attack: The π-electron system of the benzene ring acts as a nucleophile and attacks the nitronium ion. This step is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The cyclohexyloxy group is a strong activating group and directs the incoming electrophile to the ortho and para positions. The bromine atom is a deactivating but also ortho-, para-directing group. The major product is expected to be 1-Bromo-4-(cyclohexyloxy)-2-nitrobenzene due to the powerful directing effect of the oxygen atom.

  • Deprotonation: A weak base in the mixture, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.[9]

Characterization of the Product

The final product, 1-Bromo-4-(cyclohexyloxy)-2-nitrobenzene, is expected to be a crystalline solid. The following analytical data can be used for its characterization.

PropertyExpected Value
Molecular FormulaC₁₂H₁₄BrNO₃
Molecular Weight300.15 g/mol
AppearancePale yellow crystalline solid
Melting PointTo be determined experimentally
Spectroscopic Data (Predicted)

The following spectroscopic data are predicted based on the analysis of structurally similar compounds.

¹H NMR (400 MHz, CDCl₃):

  • δ 7.8-8.0 (d, 1H): Aromatic proton ortho to the nitro group.

  • δ 7.2-7.4 (dd, 1H): Aromatic proton meta to the nitro group and ortho to the bromine.

  • δ 6.9-7.1 (d, 1H): Aromatic proton ortho to the cyclohexyloxy group.

  • δ 4.2-4.4 (m, 1H): Cyclohexyl proton attached to the oxygen.

  • δ 1.2-2.0 (m, 10H): Remaining cyclohexyl protons.

¹³C NMR (100 MHz, CDCl₃):

  • δ 150-155: Aromatic carbon attached to the cyclohexyloxy group.

  • δ 140-145: Aromatic carbon attached to the nitro group.

  • δ 130-135: Aromatic carbon ortho to the nitro group.

  • δ 120-125: Aromatic carbon meta to the nitro group.

  • δ 115-120: Aromatic carbon ortho to the cyclohexyloxy group.

  • δ 110-115: Aromatic carbon attached to the bromine.

  • δ 75-80: Cyclohexyl carbon attached to the oxygen.

  • δ 25-35: Other cyclohexyl carbons.

Infrared (IR) Spectroscopy (KBr Pellet):

  • ~3100 cm⁻¹: Aromatic C-H stretch.

  • ~2930, 2850 cm⁻¹: Aliphatic C-H stretch (cyclohexyl).

  • ~1520, 1340 cm⁻¹: Asymmetric and symmetric N-O stretching of the nitro group.[10]

  • ~1250 cm⁻¹: Aryl-O-C stretch.[10]

  • ~1050 cm⁻¹: C-O-C stretch.

Mass Spectrometry (EI):

  • m/z ~300, 302: Molecular ion peaks (M⁺, M⁺+2) due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br).

  • m/z ~254, 256: Fragment corresponding to the loss of NO₂.

  • m/z ~218: Fragment corresponding to the loss of the cyclohexyl group.

  • Other characteristic fragments from the aromatic ring and cyclohexyl group.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield - Incomplete reaction.- Temperature too low.- Loss of product during work-up.- Extend reaction time.- Ensure proper temperature control.- Minimize transfers and ensure complete precipitation.
Formation of dark, tarry material - Reaction temperature too high, leading to side reactions and dinitration.- Strictly maintain the reaction temperature between 0-5 °C.- Ensure slow, controlled addition of the nitrating mixture.
Product is an oil, not a solid - Presence of impurities, possibly ortho/para isomers.- Attempt purification by column chromatography (silica gel, hexane/ethyl acetate).
Broad melting point range - Impure product.- Repeat recrystallization.

Conclusion

The protocol described in this application note provides a reliable method for the synthesis of 1-Bromo-4-(cyclohexyloxy)-2-nitrobenzene. Careful control of the reaction temperature is paramount to achieving a good yield and minimizing the formation of byproducts. The provided analytical data, though predicted, serves as a robust guide for the characterization and confirmation of the desired product. This synthesis is a valuable procedure for obtaining a versatile intermediate for further synthetic applications in various fields of chemical research and development.

References

  • National Academy of Sciences. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident. [Link]

  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. [Link]

  • American Chemical Society. (n.d.). Chemical Safety. [Link]

  • Science Learning Center. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene. [Link]

  • Chemistry Steps. (n.d.). Nitration of Benzene. [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • The Organic Chemistry Tutor. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions [Video]. YouTube. [Link]

  • Al-Omair, M. A. (2010). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Journal of hazardous materials, 183(1-3), 263–274. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yields in Suzuki-Miyaura Coupling of 1-Bromo-4-(cyclohexyloxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming challenges in the Suzuki-Miyaura cross-coupling of 1-Bromo-4-(cyclohexyloxy)benzene. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this specific transformation. We will move beyond generic advice to provide targeted, mechanistically-grounded solutions for this electron-rich aryl bromide substrate.

The cyclohexyloxy group on the aryl bromide introduces specific electronic properties that can make this coupling non-trivial. As an ether, it acts as an electron-donating group, which enriches the aromatic ring and strengthens the carbon-bromine bond. This increased electron density makes the crucial initial step of the catalytic cycle—oxidative addition—kinetically challenging and often rate-limiting.[1] This guide provides a systematic approach to diagnosing issues and implementing high-yield solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions when setting up the coupling of this compound.

Q1: My initial attempts at coupling this compound have resulted in low yields or complete failure. What are the most likely causes?

A1: Low yields with this substrate almost always trace back to the slow rate of oxidative addition.[1] The electron-donating cyclohexyloxy group makes the C-Br bond less electrophilic and thus less reactive toward the Pd(0) catalyst. Other key factors include:

  • Suboptimal Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for electron-rich aryl bromides.[1] A more active system featuring a bulky, electron-rich phosphine ligand is required.[2][3]

  • Ineffective Base: The base is not just a proton scavenger; it is critical for activating the boronic acid in the transmetalation step.[4][5] An inappropriate choice can stall the catalytic cycle.

  • Catalyst Deactivation: The presence of oxygen can oxidize the active Pd(0) catalyst to inactive palladium black, halting the reaction.[6][7]

  • Boronic Acid Instability: Side reactions, particularly protodeboronation (replacement of the boronic acid group with hydrogen), can consume your nucleophilic partner before it has a chance to couple.[7][8]

Q2: What is the best catalyst system (palladium source and ligand) for this electron-rich aryl bromide?

A2: Success hinges on selecting a catalyst system that can overcome the high activation barrier of oxidative addition. This requires a ligand that is both sterically bulky and highly electron-donating.

  • Palladium Source: While Pd(OAc)₂ is common, it is a Pd(II) source and must be reduced in situ to the active Pd(0) state. This process can consume your ligand or boronic acid, leading to side products and reduced efficiency.[9] A Pd(0) source like Pd₂(dba)₃ is often a superior choice as it enters the catalytic cycle directly.[8]

  • Ligand Selection: Triphenylphosphine (PPh₃) is generally inadequate. You must employ modern, specialized ligands designed for challenging couplings.

Ligand ClassExample(s)Key AdvantagesConsiderations
Dialkylbiaryl Phosphines SPhos, XPhos, RuPhosState-of-the-art for difficult couplings.[2] Their bulk and electron-donating properties dramatically accelerate oxidative addition and reductive elimination.Can be air-sensitive and are more expensive than traditional ligands. Often used as pre-formed palladacycle "precatalysts" for ease of use.
Bulky Trialkylphosphines P(t-Bu)₃, PCy₃Highly electron-rich and effective at promoting oxidative addition with aryl bromides and even chlorides.[3][4]Highly air-sensitive (pyrophoric in the case of P(t-Bu)₃). Best handled as air-stable HBF₄ salts.
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form very stable palladium complexes, resistant to deactivation. Effective for aryl chloride couplings and thus very capable with bromides.[4][10]Often used with specialized PEPPSI-type precatalysts.[8]

Recommendation: Start with a Pd₂(dba)₃ / SPhos combination. The high activity of this system at moderate temperatures often provides excellent results for electron-rich aryl bromides.[2]

Q3: Which base should I choose and why is it so important?

A3: The base facilitates the crucial transmetalation step by converting the boronic acid into a more nucleophilic boronate "ate" complex.[5] The choice of base can dramatically affect reaction rate and yield.

BaseStrengthCommon Use CaseRationale & Cautions
K₃PO₄ StrongExcellent for challenging couplings.Highly effective and generally a top choice. Its strength can accelerate the desired transmetalation.[1]
Cs₂CO₃ StrongOften provides superior results when other bases fail.The large, soft cesium cation is believed to increase solubility and potentially assist in the catalytic cycle.[11][12] It is, however, more expensive.
K₂CO₃ ModerateA standard, cost-effective choice for general couplings.May not be strong enough to promote efficient transmetalation in this challenging system, leading to slow reactions.[11]
KF WeakUsed when substrates are sensitive to strong bases.The fluoride ion is thought to play a unique role in activating the boronic acid.[4][5] Can be effective but may require higher temperatures.

Recommendation: Use K₃PO₄ as your primary choice. Its efficacy in difficult Suzuki couplings is well-documented.[1]

Q4: What is the optimal solvent system?

A4: The solvent must solubilize all components (the nonpolar aryl bromide, the polar boronic acid, the inorganic base, and the catalyst complex). Biphasic systems are common and often beneficial.

  • Ethereal Solvents: 1,4-Dioxane or THF , often mixed with water (e.g., in a 4:1 to 10:1 ratio), are excellent starting points.[8][11] They are polar enough to dissolve the reaction components and coordinate weakly to the palladium center.

  • Aromatic Solvents: Toluene with water is another common system.

  • The Role of Water: A small amount of water is often crucial. It helps dissolve the inorganic base and facilitates the formation of the active boronate species. However, excess water can promote the undesirable protodeboronation side reaction.[1]

Recommendation: Begin with a degassed 4:1 mixture of 1,4-Dioxane and water .

Q5: How critical is it to exclude oxygen and water?

A5: It is absolutely critical.

  • Oxygen: The active Pd(0) catalyst is readily oxidized by atmospheric oxygen to form catalytically inactive palladium oxides or aggregates (palladium black).[6] This is a primary cause of reaction failure. All reaction vessels must be rigorously purged with an inert gas (Argon or Nitrogen), and solvents must be degassed.[13]

  • Water: While a small, controlled amount is often beneficial, using non-anhydrous solvents or failing to protect the reaction from atmospheric moisture can lead to an excess of water. This promotes the hydrolysis of the boronic acid (protodeboronation), irreversibly destroying your nucleophile.[1]

Section 2: Troubleshooting Guide

When a reaction provides a suboptimal outcome, a logical diagnostic approach is essential.

TroubleshootingWorkflow start Low Yield or No Reaction check_sm TLC/LCMS Analysis: Any Starting Material (SM) Consumed? start->check_sm no_sm NO (No Conversion) check_sm->no_sm No yes_sm YES (Partial or Full Conversion) check_sm->yes_sm Yes cause_no_sm Potential Causes: 1. Catalyst Never Became Active 2. Oxidative Addition Failed no_sm->cause_no_sm sol_no_sm Solutions: - Check inert atmosphere technique. - Use a Pd(0) source (e.g., Pd₂(dba)₃). - Switch to a more active ligand (SPhos, RuPhos). - Increase reaction temperature. cause_no_sm->sol_no_sm check_products Major Species Observed? yes_sm->check_products protodeboronation Protodeboronation Product (Cyclohexyloxybenzene) check_products->protodeboronation Ar-H homocoupling Boronic Acid Homocoupling (Biaryl of Nucleophile) check_products->homocoupling Ar-Ar pd_black Precipitated Palladium Black check_products->pd_black Black Precipitate cause_proto Cause: Boronic acid degradation protodeboronation->cause_proto sol_proto Solutions: - Use anhydrous solvents. - Switch to a more stable boronic ester (pinacol). - Use a non-hydroxide base (K₃PO₄, KF). cause_proto->sol_proto cause_homo Cause: Oxygen contamination homocoupling->cause_homo sol_homo Solutions: - Improve degassing of solvents and vessel. - Maintain positive inert gas pressure. cause_homo->sol_homo cause_pd_black Cause: Catalyst Deactivation pd_black->cause_pd_black sol_pd_black Solutions: - Improve inert atmosphere technique. - Ensure ligand is stabilizing the catalyst (consider higher ligand:Pd ratio). cause_pd_black->sol_pd_black

Caption: A workflow for troubleshooting Suzuki coupling reactions.

Detailed Troubleshooting Table
ProblemPotential Cause(s)Recommended Solution(s)Mechanistic Rationale
No Reaction / Very Low Conversion 1. Failed Oxidative Addition: The C-Br bond is too electron-rich for the catalyst system.[1]2. Catalyst Deactivation: Oxygen contamination killed the Pd(0) catalyst.[6]1. Switch to a more electron-rich and bulky ligand: Use a Buchwald ligand (SPhos, XPhos) or an NHC-based system.[2][10]2. Increase Temperature: Carefully increase the reaction temperature in 10-20 °C increments.3. Improve Inert Gas Technique: Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of Ar or N₂.[13]A more electron-donating ligand increases the electron density on the Pd(0) center, making it a better nucleophile to attack the C-Br bond. Bulkiness promotes the reductive elimination step.
Significant Protodeboronation 1. Excess Water: Promotes hydrolysis of the C-B bond.[1]2. Base is too Harsh: Strong hydroxide bases can accelerate this side reaction.3. High Temperature: Can increase the rate of decomposition.1. Use Anhydrous Solvents: Ensure solvents are properly dried.2. Use a Boronic Ester: Switch from the boronic acid to its pinacol (Bpin) or MIDA ester, which are significantly more stable.[8]3. Change Base: Use K₃PO₄ or Cs₂CO₃ instead of hydroxides.Boronic esters are less susceptible to hydrolysis than free boronic acids. MIDA boronates are exceptionally stable and can even survive chromatography.
Homocoupling of Boronic Acid 1. Oxygen Contamination: O₂ can mediate the Pd(II)-catalyzed homocoupling of boronic acids.[8]2. Using a Pd(II) Precursor: The initial reduction of Pd(II) to Pd(0) can sometimes proceed via homocoupling.1. Rigorous Degassing: Sparge solvents with inert gas for at least 30 minutes. Use freeze-pump-thaw cycles for best results.2. Use a Pd(0) Source: Start with Pd₂(dba)₃ to bypass the in situ reduction step.[8]By removing oxygen and starting with the correct oxidation state of palladium, the catalytic cycle is directed away from this non-productive pathway.
Formation of Palladium Black 1. Poor Ligand Stabilization: The ligand is not effectively protecting the Pd(0) nanoparticles from aggregating.2. High Temperatures: Can cause ligand dissociation and subsequent catalyst aggregation.[6]3. Oxygen Exposure: As mentioned, O₂ rapidly deactivates Pd(0).1. Increase Ligand:Palladium Ratio: Try a 2:1 or even 4:1 ratio of ligand to palladium atoms.2. Use a More Robust Ligand: Switch to a ligand that forms a more stable complex, such as an NHC or a biaryl phosphine.[2][10]A sufficient concentration of a strongly coordinating ligand is necessary to keep the palladium atoms solvated and catalytically active as mononuclear species.

Section 3: Key Mechanisms and Concepts

Understanding the catalytic cycle is fundamental to effective troubleshooting. The Suzuki-Miyaura reaction proceeds through three primary steps, beginning with a Pd(0) species.[14][15][16]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add + R¹-X (Aryl Bromide) pd_complex R¹-Pd(II)(X)L₂ ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal + R²-B(OR)₂⁻ (Activated Boronic Acid) pd_biaryl R¹-Pd(II)(R²)L₂ transmetal->pd_biaryl red_elim Reductive Elimination pd_biaryl->red_elim red_elim->pd0 + R¹-R² (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is the slow step for this substrate.[14][15]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the bromide.[4][14]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[14][15]

Section 4: Optimized Experimental Protocol

This protocol is a robust starting point for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2-1.5 equiv)

  • Palladium(0) source: Pd₂(dba)₃ (1-2 mol%)

  • Ligand: SPhos (2.2-4.4 mol%, maintaining a ~1.1:1 L:Pd ratio)

  • Base: K₃PO₄ (2.0-3.0 equiv), finely ground

  • Solvent: Anhydrous 1,4-Dioxane and Degassed Water (4:1 v/v)

  • Inert Gas: Argon or high-purity Nitrogen

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the Pd₂(dba)₃ (e.g., 1 mol%) and SPhos (2.2 mol%).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with inert gas three times to ensure all oxygen is removed.[1][13]

  • Solvent Addition: Using a syringe, add the degassed 4:1 mixture of 1,4-dioxane/water to achieve a substrate concentration of approximately 0.1-0.2 M.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (start at 80-100 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Section 5: References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • National Institutes of Health (NIH). (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • Wiley Online Library. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • MDPI. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Catalysts. [Link]

  • ACS Publications. (2025). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. The Journal of Physical Chemistry B. [Link]

  • PubMed Central (PMC). (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. [Link]

  • National Institutes of Health (NIH). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • Semantic Scholar. (2025). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. [Link]

  • Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]

  • ResearchGate. (2025). Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides. [Link]

  • ResearchGate. (2025). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. [Link]

  • ACS Publications. (2024). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. ACS Catalysis. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]

  • Morressier. (2021). Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions. [Link]

  • ResearchGate. Screening of different bases for Suzuki coupling a. [Link]

  • PubMed Central (PMC). (2016). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions? [Link]

Sources

Technical Support Center: Purification of 1-Bromo-4-(cyclohexyloxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 1-Bromo-4-(cyclohexyloxy)benzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, experience-based answers to common purification challenges. Here, we move beyond simple step-by-step instructions to explain the underlying principles, helping you troubleshoot and optimize your purification protocols effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound sample?

A1: Understanding the potential impurities is the first step toward effective purification. Given that this compound is typically synthesized via a Williamson ether synthesis from 4-bromophenol and a cyclohexylating agent (e.g., cyclohexyl bromide or cyclohexanol under acidic conditions), the primary impurities are predictable products of the starting materials and side reactions.

Common Impurities in Crude this compound:

ImpurityOriginRationale
Unreacted 4-Bromophenol Starting MaterialIncomplete reaction or non-stoichiometric amounts of reagents.
Unreacted Cyclohexylating Agent/Derivatives Starting MaterialExcess reagent used to drive the reaction to completion. This can include cyclohexanol, cyclohexyl bromide, or byproducts like cyclohexene (from elimination reactions) and dicyclohexyl ether.
Inorganic Salts Reaction Byproducts/ReagentsSalts such as sodium bromide or potassium bromide are formed during the Williamson ether synthesis. Bases like potassium carbonate or sodium hydride are also used.
Solvent Residues Work-upResidual solvents from the reaction or extraction steps (e.g., DMF, THF, diethyl ether).

The following diagram illustrates the synthetic origin of these impurities:

G cluster_reactants Reactants cluster_reaction Williamson Ether Synthesis cluster_products Crude Product Mixture 4-Bromophenol 4-Bromophenol Reaction_Vessel Reaction 4-Bromophenol->Reaction_Vessel Cyclohexyl_Bromide Cyclohexyl Bromide/ Cyclohexanol Cyclohexyl_Bromide->Reaction_Vessel Base Base (e.g., K2CO3) Base->Reaction_Vessel Target This compound Reaction_Vessel->Target Impurity1 Unreacted 4-Bromophenol Reaction_Vessel->Impurity1 Impurity2 Unreacted Cyclohexylating Agent & Derivatives Reaction_Vessel->Impurity2 Impurity3 Inorganic Salts Reaction_Vessel->Impurity3

Caption: Origin of common impurities in the synthesis of this compound.

Q2: Which purification technique should I choose: recrystallization or column chromatography?

A2: The choice between recrystallization and column chromatography depends on the impurity profile and the desired final purity.

  • Recrystallization is highly effective for removing small amounts of impurities from a solid compound, especially if the impurities have significantly different solubility profiles from the desired product. Given that this compound is a solid with a melting point of 40-41°C, recrystallization is a viable and often preferred method for bulk purification.[1]

  • Column Chromatography is a more powerful technique for separating complex mixtures or impurities with similar polarities to the product. If your crude product is an oil or contains multiple byproducts, column chromatography will likely be necessary.

A common and effective strategy is to perform an initial purification by recrystallization to remove the bulk of the impurities, followed by column chromatography if very high purity (>99.5%) is required.

Troubleshooting and In-Depth Guides

Purification by Recrystallization

Recrystallization is a powerful technique based on the differential solubility of the compound and its impurities in a given solvent at different temperatures.

Troubleshooting Common Recrystallization Issues:

Problem 1: My compound "oils out" instead of forming crystals.

  • Causality: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. This is common for compounds with relatively low melting points.

  • Solutions:

    • Increase the amount of solvent: Add more hot solvent to ensure the compound fully dissolves at a temperature below its melting point.

    • Use a lower-boiling point solvent: This will ensure the dissolution temperature is below the melting point of your compound.

    • Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can favor oil formation.

    • Scratch the inside of the flask: Use a glass rod to create a rough surface that can initiate crystal nucleation.

Problem 2: No crystals form upon cooling.

  • Causality: This is often due to using too much solvent, resulting in a solution that is not saturated upon cooling.

  • Solutions:

    • Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Induce crystallization:

      • Seeding: Add a small crystal of the pure compound to the solution to act as a nucleation site.

      • Scratching: As mentioned above, scratching the inner surface of the flask can initiate crystallization.

    • Cool to a lower temperature: Use an ice-salt bath to achieve temperatures below 0°C.

Problem 3: The recovery of my compound is very low.

  • Causality: This can be due to several factors, including using too much solvent, premature crystallization during hot filtration, or the compound having significant solubility in the cold solvent.

  • Solutions:

    • Minimize the amount of hot solvent used: Use just enough to dissolve the compound.

    • Ensure efficient filtration: Use a pre-heated funnel for hot filtration to prevent the product from crystallizing prematurely.

    • Cool the filtrate thoroughly: Ensure the solution is fully cooled in an ice bath before collecting the crystals to maximize precipitation.

    • Wash with ice-cold solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.

Experimental Protocol: Recrystallization from Ligroine/Heptane

This protocol is based on the known physical properties of this compound and common practices for similar aryl ethers.

  • Solvent Selection: Based on the non-polar nature of the target compound, a non-polar solvent like ligroine or heptane is a good starting point.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ligroine or heptane and gently heat the mixture with stirring on a hot plate. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, warm Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Purification by Column Chromatography

Column chromatography separates compounds based on their differential adsorption onto a stationary phase and solubility in a mobile phase.

Troubleshooting Common Column Chromatography Issues:

Problem 1: Poor separation of the product from an impurity (overlapping spots on TLC).

  • Causality: The chosen solvent system (mobile phase) does not have the optimal polarity to differentiate between the compound and the impurity.

  • Solutions:

    • Optimize the solvent system:

      • Decrease polarity: If the compounds are eluting too quickly (high Rf values), decrease the proportion of the more polar solvent in your mobile phase. For a hexane/ethyl acetate system, this means increasing the percentage of hexane.

      • Increase polarity: If the compounds are sticking to the column (low Rf values), gradually increase the proportion of the more polar solvent.

    • Try a different solvent system: Sometimes, changing one of the solvents can improve selectivity. For example, substituting ethyl acetate with dichloromethane or diethyl ether might alter the elution order.

    • Use a finer mesh silica gel: This increases the surface area and can improve resolution, although it will slow down the flow rate.

Problem 2: The compound is streaking on the column/TLC.

  • Causality: This can be caused by overloading the column, the compound being sparingly soluble in the mobile phase, or interactions with the stationary phase (e.g., acidic compounds on silica gel).

  • Solutions:

    • Load less material: The amount of crude material should typically be 1-5% of the weight of the silica gel.

    • Ensure the compound is fully dissolved in a minimal amount of the mobile phase before loading.

    • For acidic or basic compounds: Consider adding a small amount of a modifier to the mobile phase (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds) to improve peak shape.

Experimental Protocol: Flash Column Chromatography

This protocol is a standard procedure for the purification of moderately non-polar organic compounds.

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). For this compound, a good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system should give the product an Rf value of approximately 0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Carefully add the sample solution to the top of the silica gel bed.

  • Elution:

    • Add the mobile phase to the column and apply pressure (e.g., with a hand pump or nitrogen line) to achieve a steady flow.

    • Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

G cluster_troubleshooting Purification Troubleshooting Flowchart Start Crude this compound Purity_Check Assess Purity (TLC, NMR) Start->Purity_Check Recrystallization Attempt Recrystallization Purity_Check->Recrystallization Minor Impurities Column_Chromatography Perform Column Chromatography Purity_Check->Column_Chromatography Major/Multiple Impurities Success Pure Product Recrystallization->Success Successful Failure Impure Product Recrystallization->Failure Unsuccessful Column_Chromatography->Success Successful Column_Chromatography->Failure Unsuccessful Analyze_Failure Analyze Impurity Profile Failure->Analyze_Failure Analyze_Failure->Column_Chromatography Re-optimize Conditions

Caption: A logical workflow for selecting and troubleshooting the purification method.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSrc. (2024). This compound. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

Sources

identifying side products in the synthesis of 1-Bromo-4-(cyclohexyloxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Bromo-4-(cyclohexyloxy)benzene. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and identify potential side products encountered during this synthesis. Our goal is to provide you with the expert insights and actionable protocols necessary to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound and what is the underlying mechanism?

The most common and direct method for synthesizing this compound is the Williamson ether synthesis .[1][2][3] This reaction involves the deprotonation of a phenol (4-bromophenol) by a base to form a phenoxide ion. This potent nucleophile then attacks an alkyl halide (cyclohexyl bromide) in a bimolecular nucleophilic substitution (SN2) reaction to form the desired aryl ether.[1][4]

The choice of base and solvent is critical. A strong base, such as sodium hydride (NaH), is often used to ensure complete deprotonation of the phenol. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred as they effectively solvate the cation of the base, leaving the phenoxide anion highly reactive.[5]

Williamson Ether Synthesis cluster_0 R1 4-Bromophenol p1 R1->p1 Base Base (e.g., NaH) Base->p1 R2 Cyclohexyl Bromide p2 R2->p2 Product This compound Intermediate 4-Bromophenoxide Ion Intermediate->p2 p1->Intermediate Deprotonation p2->Product SN2 Attack Side_Reactions Reactants 4-Bromophenoxide + Cyclohexyl Bromide O_Alk Desired Product (O-Alkylation) Reactants->O_Alk SN2 (favored) [k_O] E2 Cyclohexene (E2 Elimination) Reactants->E2 E2 (competing) [k_E2] C_Alk 2-Cyclohexyl-4-bromophenol (C-Alkylation) Reactants->C_Alk C-Alkylation (competing) [k_C] Note Relative rates depend on: - Temperature (High T favors E2) - Solvent (Protic favors C-alkylation) - Base Strength Reactants->Note

Caption: Competing reaction pathways.

Q3: How can I proactively minimize the formation of these side products?

Optimizing reaction conditions is key to maximizing the yield of the desired O-alkylated product:

  • To Minimize Cyclohexene (E2 Elimination):

    • Control Temperature: Lowering the reaction temperature generally favors the SN2 substitution over E2 elimination. [6]Elimination reactions have a higher activation energy and become more significant at elevated temperatures. [6] * Choice of Base: While a strong base is necessary, an excessively strong or bulky base can favor elimination. Using a less hindered base like potassium carbonate (K₂CO₃) instead of sodium hydride (NaH) can sometimes reduce the amount of alkene formed, although the reaction may require longer times or slightly higher temperatures.

  • To Minimize C-Alkylation:

    • Solvent Choice: Use polar aprotic solvents like DMF, DMSO, or acetone. These solvents do not form strong hydrogen bonds with the phenoxide oxygen, leaving it more available for nucleophilic attack and thus favoring O-alkylation. [7]Protic solvents like ethanol or water should be avoided.

    • Counter-ion: The choice of the cation (e.g., Na⁺, K⁺, Cs⁺) can influence the O/C alkylation ratio by affecting ion-pairing with the phenoxide. Cesium carbonate (Cs₂CO₃) is often reported to enhance O-alkylation selectivity.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiment, providing potential causes and actionable solutions.

Problem 1: My TLC/LC-MS shows an unexpected, non-polar spot with a low mass.
  • Symptom: A new spot appears on your TLC plate with a high Rf value (elutes quickly), and your LC-MS or GC-MS analysis shows a peak with an m/z of approximately 82.

  • Likely Cause: This is highly indicative of cyclohexene , the byproduct of the E2 elimination of cyclohexyl bromide. [6]Its low molecular weight and lack of polarity cause it to move quickly on a TLC plate and elute early in chromatography.

  • Troubleshooting Protocol:

    • Confirmation: Obtain a 1H NMR spectrum of the crude mixture. Cyclohexene will exhibit a characteristic signal in the olefinic region (~5.6 ppm) and will lack the aromatic signals of the desired product.

    • Mitigation Strategy:

      • Repeat the reaction at a lower temperature. Start at room temperature and slowly warm to 50-60 °C while monitoring the reaction progress by TLC.

      • Ensure your base is not excessively strong or used in large excess. Stoichiometric amounts are often sufficient.

    • Purification: Cyclohexene is volatile and can often be removed from the reaction mixture under reduced pressure (rotary evaporation) before proceeding with aqueous workup and column chromatography.

Problem 2: My 1H NMR shows complex aromatic signals and my yield of the desired ether is low.
  • Symptom: The aromatic region of your 1H NMR spectrum shows more than the two expected doublets for the 1,4-disubstituted product. You may observe a doublet, a doublet of doublets, and a singlet/doublet, and the integration does not match the desired product.

  • Likely Cause: This pattern suggests the presence of the C-alkylation side product, 2-cyclohexyl-4-bromophenol . [8]This isomer will have a different aromatic splitting pattern and a phenolic -OH proton signal. It often has a similar polarity to the desired product, making purification challenging.

  • Troubleshooting Protocol:

    • Confirmation:

      • Look for a broad singlet in the 1H NMR spectrum corresponding to the phenolic -OH proton (typically 5-7 ppm, D₂O exchangeable).

      • Run a COSY or HSQC experiment to confirm the connectivity of the aromatic protons and their coupling to the cyclohexyl group at the ortho position.

    • Mitigation Strategy:

      • Strictly use a polar aprotic solvent (e.g., anhydrous DMF or acetone). Ensure your solvent is dry, as water can promote C-alkylation. [9] * Consider changing the base/counter-ion. Switching from NaH to K₂CO₃ or Cs₂CO₃ can improve O-alkylation selectivity.

    • Purification Protocol:

      • Alkaline Extraction: The C-alkylated product is a phenol and is therefore acidic. It can be selectively removed from the desired ether product (which is neutral) by washing the organic layer with an aqueous base solution (e.g., 1M NaOH). The C-alkylated phenoxide salt will move to the aqueous layer.

        • Dissolve the crude product in a water-immiscible solvent like ethyl acetate or dichloromethane.

        • Wash the organic solution 2-3 times with 1M NaOH.

        • Combine the aqueous layers. The C-alkylated product can be recovered by acidifying this layer if desired.

        • Wash the organic layer with brine, dry with MgSO₄ or Na₂SO₄, filter, and concentrate to yield the purified desired ether.

Problem 3: The reaction is sluggish, and I recover a large amount of 4-bromophenol.
  • Symptom: TLC analysis shows a persistent spot for 4-bromophenol even after prolonged reaction times. The yield is poor.

  • Likely Cause: Incomplete deprotonation of the phenol or deactivation of the nucleophile/electrophile.

    • Wet Reagents/Solvent: Water will quench the strong base (e.g., NaH) and hydrolyze the alkyl halide. [9] * Inactive Base: The base (e.g., NaH) may have degraded due to improper storage.

    • Insufficient Temperature: The reaction may have too high of an activation barrier to proceed efficiently at the chosen temperature.

  • Troubleshooting Protocol:

    • Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven. Use anhydrous solvents. If using NaH, wash it with dry hexanes to remove the mineral oil it is often stored in.

    • Verify Base Activity: Use fresh, properly stored base. NaH should appear as a fine, light gray powder.

    • Optimize Temperature: While high temperatures can cause elimination, a certain amount of thermal energy is required. Monitor the reaction by TLC while gradually increasing the temperature from room temperature up to 80 °C until consumption of the starting material is observed. [9] 4. Consider a Phase-Transfer Catalyst: In systems with poor solubility (e.g., using K₂CO₃ in acetone), adding a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly accelerate the reaction.

Data Summary Table

CompoundStructureKey 1H NMR Signals (CDCl₃, approx. ppm)Polarity (TLC)Identification Notes
This compound Br-Ph-O-Cy7.35 (d, 2H), 6.80 (d, 2H), 4.20 (m, 1H), 1.2-2.0 (m, 10H)ModerateDesired product. Symmetrical aromatic signals.
Cyclohexene C₆H₁₀5.65 (m, 2H), 1.5-2.1 (m, 8H)Low (High Rf)Volatile. Characteristic olefinic proton signal.
2-Cyclohexyl-4-bromophenol Br-Ph(Cy)-OH7.2 (d), 7.0 (dd), 6.8 (d), 5.0 (s, broad, 1H, -OH)Moderate-HighAsymmetrical aromatic signals. Acidic proton.
4-Bromophenol Br-Ph-OH7.30 (d, 2H), 6.75 (d, 2H), 5.1 (s, broad, 1H, -OH)High (Low Rf)Starting material. Acidic proton.

References

  • Name Reaction. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride. Retrieved from [Link]

  • PubMed. (2003). Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. J Am Chem Soc. 2003 Dec 17;125(50):15455-65. Retrieved from [Link]

  • ResearchGate. (n.d.). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. Retrieved from [Link]

  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Mechanism of the E2 Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Palladium Catalyst Loading for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing catalyst loading and troubleshooting common experimental challenges. Our goal is to move beyond simple procedural lists and explain the underlying causality, empowering you to make informed decisions in your work.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your cross-coupling reactions, offering a systematic approach to diagnosis and resolution.

Issue 1: Low to No Product Yield

Q1: My cross-coupling reaction shows minimal or no conversion to the desired product. What are the primary troubleshooting steps?

A1: Low or no product yield is a frequent issue that can often be resolved by systematically evaluating your reaction components and setup. Here’s a prioritized checklist:

  • Verify Reagent Integrity: The quality of your starting materials is paramount. Ensure that your aryl halide, organometallic reagent (e.g., boronic acid), solvent, and base are pure and, critically, anhydrous. Moisture and oxygen can significantly impede the reaction by deactivating the catalyst. It is best practice to use freshly distilled solvents or those from a reliable commercial source.[1]

  • Assess Catalyst Activity: The heart of the reaction is the palladium catalyst and its associated ligands.

    • Precatalyst Activation: If you are using a Palladium(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species for the catalytic cycle to begin.[1][2] Inefficient reduction will halt the reaction before it starts. Consider using a pre-activated Pd(0) source like Pd₂(dba)₃ or a more advanced, air-stable precatalyst that readily forms the active species.[3][4]

    • Ligand Selection: The ligand's role is to stabilize the palladium center and modulate its reactivity.[5][6][7] If you are using a general-purpose ligand like PPh₃ with unreactive substrates (e.g., aryl chlorides), it may be necessary to screen more specialized, electron-rich, and sterically hindered phosphine ligands.[8]

  • Ensure an Inert Atmosphere: Many palladium-catalyzed reactions are sensitive to air. Confirm that your reaction vessel was properly degassed (e.g., via multiple vacuum/backfill cycles with an inert gas like argon or nitrogen) and maintained under an inert atmosphere throughout the experiment.[1][9][10]

Issue 2: Catalyst Decomposition (Palladium Black Formation)

Q2: My reaction mixture turns black with a precipitate, and the reaction has stalled. What is causing this, and how can I prevent it?

A2: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black (elemental palladium), which is catalytically inactive.[10][11] This occurs when the active Pd(0) species aggregates. Here’s how to address it:

  • Ligand Choice and Ratio: The primary role of the ligand is to stabilize the Pd(0) center and prevent aggregation.[12]

    • Insufficient Ligand: An inadequate amount of ligand relative to the palladium precursor can leave the metal center exposed and prone to decomposition. A common starting point is a Pd:Ligand ratio of 1:1 to 1:2, but for some systems, a higher ligand loading may be necessary.[13]

    • Ligand Stability: Ensure your chosen ligand is stable under the reaction conditions. Some phosphine ligands can be sensitive to oxygen, forming phosphine oxides that no longer coordinate to the palladium.[10]

  • Reaction Temperature: While higher temperatures can increase reaction rates, excessive heat can accelerate catalyst decomposition. If you observe blackening, try reducing the reaction temperature.

  • Solvent Effects: The solvent can influence the stability of the catalytic complex. In some cases, coordinating solvents can help stabilize the active species.[7][12]

  • Oxygen Contamination: As mentioned previously, oxygen can promote the formation of palladium black.[10] Rigorous degassing of your solvent and reagents is crucial.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the setup and optimization of palladium-catalyzed cross-coupling reactions.

Q3: How do I select the appropriate palladium catalyst and ligand for my specific reaction?

A3: The choice of catalyst and ligand is highly dependent on the specific cross-coupling reaction (e.g., Suzuki, Heck, Stille) and the nature of your substrates.

  • Palladium Precursor:

    • Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂): These are often cost-effective but require in situ reduction, which can sometimes be inefficient.[2][4]

    • Pd(0) sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These are pre-activated but can be air-sensitive. Pd₂(dba)₃ can also contain varying amounts of nanoparticles.[4]

    • Modern Precatalysts (e.g., Buchwald precatalysts): These are often air-stable Pd(II) complexes designed for easy activation to a monoligated Pd(0) species, offering high reactivity and reproducibility.[4][14]

  • Ligand Selection:

    • General Purpose (e.g., PPh₃): Effective for reactive substrates like aryl iodides and bromides.

    • Bulky, Electron-Rich Phosphines (e.g., Buchwald ligands like XPhos, SPhos): These are highly effective for challenging substrates such as aryl chlorides and sterically hindered partners.[8][15][16] The steric bulk facilitates reductive elimination, while the electron-donating nature promotes oxidative addition.[8]

Q4: What is a typical catalyst loading, and can I reduce it?

A4: A standard starting point for catalyst loading in academic settings is often 1-5 mol%.[3] However, for industrial applications, minimizing catalyst loading to <0.1 mol% is a key goal for sustainability and cost-effectiveness.[6]

To reduce catalyst loading:

  • Optimize Ligand and Reaction Conditions: A highly active and stable catalyst system is essential for achieving high turnover numbers.[6]

  • Use a High-Purity Precatalyst: This ensures that the majority of the palladium introduced is active.

  • Controlled Reaction Setup: Maintain strict anhydrous and anaerobic conditions to maximize the catalyst's lifetime.

Reaction TypeSubstrate (Aryl Halide)Typical Catalyst Loading (mol%)
Suzuki-MiyauraAryl Iodide/Bromide0.5 - 2
Aryl Chloride1 - 5
HeckAryl Iodide/Bromide1 - 3
Buchwald-HartwigAryl Bromide/Chloride1 - 5

Note: These are general ranges and should be optimized for each specific reaction.

Q5: How critical is the choice of base and solvent?

A5: The base and solvent are not merely reaction media; they play active roles in the catalytic cycle.

  • Base: The base is often required to activate one of the coupling partners (e.g., the boronic acid in a Suzuki reaction) or to neutralize the acid generated during the reaction.[3][17] The strength and solubility of the base can significantly impact the reaction outcome. Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and organic amines (Et₃N).[3][9]

  • Solvent: The solvent must solubilize the reactants and the catalyst. Its polarity can influence the rates of the individual steps in the catalytic cycle. Common solvents include toluene, dioxane, THF, and DMF. For some reactions, aqueous solvent mixtures are used.[17][18]

Experimental Protocols & Visualizations

Protocol 1: General Setup for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a standardized procedure for setting up a small-scale reaction.

  • Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).[19]

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[19]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., toluene, 5 mL) via syringe.[19]

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 12-24 hours).[19]

  • Monitoring and Work-up: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure before purification.[19]

Diagram 1: The Catalytic Cycle of a Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OxAdd Ar-X Trans Transmetalation (Ar-Pd(II)-Ar')L₂ OxAdd->Trans Ar'-B(OR)₂ + Base RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product ArX Ar-X Boronic Ar'-B(OR)₂ Base Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Yield CheckReagents 1. Verify Reagent Purity (Substrates, Solvent, Base) Are they pure and anhydrous? Start->CheckReagents CheckCatalyst 2. Assess Catalyst System Is the precatalyst activating? Is the ligand appropriate? CheckReagents->CheckCatalyst Reagents OK Success Reaction Successful CheckReagents->Success Impurity Found & Fixed CheckSetup 3. Check Reaction Setup Is the atmosphere inert? Is the temperature correct? CheckCatalyst->CheckSetup Catalyst OK ScreenLigands Optimize: Screen Ligands (e.g., Buchwald ligands) CheckCatalyst->ScreenLigands Reactivity Issue ChangeCatalyst Optimize: Change Precatalyst (e.g., use Pd(0) source) CheckCatalyst->ChangeCatalyst Activation Issue CheckSetup->ScreenLigands Setup OK ScreenConditions Optimize: Screen Base/Solvent CheckSetup->ScreenConditions No Obvious Error ScreenLigands->Success ChangeCatalyst->Success ScreenConditions->Success

Caption: A decision-making workflow for troubleshooting low-yield cross-coupling reactions.

References

Sources

overcoming challenges in the synthesis of 1-Bromo-4-(cyclohexyloxy)benzene derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs for .

Technical Support Center: Synthesis of 1-Bromo-4-(cyclohexyloxy)benzene Derivatives

Welcome to the technical support resource for the synthesis of this compound and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in this specific aryl ether synthesis. We will move beyond simple procedural lists to explore the mechanistic underpinnings of common issues, providing robust, field-tested solutions to enhance yield, purity, and reproducibility.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions regarding the synthesis of the target compound.

Question 1: What are the primary synthetic routes for this compound, and which is recommended?

Answer: There are two primary retrosynthetic pathways for this target molecule:

  • Route A: Late-Stage Bromination. This involves the initial synthesis of (cyclohexyloxy)benzene from phenol and a cyclohexyl source, followed by electrophilic aromatic bromination.

  • Route B: Etherification of 4-Bromophenol. This route begins with commercially available 4-bromophenol, which is then etherified using a cyclohexyl electrophile.

Recommendation: For most applications, Route B is strongly recommended . The reasoning is rooted in controlling regioselectivity. The cyclohexyloxy group is an ortho-, para- director. Brominating (cyclohexyloxy)benzene (Route A) will inevitably produce a mixture of the desired para-isomer and the ortho-isomer, creating a difficult purification challenge.[1] Starting with 4-bromophenol (Route B) ensures the bromine is unequivocally positioned at the desired para-position, simplifying the reaction and purification landscape.

Question 2: What are the main chemical reactions used for the etherification step in Route B?

Answer: The formation of the aryl-alkyl ether bond is the critical step. Several named reactions can accomplish this, each with distinct advantages and disadvantages.

ReactionGeneral ConditionsAdvantagesCommon Challenges
Williamson Ether Synthesis Strong Base (NaH, K₂CO₃), Polar Aprotic Solvent (DMF, DMSO)Cost-effective, well-established.[2][3]Competing E2 elimination, low reactivity of unactivated aryl halides.[4][5][6]
Ullmann Condensation Cu Catalyst, High Temp (>150 °C), Polar Solvent (Pyridine, DMF)Effective for unreactive aryl halides.[7][8]Harsh reaction conditions, stoichiometric copper often needed.[7]
Buchwald-Hartwig C-O Coupling Pd Catalyst, Phosphine Ligand, Base (K₃PO₄, Cs₂CO₃), Toluene/DioxaneMild conditions, high functional group tolerance, broad scope.[9][10][11]Catalyst/ligand cost, sensitivity to air and moisture.
Mitsunobu Reaction PPh₃, DEAD or DIAD, THFVery mild conditions, proceeds with inversion of configuration at the alcohol.[12][13]Stoichiometric byproducts (phosphine oxide, hydrazine) complicate purification.

The Williamson ether synthesis is the most common starting point due to its simplicity and cost. However, its limitations often lead researchers to this troubleshooting guide.

Section 2: Troubleshooting the Williamson Ether Synthesis

This is the most common and cost-effective method, but it is fraught with challenges when using a secondary halide like cyclohexyl bromide.

Workflow: Williamson Ether Synthesis & Competing E2 Elimination

cluster_start Starting Materials cluster_reagents Reagents cluster_reaction Reaction Pathways cluster_products Products SM1 4-Bromophenol Alkoxide 4-Bromophenoxide (in situ generation) SM1->Alkoxide Deprotonation SM2 Cyclohexyl Halide (e.g., -Br, -I, -OTs) SN2 SN2 Attack (Substitution) SM2->SN2 E2 E2 Attack (Elimination) SM2->E2 Base Base (e.g., NaH, K2CO3) Base->Alkoxide Solvent Solvent (e.g., DMF, Acetone) Alkoxide->SN2 Nucleophilic Attack on C-X Alkoxide->E2 Base Attacks β-Hydrogen Product Desired Product: This compound SN2->Product Desired Path Byproduct Side Product: Cyclohexene E2->Byproduct Competing Path

Caption: Key decision points in the Williamson synthesis of the target compound.

Question 3: My reaction yield is very low, with significant unreacted 4-bromophenol remaining. What's wrong?

Answer: This is a classic issue stemming from two potential sources: incomplete deprotonation of the starting phenol or insufficient reactivity of the subsequent Sₙ2 reaction.

Causality & Solutions:

  • Incomplete Deprotonation: 4-Bromophenol has a pKa of ~9.3. For the reaction to proceed, the base must be strong enough to deprotonate it irreversibly.

    • Weak Base: Using a base like sodium hydroxide (NaOH) in a solvent like ethanol can lead to an unfavorable equilibrium.[14]

    • Solution: Employ a stronger base. Sodium hydride (NaH) or potassium hydride (KH) in an aprotic solvent like DMF or THF will deprotonate the phenol completely and irreversibly, driving the reaction forward.[2] Potassium carbonate (K₂CO₃) is a common, safer alternative, but may require higher temperatures and longer reaction times.

  • Poor Sₙ2 Conditions: Aryl halides are unreactive towards Sₙ2 substitution, which is why the reaction is performed between the phenoxide and an alkyl halide.[4][5] However, the conditions must still favor this bimolecular reaction.

    • Protic Solvents: Solvents like ethanol or water can solvate the phenoxide nucleophile, reducing its reactivity.

    • Solution: Use a polar aprotic solvent like DMF, DMSO, or acetone.[2] These solvents solvate the cation (e.g., Na⁺) but leave the phenoxide anion highly reactive.

Question 4: My main impurity is cyclohexene. How can I prevent this elimination side reaction?

Answer: The formation of cyclohexene is a direct result of the E2 (elimination) pathway competing with the desired Sₙ2 (substitution) pathway.[6] The 4-bromophenoxide is not only a good nucleophile but also a reasonably strong base, and cyclohexyl bromide is a secondary halide, which is highly prone to elimination.[2][5]

Causality & Solutions:

  • Nature of the Halide: Secondary alkyl halides are notorious for undergoing E2 reactions.

    • Solution 1: Change the Leaving Group. The best way to favor Sₙ2 is to use a better leaving group that is less sterically hindered. Instead of cyclohexyl bromide, consider synthesizing and using cyclohexyl tosylate or mesylate . Tosylate is an excellent leaving group and its use can significantly increase the Sₙ2/E2 ratio.

    • Solution 2: Use a Milder Base. If you must use cyclohexyl bromide, switching from a very strong base like NaH to a milder one like K₂CO₃ can sometimes reduce the rate of elimination relative to substitution.

  • Reaction Temperature: Higher temperatures favor elimination over substitution because elimination has a higher activation energy and benefits more from increased thermal energy.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and only heat gently if necessary, monitoring by TLC.

Question 5: How can I effectively purify the crude product from unreacted 4-bromophenol and other byproducts?

Answer: Purification requires a multi-step approach targeting the different chemical properties of the components.

Recommended Purification Protocol:

  • Quench and Liquid-Liquid Extraction:

    • Carefully quench the reaction mixture with water.

    • Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

  • Aqueous Base Wash (Crucial Step):

    • Combine the organic extracts and wash them with a 1-2 M solution of sodium hydroxide (NaOH).[15]

    • Mechanism: The unreacted 4-bromophenol is acidic and will be deprotonated by the NaOH to form the water-soluble sodium 4-bromophenoxide, which partitions into the aqueous layer. The desired ether product is neutral and remains in the organic layer.[15]

    • Wash with water and then brine to remove residual NaOH and salts.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Final Purification (Chromatography or Recrystallization):

    • At this stage, the primary components should be your desired product and any non-acidic impurities (like cyclohexene).

    • Column Chromatography: This is highly effective for removing closely related impurities.[16] A typical solvent system would be a gradient of ethyl acetate in hexanes.

    • Recrystallization: If the crude product is a solid and relatively pure after the base wash, recrystallization from a suitable solvent (e.g., ethanol, hexanes, or a mixture) can yield very high purity material.[16]

Section 3: Advanced Troubleshooting & Alternative Methods

Question 6: The Williamson synthesis is failing for my sterically hindered derivative. What advanced methods should I consider?

Answer: When steric hindrance is high or the electronics are unfavorable, more powerful cross-coupling reactions are necessary. The Buchwald-Hartwig C-O coupling is the modern method of choice.

Buchwald-Hartwig C-O Coupling: This palladium-catalyzed reaction is exceptionally versatile for forming C-O bonds and often succeeds where the Williamson fails.[9][10]

Key Parameters to Optimize:

  • Palladium Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂ are common choices.

  • Ligand: This is the most critical component. For C-O coupling, bulky, electron-rich biarylphosphine ligands like RuPhos, XPhos, or BrettPhos are required to facilitate the reductive elimination step.[17]

  • Base: A non-nucleophilic inorganic base is used. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are most common.[17][18]

  • Solvent: Anhydrous, deoxygenated aromatic solvents like toluene or dioxane are typically used.

Sample Protocol: Buchwald-Hartwig Synthesis

  • Setup: To an oven-dried Schlenk flask, add 4-bromophenol (1.0 eq), the Pd precatalyst (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.5-2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add Reagents: Add anhydrous toluene via syringe, followed by cyclohexanol (1.2 eq). Note: For this reaction, it is often more effective to couple the aryl halide with the alcohol directly, rather than using an alkyl halide.

  • Reaction: Heat the reaction mixture to 80-110 °C and monitor by TLC or GC-MS.

  • Workup: After completion, cool the reaction, filter through a pad of Celite to remove the catalyst, and then proceed with a standard aqueous workup and chromatographic purification.

Troubleshooting Decision Tree

start_node start_node decision_node decision_node outcome_node outcome_node action_node action_node start Low Yield / No Reaction check_sm Unreacted 4-Bromophenol? start->check_sm check_side_product Major Side Product? start->check_side_product check_sm->check_side_product No incomplete_deprotonation Incomplete Deprotonation check_sm->incomplete_deprotonation Yes is_alkene Is it Cyclohexene? check_side_product->is_alkene Yes purification_issue Other Impurities check_side_product->purification_issue No use_stronger_base Use Stronger Base (NaH) Use Aprotic Solvent (DMF) incomplete_deprotonation->use_stronger_base is_alkene->purification_issue No e2_dom E2 Elimination Dominates is_alkene->e2_dom Yes purify Perform Base Wash (NaOH) Column Chromatography purification_issue->purify e2_solutions Lower Temperature Use Cyclohexyl Tosylate Consider Buchwald-Hartwig e2_dom->e2_solutions

Sources

Technical Support Center: Strategies to Prevent Dehalogenation in Reactions with Aryl Bromides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for professionals in organic synthesis. This guide is designed to provide in-depth troubleshooting strategies and practical solutions to a common and often frustrating side reaction in palladium-catalyzed cross-coupling: the dehalogenation of aryl bromides. As researchers, scientists, and drug development professionals, we understand that maximizing yield and purity is paramount. This resource, grounded in established chemical principles and field-proven insights, will equip you with the knowledge to diagnose, mitigate, and prevent unwanted hydrodehalogenation, ensuring the success of your synthetic campaigns.

Frequently Asked Questions (FAQs)

Here, we address the most common initial questions regarding dehalogenation in cross-coupling reactions involving aryl bromides.

Q1: What is dehalogenation in the context of cross-coupling reactions?

A1: Dehalogenation is an undesired side reaction where the bromine atom on your aryl bromide starting material is replaced by a hydrogen atom.[1][2] This leads to the formation of an unwanted arene byproduct, consuming your starting material and reducing the yield of your desired cross-coupled product.[2]

Q2: What is the primary mechanism driving this unwanted side reaction?

A2: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[1] This can happen when the palladium complex reacts with various components in your reaction mixture, such as bases, solvents (especially alcohols), or even trace amounts of water.[1][3] This Pd-H species can then undergo reductive elimination with the aryl group attached to the palladium, resulting in the dehalogenated arene (Ar-H) and regenerating the palladium catalyst, which can then continue this undesired cycle.[1]

Q3: Are certain aryl bromides more susceptible to dehalogenation?

A3: Yes. Electron-deficient aryl bromides and, in particular, N-heterocyclic halides (like those based on pyridine, indole, or pyrazole) are more prone to dehalogenation.[1] For N-H containing heterocycles such as indoles and pyrroles, the base can deprotonate the N-H group, which increases the electron density of the ring and can affect the reaction's outcome.[1] In some instances, protecting the N-H group can help suppress this side reaction.[1]

Q4: How can I quickly identify if dehalogenation is occurring in my reaction?

A4: You can use standard analytical techniques to check for the dehalogenated byproduct:

  • Thin-Layer Chromatography (TLC): The dehalogenated product will usually show up as a new, less polar spot compared to your starting aryl bromide.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): An analysis of the crude reaction mixture will reveal a peak corresponding to the molecular weight of the dehalogenated arene.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of your crude product will display characteristic signals for the arene, most notably a new proton signal in the aromatic region where the bromine atom was previously located.[2]

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerhouse for C-C bond formation, but it is not immune to dehalogenation. A slow transmetalation step can give the palladium intermediate more time to undergo competing side reactions like dehalogenation.[1]

The Mechanism of Dehalogenation in Suzuki Coupling

The critical juncture is after the oxidative addition of the aryl bromide to the Pd(0) catalyst. At this stage, the Ar-Pd(II)-Br complex can either proceed down the desired path of transmetalation with the boronic acid or be intercepted by a hydride source, leading to dehalogenation.

Suzuki_Dehalogenation Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-Br(L_n) Pd0->OxAdd Oxidative Addition ArBr Ar-Br ArBr->OxAdd Transmetalation Ar-Pd(II)-Ar'(L_n) OxAdd->Transmetalation Transmetalation PdH Ar-Pd(II)-H(L_n) OxAdd->PdH Hydride Abstraction Boronic Ar'B(OH)₂ Boronic->Transmetalation Base Base Base->Transmetalation Transmetalation->Pd0 Reductive Elimination ReductiveElim Ar-Ar' Transmetalation->ReductiveElim HydrideSource Hydride Source (Solvent, Base, H₂O) HydrideSource->PdH PdH->Pd0 Reductive Elimination Dehalogenation Ar-H PdH->Dehalogenation

Caption: Competing pathways in Suzuki coupling.

Key Experimental Parameters and Their Impact
ParameterRecommendation to Minimize DehalogenationRationale
Ligand Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1]These ligands accelerate the rate of reductive elimination of the desired product, outcompeting the dehalogenation pathway. Their steric bulk can also disfavor the formation of hydride complexes.
Base Opt for weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[1]Strong alkoxide bases can act as hydride sources, directly contributing to the formation of Pd-H species. Weaker bases are less likely to do so.
Solvent Use aprotic solvents such as dioxane, THF, or toluene.[1][4]Protic solvents, especially alcohols, can be oxidized by the palladium complex to generate hydrides.[3]
Temperature Carefully lower the reaction temperature.While higher temperatures can increase the rate of the desired reaction, they can also accelerate the rate of dehalogenation.[5] Finding an optimal, lower temperature is key.
Water Content Control the amount of water.While some water is often necessary for the transmetalation step, excessive amounts can serve as a proton source, contributing to dehalogenation.[1]
Protocol: Minimizing Dehalogenation in a Challenging Suzuki Coupling

This protocol is designed for an electron-deficient aryl bromide prone to dehalogenation.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and finely ground K₃PO₄ (3.0 mmol).

  • Catalyst Addition: In a separate vial, pre-mix Pd₂(dba)₃ (0.01 mmol, 1 mol%) and a bulky phosphine ligand like SPhos (0.022 mmol, 2.2 mol%) in your chosen anhydrous solvent (e.g., toluene, 5 mL). Add this catalyst mixture to the Schlenk flask.

  • Solvent and Water: Add the bulk of the anhydrous toluene (to a final concentration of ~0.1 M) and a minimal, controlled amount of water (e.g., 0.5-1% v/v).

  • Degassing: Thoroughly degas the reaction mixture. This can be done by bubbling argon through the solution for 15-20 minutes or by performing three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the formation of both the desired product and the dehalogenated byproduct. If dehalogenation is significant, consider lowering the temperature further.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer, filter, and concentrate. Purify by column chromatography.[1]

Troubleshooting Guide: Buchwald-Hartwig Amination

Dehalogenation is also a known side reaction in Buchwald-Hartwig amination. The choice of base is particularly critical in this reaction.[6][7]

The Role of the Base in Dehalogenation

In Buchwald-Hartwig reactions, a strong base is required to deprotonate the amine or the intermediate palladium-amine complex.[6][8] However, strong alkoxide bases (e.g., NaOtBu) can also promote β-hydride elimination from the alkoxide itself, generating a Pd-H species that leads to hydrodehalogenation.[5]

Buchwald_Dehalogenation cluster_desired Desired Amination Pathway cluster_undesired Undesired Dehalogenation Pathway Amine_Coord Ar-Pd(II)-Br(NHR₂) Deprotonation [Ar-Pd(II)-NR₂]⁻ Amine_Coord->Deprotonation Base (e.g., K₃PO₄) Aminated_Product Ar-NR₂ Deprotonation->Aminated_Product Reductive Elimination OxAdd Ar-Pd(II)-Br(L_n) PdH_Formation Ar-Pd(II)-H(L_n) OxAdd->PdH_Formation Strong Base (e.g., NaOtBu) as Hydride Source Dehalogenated_Product Ar-H PdH_Formation->Dehalogenated_Product Reductive Elimination Start Pd(0) + Ar-Br Start->Amine_Coord Start->OxAdd

Caption: Base selection dictates the reaction pathway.

Key Experimental Parameters and Their Impact
ParameterRecommendation to Minimize DehalogenationRationale
Base Use weaker inorganic bases (K₃PO₄, Cs₂CO₃) if possible. If a strong base is needed, consider LHMDS over NaOtBu.Weaker bases are less prone to acting as hydride donors.[7] The choice of base is highly context-dependent and may require screening.[6]
Ligand Employ bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos).These ligands promote the desired C-N reductive elimination, making it faster than the competing C-H reductive elimination from a Pd-H intermediate.
Solvent Aprotic, non-polar solvents like toluene or dioxane are generally preferred.Polar aprotic solvents can sometimes stabilize intermediates that lead to side reactions. Non-polar solvents can disfavor the formation of charged species that might lead to decomposition.[8]
Temperature Run the reaction at the lowest temperature that provides a reasonable reaction rate (typically 80-100 °C).[7]High temperatures can accelerate decomposition pathways, including those that generate hydride sources.
Protocol: Suppressing Dehalogenation in a Buchwald-Hartwig Amination

This protocol is for the amination of an aryl bromide where dehalogenation is a concern.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 mmol), the amine (1.2 mmol), and cesium carbonate (Cs₂CO₃, 2.0 mmol) to a vial or Schlenk tube.

  • Catalyst Addition: Add a suitable palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%). Pre-catalysts are often preferred as they can rapidly generate the active Pd(0) species.[7]

  • Solvent: Add anhydrous, degassed toluene or dioxane (to ~0.1-0.2 M).

  • Reaction: Seal the vessel and heat to 80-100 °C with vigorous stirring. The high density of inorganic bases means that good agitation is crucial to ensure proper mixing.[7]

  • Monitoring: Track the reaction's progress via LC-MS or GC-MS.

  • Workup: After cooling, dilute the mixture with an organic solvent, filter through a pad of celite to remove inorganic salts, and wash the filtrate with water/brine. Dry the organic phase, concentrate, and purify the product.

By carefully selecting your ligands, bases, and solvents, and by controlling the reaction temperature, you can significantly shift the reaction equilibrium away from the undesired dehalogenation pathway and towards your desired cross-coupled product.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • The Journal of Organic Chemistry (ACS Publications). (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Available from: [Link]

  • Semantic Scholar. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Available from: [Link]

  • The Journal of Organic Chemistry (ACS Publications). (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Available from: [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Available from: [Link]

  • Quora. (2021). How to prevent beta hydride elimination. Available from: [Link]

  • Reddit. (2019). significant dehalogenation in stille coupling. Available from: [Link]

  • Royal Society of Chemistry. (2016). Heck Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Available from: [Link]

  • ResearchGate. The Role of the Base in Buchwald-Hartwig Amination. Available from: [Link]

  • Novartis OAK. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Available from: [Link]

  • National Institutes of Health (NIH). (2015). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Available from: [Link]

  • Princeton University, Macmillan Group. (2018). Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides. Available from: [Link]

  • PubMed. (2014). Role of the base in Buchwald-Hartwig amination. Available from: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 1-Bromo-4-(cyclohexyloxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1-Bromo-4-(cyclohexyloxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the scale-up of this important chemical intermediate. Our focus is on providing practical, field-proven insights grounded in solid scientific principles to ensure a safe, efficient, and successful synthesis campaign.

I. Overview of the Synthesis

The most common and industrially viable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide of 4-bromophenol attacks an electrophilic cyclohexyl halide, typically cyclohexyl bromide, to form the desired ether.

The overall transformation is depicted below:

Caption: General scheme for the Williamson ether synthesis of this compound.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis of this compound in a question-and-answer format.

Question 1: My reaction is showing low conversion of 4-bromophenol, resulting in a low yield. What are the potential causes and how can I improve it?

Answer: Low conversion is a common issue in scale-up operations and can be attributed to several factors. Here’s a systematic approach to troubleshooting:

  • Insufficient Base: The deprotonation of 4-bromophenol to the corresponding phenoxide is crucial for the reaction to proceed. On a larger scale, ensure that the base is adequately dispersed and that there is sufficient stoichiometry to drive the equilibrium towards the phenoxide. For solid bases like potassium carbonate, vigorous stirring is essential.

  • Reaction Temperature: While higher temperatures can accelerate the reaction, an insufficient temperature will lead to slow kinetics. The optimal temperature for this reaction is typically in the range of 80-120°C. Monitor the internal reaction temperature closely, as heat transfer can be less efficient in larger reactors.

  • Purity of Reactants and Solvents: Water is detrimental to the Williamson ether synthesis as it can protonate the phenoxide, rendering it non-nucleophilic. Ensure that your 4-bromophenol, cyclohexyl bromide, and solvent are anhydrous.

  • Choice of Leaving Group: While cyclohexyl bromide is commonly used, other leaving groups can be employed. The reactivity order is generally I > Br > Cl. If you are using cyclohexyl chloride, a higher reaction temperature and longer reaction time may be necessary.

Question 2: I am observing a significant amount of an alkene byproduct, cyclohexene. What is causing this and how can I minimize its formation?

Answer: The formation of cyclohexene is a result of a competing E2 elimination reaction, where the phenoxide acts as a base rather than a nucleophile, abstracting a proton from the cyclohexyl bromide.[1] This is a common side reaction in Williamson ether synthesis, especially with secondary halides like cyclohexyl bromide.

To minimize the formation of cyclohexene:

  • Control the Temperature: Higher temperatures favor elimination over substitution. Running the reaction at the lower end of the effective temperature range can help to suppress the formation of cyclohexene.

  • Choice of Base: A less sterically hindered and milder base can sometimes favor substitution. While a strong base is needed to deprotonate the phenol, using a carbonate base (e.g., K2CO3) is often a good compromise.

  • Slow Addition of Alkyl Halide: Adding the cyclohexyl bromide slowly to the reaction mixture containing the generated phenoxide can help to maintain a low concentration of the alkyl halide, which can favor the desired SN2 reaction.

Question 3: During work-up, I am having trouble with emulsion formation. How can I break the emulsion and achieve a clean phase separation?

Answer: Emulsions are common during the aqueous work-up of large-scale reactions, especially when salts are present. Here are some strategies to manage emulsions:

  • Addition of Brine: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.

  • Filtration: Sometimes, particulate matter can stabilize an emulsion. Filtering the entire mixture through a pad of celite can help to break the emulsion.

  • Solvent Addition: Adding a small amount of a different organic solvent with a different polarity (e.g., a small amount of toluene to an ethyl acetate extraction) can sometimes disrupt the emulsion.

  • Patience: Allowing the mixture to stand for a period without agitation can sometimes lead to phase separation.

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the scale-up synthesis of this compound?

A1: For scale-up, polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are effective as they can solvate the phenoxide and promote the SN2 reaction.[2] However, due to their high boiling points and potential for difficult removal, solvents like acetone or 2-butanone (MEK) are often preferred in an industrial setting as they offer a good balance of reactivity and ease of handling.

Q2: Is Phase Transfer Catalysis (PTC) a viable option for this synthesis on a large scale?

A2: Absolutely. Phase-transfer catalysis is an excellent strategy for scaling up the Williamson ether synthesis.[3] It allows the use of a biphasic system (e.g., an aqueous solution of sodium hydroxide and an organic solvent like toluene) which simplifies the process. A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is used to transport the phenoxide from the aqueous phase to the organic phase where it can react with the cyclohexyl bromide.[4] This often leads to milder reaction conditions, easier work-up, and can be more cost-effective.

Q3: What are the primary safety concerns when handling the reactants for this synthesis on a large scale?

A3: The primary safety concerns are associated with the handling of 4-bromophenol and cyclohexyl bromide.

  • 4-Bromophenol: This compound is toxic and corrosive.[5] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. Work should be conducted in a well-ventilated area or a fume hood.

  • Cyclohexyl Bromide: This is a flammable liquid and an irritant. It should be handled away from ignition sources. Inhalation of vapors and skin contact should be avoided.

  • Base: If using strong bases like sodium hydride, extreme caution must be exercised due to its reactivity with water, generating flammable hydrogen gas. For scale-up, using less hazardous bases like potassium carbonate is often preferred.

Q4: What analytical techniques are recommended for monitoring the reaction progress and ensuring the purity of the final product?

A4: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting materials (4-bromophenol and cyclohexyl bromide) and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent tool for monitoring the reaction progress and identifying any side products, such as cyclohexene or any unreacted starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and assessing its purity. The 1H NMR spectrum of a similar compound, 1-bromo-4-butoxybenzene, shows the aromatic protons as doublets around 7.26 and 6.68 ppm, and the protons of the alkoxy group at various shifts upfield. For this compound, one would expect to see characteristic signals for the cyclohexyl ring protons in addition to the aromatic signals.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for quantitative analysis of the product's purity.

IV. Experimental Protocols

A. Scale-Up Synthesis using Potassium Carbonate

This protocol is a general guideline for a laboratory-scale synthesis and should be optimized for specific equipment and desired batch size.

Materials:

  • 4-Bromophenol (1.0 eq)

  • Cyclohexyl bromide (1.2 eq)

  • Potassium carbonate (K2CO3), anhydrous, finely powdered (1.5 eq)

  • Acetone or 2-Butanone (MEK) (5-10 volumes)

Procedure:

  • Charge a suitably sized reactor with 4-bromophenol, potassium carbonate, and the solvent.

  • Begin vigorous stirring and heat the mixture to reflux (for acetone, ~56°C; for MEK, ~80°C).

  • Slowly add the cyclohexyl bromide to the refluxing mixture over a period of 1-2 hours.

  • Maintain the reaction at reflux and monitor the progress by TLC or GC-MS until the 4-bromophenol is consumed (typically 4-8 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with a small amount of the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

B. Work-up and Purification

Procedure:

  • Dissolve the crude product in a suitable organic solvent such as ethyl acetate or toluene.

  • Wash the organic solution with water to remove any remaining inorganic salts.

  • Wash with a 1M solution of sodium hydroxide to remove any unreacted 4-bromophenol.

  • Wash with brine to aid in phase separation.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane) or by column chromatography on silica gel if high purity is required.

V. Data Presentation

ParameterRecommended ValueRationale
Reactant Ratio 1.0 eq 4-Bromophenol : 1.2 eq Cyclohexyl BromideA slight excess of the alkylating agent helps to drive the reaction to completion.
Base 1.5 eq K2CO3An excess of the base ensures complete deprotonation of the phenol.
Solvent Acetone or 2-Butanone (MEK)Good balance of reactivity and ease of removal on a large scale.
Temperature Reflux (~56°C for Acetone, ~80°C for MEK)Provides sufficient energy for the reaction while minimizing the elimination side reaction.
Reaction Time 4-8 hoursTypically sufficient for complete conversion, but should be monitored by in-process controls.

VI. Visualization of Key Workflows

A. Reaction Setup and Monitoring

G cluster_setup Reaction Setup cluster_monitoring In-Process Control A Charge Reactor: - 4-Bromophenol - K2CO3 - Solvent B Heat to Reflux A->B C Slowly Add Cyclohexyl Bromide B->C D Take Aliquot C->D E TLC or GC-MS Analysis D->E F Check for 4-Bromophenol E->F F->C Incomplete G Proceed to Work-up F->G Complete

Caption: Workflow for the reaction setup and in-process monitoring.

B. Purification Strategy

G A Crude Product B Dissolve in Organic Solvent A->B C Aqueous Washes (Water, NaOH, Brine) B->C D Dry Organic Layer C->D E Concentrate D->E F Purified Product (Oil or Solid) E->F G Recrystallization or Chromatography F->G If necessary G->F

Caption: A typical workflow for the purification of this compound.

VII. References

  • PrepChem. (n.d.). Synthesis of 1-Bromo-4-cyclohexylbenzene. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. Retrieved from [Link]

  • Chemsrc. (2025). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Edubirdie. (2023). Williamson Ether Synthesis Lab 3. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromophenol. Retrieved from [Link]

  • Journal of Chemical Education. (2020). A Multioutcome Experiment for the Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-BROMOPHENOL. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. Retrieved from [Link]

  • Chegg. (2020). williamson Ether Synthesis of 4-Bromophenol Lab What. Retrieved from [Link]

  • Google Patents. (n.d.). Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof. Retrieved from

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]

Sources

Technical Support Center: Monitoring 1-Bromo-4-(cyclohexyloxy)benzene Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring the progress of coupling reactions involving 1-Bromo-4-(cyclohexyloxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for your experiments.

Introduction

This compound is a valuable building block in organic synthesis, frequently employed in palladium-catalyzed cross-coupling reactions to construct complex molecules. Efficiently monitoring these reactions is crucial for optimizing reaction conditions, maximizing yield, and ensuring the timely quenching of the reaction. This guide provides practical advice on various analytical techniques and troubleshooting strategies for common coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to monitor the progress of my this compound coupling reaction?

A1: The choice of monitoring technique depends on the available instrumentation, the nature of the reactants and products, and the desired level of detail. The most common and effective methods include:

  • Thin-Layer Chromatography (TLC): A rapid, qualitative, and cost-effective method to quickly assess the consumption of the starting material and the formation of the product.[1][2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative data on the conversion of reactants to products and can help identify byproducts.[4][5][6]

  • High-Performance Liquid Chromatography (HPLC): An excellent quantitative technique for monitoring the concentrations of starting materials, products, and sometimes intermediates over time.[1][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information and quantitative data by integrating characteristic signals of reactants and products.[1][9][10][11]

Q2: How do I choose the right analytical technique for my specific reaction?

A2: Consider the following factors:

  • Speed and Frequency of Analysis: For rapid, real-time checks, TLC is unparalleled.[2]

  • Quantitative Accuracy: For precise kinetic studies or yield determination, HPLC and GC-MS are superior.[7][12]

  • Volatility and Thermal Stability of Compounds: GC-MS is suitable for volatile and thermally stable compounds. For non-volatile or thermally labile molecules, HPLC is the preferred method.

  • Structural Elucidation: NMR is the most powerful tool for identifying unexpected products or intermediates.[10]

Q3: My TLC plate shows multiple spots. What could they be?

A3: Besides your starting material and desired product, other spots on your TLC plate could represent:

  • Byproducts: Such as homocoupling of the boronic acid in Suzuki reactions or hydrodehalogenation of the starting material.

  • Intermediates: In some cases, stable intermediates in the catalytic cycle might be observable.

  • Degradation Products: If your starting materials or products are unstable under the reaction conditions.

  • Impurities: From your starting materials or solvents.

Using a co-spot, where you spot your reaction mixture on top of your starting material, can help confirm the disappearance of the reactant.[13]

Q4: My reaction has stalled and is not going to completion. What are the likely causes?

A4: Several factors can lead to an incomplete reaction:

  • Catalyst Deactivation: The palladium catalyst can be deactivated by oxygen, impurities in the reagents, or by forming inactive palladium black.[14][15][16] Ensuring a properly inert atmosphere and using pure, degassed reagents is critical.[17]

  • Insufficient Base: The base plays a crucial role in the catalytic cycle, and an inadequate amount or an inappropriate choice of base can halt the reaction.

  • Reagent Degradation: One of your starting materials, particularly organoboron reagents in Suzuki couplings, might be degrading over time.[18]

  • Poor Solubility: If any of the reactants or the catalyst are not well-dissolved in the solvent, the reaction rate will be significantly reduced.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the monitoring and execution of coupling reactions with this compound.

Issue 1: Low or No Product Formation

Symptoms:

  • TLC analysis shows a strong spot for the starting material, this compound, and a very faint or no spot for the product, even after a significant reaction time.

  • GC-MS or HPLC analysis confirms low conversion of the starting material.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inactive Catalyst 1. Verify Catalyst Source: Ensure you are using a reliable source of palladium catalyst. Consider using a pre-activated Pd(0) source.[14] 2. Check Ligand Integrity: Phosphine ligands can be sensitive to air. Store and handle them under an inert atmosphere. 3. Ensure Inert Atmosphere: Thoroughly degas your solvent and reaction vessel. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[17]
Problematic Reagents 1. Check Purity of Starting Materials: Impurities in this compound or the coupling partner can poison the catalyst. Purify if necessary. 2. Use Anhydrous Solvents and Reagents: Water can interfere with many coupling reactions. Use freshly distilled or commercially available anhydrous solvents. 3. Verify Base Activity: Use a fresh, high-purity base. The choice of base is critical and reaction-dependent.
Suboptimal Reaction Conditions 1. Temperature: Ensure the reaction is being conducted at the optimal temperature. In some cases, increasing the temperature may improve the reaction rate. 2. Solvent Choice: The solvent can significantly impact the solubility of reagents and the stability of the catalyst. Screen different solvents if issues persist.
Issue 2: Formation of Significant Byproducts

Symptoms:

  • TLC shows multiple new spots in addition to the desired product.

  • GC-MS or HPLC analysis reveals the presence of significant impurities.

Common Byproducts & Mitigation Strategies:

Byproduct Likely Cause Mitigation Strategy
Homocoupling of Boronic Acid (Suzuki) Excess boronic acid, presence of oxygen.Use a slight excess of the aryl halide.[17] Ensure rigorous degassing of the reaction mixture.
Hydrodehalogenation of this compound Presence of water or other protic sources, or a side reaction in the catalytic cycle.[19]Use anhydrous solvents and reagents. Optimize the choice of ligand and base.
Homocoupling of this compound High catalyst loading, high temperature.Reduce the catalyst loading and/or reaction temperature.

Experimental Protocols for Reaction Monitoring

Protocol 1: Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for the rapid qualitative monitoring of your reaction.[3]

Materials:

  • Silica gel TLC plates (e.g., Merck silica gel 60 F-254)[3]

  • TLC chamber

  • Capillary tubes for spotting

  • Developing solvent (e.g., a mixture of hexane and ethyl acetate)

  • UV lamp (254 nm)

Procedure:

  • Prepare the TLC Plate: Draw a faint pencil line about 1 cm from the bottom of the TLC plate. Mark three lanes: "SM" for the starting material (this compound), "Co" for a co-spot, and "Rxn" for the reaction mixture.[13]

  • Spot the Plate:

    • In the "SM" lane, spot a dilute solution of your starting material.

    • In the "Rxn" lane, spot a small aliquot of your reaction mixture.

    • In the "Co" lane, spot the starting material first, and then spot the reaction mixture on top of it.[13]

  • Develop the Plate: Place the TLC plate in a chamber containing the developing solvent. Ensure the solvent level is below the pencil line. Cover the chamber and allow the solvent to run up the plate.

  • Visualize: Remove the plate when the solvent front is about 1 cm from the top. Mark the solvent front with a pencil. Visualize the spots under a UV lamp. The disappearance of the starting material spot in the "Rxn" lane and the appearance of a new product spot indicates the reaction is progressing.

Workflow for TLC Monitoring:

TLC_Workflow Start Start Reaction Take_Aliquot Take Aliquot from Reaction Mixture Start->Take_Aliquot Spot_TLC Spot TLC Plate (SM, Co, Rxn) Take_Aliquot->Spot_TLC Develop_TLC Develop TLC Plate Spot_TLC->Develop_TLC Visualize Visualize under UV Lamp Develop_TLC->Visualize Analyze Analyze Spot Progression Visualize->Analyze Continue Continue Reaction Analyze->Continue Starting Material Present Workup Proceed to Workup Analyze->Workup Starting Material Consumed Continue->Take_Aliquot After Time Interval

Caption: Workflow for monitoring a reaction using TLC.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for quantitative analysis and byproduct identification.

Sample Preparation:

  • Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quench the reaction in the aliquot by adding a small amount of water.

  • Extract the organic components with a suitable solvent (e.g., ethyl acetate) containing a known amount of an internal standard (e.g., dodecane).[12]

  • Analyze the organic layer by GC-MS.

Typical GC-MS Parameters:

  • Column: A non-polar capillary column (e.g., HP-5MS) is often suitable.

  • Injector Temperature: 250 °C

  • Oven Program: Start at a lower temperature (e.g., 100 °C), and ramp up to a higher temperature (e.g., 300 °C) to ensure separation of all components.

  • MS Detector: Scan in a mass range that covers the molecular weights of your starting materials and expected products.

Data Analysis: By comparing the peak areas of the starting material and product relative to the internal standard, you can determine the percentage conversion and yield over time.

Protocol 3: High-Performance Liquid Chromatography (HPLC)

HPLC is ideal for non-volatile compounds and provides excellent quantitative data.

Sample Preparation:

  • Take a small aliquot from the reaction mixture.

  • Quench the reaction and dilute the sample with the mobile phase.

  • Filter the sample through a syringe filter (0.45 µm) before injection.

Typical HPLC Parameters:

  • Column: A reverse-phase column (e.g., C18) is commonly used for this type of compound.

  • Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

  • Detector: A UV detector set to a wavelength where both the starting material and product have good absorbance.

Troubleshooting Decision Tree:

Troubleshooting_Tree Start Reaction Issue Detected Low_Conversion Low/No Conversion? Start->Low_Conversion Byproducts Significant Byproducts? Low_Conversion->Byproducts No Check_Catalyst Check Catalyst Activity & Inert Atmosphere Low_Conversion->Check_Catalyst Yes Identify_Byproducts Identify Byproducts (GC-MS, NMR) Byproducts->Identify_Byproducts Yes Check_Reagents Verify Reagent Purity & Dryness Check_Catalyst->Check_Reagents Optimize_Conditions Optimize Temperature & Solvent Check_Reagents->Optimize_Conditions Hydrodehalogenation Hydrodehalogenation? Identify_Byproducts->Hydrodehalogenation Homocoupling Homocoupling? Hydrodehalogenation->Homocoupling No Use_Anhydrous Use Anhydrous Conditions Hydrodehalogenation->Use_Anhydrous Yes Adjust_Stoichiometry Adjust Stoichiometry / Lower Temp Homocoupling->Adjust_Stoichiometry Yes

Caption: A decision tree for troubleshooting common coupling reaction issues.

References

  • Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes - Fiveable.
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem.
  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts - MDPI.
  • Modern Analytical Technique for Characterization Organic Compounds.
  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - ChemRxiv.
  • Mass Spectrometry Based Approach for Organic Synthesis Monitoring | Analytical Chemistry.
  • Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - RSC Publishing.
  • Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry - NIH.
  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand | Organometallics - ACS Publications.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - Amazon S3.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv.
  • Cross-coupling reaction - Wikipedia.
  • Buchwald–Hartwig amination - Wikipedia.
  • Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides | Organic Letters.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
  • The Buchwald-Hartwig Amination Reaction - YouTube.
  • Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene - Benchchem.
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC - NIH.
  • A General and Efficient Catalyst for Palladium-Catalyzed C−O Coupling Reactions of Aryl Halides with Primary Alcohols | Journal of the American Chemical Society.
  • 2.3B: Uses of TLC - Chemistry LibreTexts.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H.
  • A Comparative Guide to the Kinetics of Suzuki Reactions with 3-Tolylboronic Acid - Benchchem.
  • How To: Monitor by TLC - Department of Chemistry : University of Rochester.
  • Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. | Semantic Scholar.
  • Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay - Wsu.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-bromo-4-(trichloromethyl)benzene - Benchchem.
  • A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions - Benchchem.
  • Selected Results (GC Yields) for the Coupling of Aryl Chlorides with Various Amines a.
  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Organometallics - ACS Publications.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 1,3-Dibromo-5-nitrobenzene - Benchchem.
  • Problems with Suzuki coupling : r/Chempros - Reddit.
  • Evidence for “cocktail”-type catalysis in Buchwald-Hartwig reaction. A mechanistic study - The Royal Society of Chemistry.
  • Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment - ChemRxiv.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Step-by-step real time monitoring of a catalytic amination reaction - UVIC.
  • Transition-Metal-Free Coupling Reactions | Chemical Reviews - ACS Publications.
  • Sonogashira-Hagihara and Buchwald-Hartwig cross-coupling reactions with sydnone and sydnone imine derived catalysts - Arkivoc.
  • How can I solve my problem with Suzuki coupling? - ResearchGate.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
  • SUZUKI REACTION MONITORING.
  • Struggling with Suzuki Reaction : r/Chempros - Reddit.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry.
  • How i can determine the kinetics of my suzuki coupling reaction with analysis my sample with GC? | ResearchGate.

Sources

troubleshooting low reactivity issues with 1-Bromo-4-(cyclohexyloxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Bromo-4-(cyclohexyloxy)benzene. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common reactivity challenges encountered with this versatile reagent. As an electron-rich aryl bromide, its behavior in pivotal synthetic transformations like cross-coupling and Grignard reactions presents unique challenges that require carefully optimized conditions. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you achieve success in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its reactivity?

The reactivity of this compound is primarily dictated by two opposing factors:

  • The Carbon-Bromine Bond: The C(sp²)-Br bond is the reactive site for transformations like cross-coupling and Grignard formation. The general reactivity trend for aryl halides in many palladium-catalyzed reactions is I > Br > OTf >> Cl.[1]

  • The Cyclohexyloxy Group: This ether group is a moderately strong electron-donating group (EDG) due to the resonance contribution from the oxygen lone pairs. This increases the electron density on the aromatic ring, which can make the initial oxidative addition step in palladium-catalyzed cross-coupling reactions more challenging compared to electron-neutral or electron-poor aryl bromides.[2][3]

Q2: My reaction is failing to proceed. What are the universal first checks I should perform?

Before diving into reaction-specific troubleshooting, always validate the fundamentals. Low yields or complete failure can often be traced back to basic setup and reagent issues.

  • Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.[1] Ensure your reaction vessel is rigorously purged and maintained under an inert atmosphere (Argon or Nitrogen). This typically involves multiple cycles of evacuating and backfilling the flask.[4][5]

  • Reagent Purity & Integrity:

    • Aryl Bromide: Verify the purity of your this compound. Impurities can inhibit or poison the catalyst.

    • Catalyst/Ligand: Palladium catalysts and phosphine ligands can degrade over time, especially if not stored properly under an inert atmosphere. Phosphine ligands are particularly susceptible to oxidation.[1] Using fresh or properly stored reagents is critical.

    • Base: The quality and physical state of inorganic bases can impact the reaction. Grinding the base before use can prevent clumping and increase its surface area, which is crucial as many of these reactions occur at a solid-liquid interface.[6]

  • Solvent Quality: Use anhydrous and degassed solvents. Oxygen or water in the solvent can deactivate the catalyst and lead to undesirable side reactions like protodeboronation in Suzuki couplings.[1]

Troubleshooting Guide 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but the electron-rich nature of this compound makes catalyst selection and condition optimization critical.[7][8]

Q3: Why is my Suzuki-Miyaura coupling with this compound showing low yield or no conversion?

The most common culprit is a sluggish oxidative addition step. The electron-donating cyclohexyloxy group enriches the aromatic ring, making it less electrophilic and thus less reactive towards the electron-rich Pd(0) catalyst.[3] This initial step is often the rate-limiting part of the catalytic cycle for electron-rich aryl bromides.[9]

To overcome this, the catalyst system must be appropriately tuned. Standard catalysts like Pd(PPh₃)₄ may require higher temperatures and longer reaction times and may still prove inefficient.[9]

cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)L₂(Br) Pd0->Pd_complex Oxidative Addition (Often Rate-Limiting for Electron-Rich Ar-Br) Transmetal Ar-Pd(II)L₂(Ar') Pd_complex->Transmetal Transmetalation (Base Mediated) Transmetal->Pd0 Reductive Elimination Product Product (Ar-Ar') Transmetal->Product ArBr 1-Bromo-4- (cyclohexyloxy)benzene ArBr->Pd_complex Boronic Ar'-B(OR)₂ Boronic->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal

Suzuki-Miyaura catalytic cycle for this compound.
Q4: What are the optimal catalyst and ligand systems for this substrate?

For electron-rich aryl bromides, the use of bulky, electron-rich dialkylbiaryl phosphine ligands is essential. These ligands promote the formation of a highly reactive monoligated Pd(0) species, which accelerates the oxidative addition step.[10] They also facilitate the final reductive elimination step.[10]

Recommended Catalyst Systems:

Catalyst/PrecatalystLigandBaseSolventTemp (°C)Notes
Pd₂(dba)₃SPhos or XPhosK₃PO₄ or Cs₂CO₃1,4-Dioxane/H₂O (e.g., 10:1)80-100A robust starting point for challenging substrates.[10][11]
Pd(OAc)₂RuPhos or tBuXPhosK₂CO₃Toluene/H₂O or THF/H₂O80-100Another excellent choice for electron-rich systems.
[Pd(allyl)Cl]₂cataCXium® AK₃PO₄Toluene/H₂O80-100Buchwald's G3 or G4 precatalysts can also be used directly.
Q5: How can I minimize side reactions like protodeboronation and homocoupling?
  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid partner, replacing it with a hydrogen atom. It is often promoted by excess base and water, especially at high temperatures.[1]

    • Solution: Use the mildest effective base (K₃PO₄ or KF are often good choices).[1][12] Avoid excessively long reaction times and high temperatures. If the problem persists, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[1][11]

  • Homocoupling: The coupling of two boronic acid molecules can occur, especially in the presence of oxygen or Pd(II) species at the start of the reaction.[3]

    • Solution: Ensure thorough deoxygenation of the reaction mixture before and during the reaction.[1][3] Using a Pd(0) source like Pd₂(dba)₃ can sometimes be advantageous over Pd(II) sources which require in-situ reduction.

Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Preparation: In a glovebox or on a Schlenk line, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.) to an oven-dried flask with a stir bar.

  • Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-dioxane and water). Bubble the inert gas through the solvent for 10-15 minutes before addition.[1]

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Workup: Upon completion, cool to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Troubleshooting Guide 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for forming C-N bonds.[4][13] Similar to the Suzuki coupling, the electron-rich nature of this compound can present challenges.

Q6: I'm observing low conversion in the Buchwald-Hartwig amination. What are the likely causes?

Low conversion is typically due to an inefficient catalyst system or suboptimal base/solvent selection. The key steps are again the oxidative addition and the C-N bond-forming reductive elimination.[13]

  • Poor Catalyst Activity: The Pd-ligand combination may not be active enough to efficiently cleave the C-Br bond.

  • Base/Solvent Mismatch: The base must be strong enough to deprotonate the amine (or the amine-Pd complex) but soluble enough to participate in the reaction.[6][14] Poor solubility of the base is a common, often overlooked, reason for failure.[15]

  • Catalyst Inhibition: Some amines, particularly certain nitrogen-containing heterocycles, can act as inhibitors by strongly coordinating to the palladium center.

start Low Conversion in Buchwald-Hartwig Amination check_reagents Step 1: Verify Reagent Quality (Fresh Catalyst, Ligand, Dry Solvent, Anhydrous Base) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok fix_reagents Action: Replace/Purify Reagents reagents_ok->fix_reagents No screen_ligand Step 2: Screen Ligands (Bulky, Electron-Rich) reagents_ok->screen_ligand Yes fix_reagents->start ligand_ok Improved Conversion? screen_ligand->ligand_ok screen_base Step 3: Screen Bases (NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃) ligand_ok->screen_base No success Reaction Optimized ligand_ok->success Yes base_ok Improved Conversion? screen_base->base_ok screen_solvent Step 4: Screen Solvents (Toluene, Dioxane, 2-MeTHF) base_ok->screen_solvent No base_ok->success Yes screen_solvent->success

Troubleshooting decision tree for Buchwald-Hartwig amination.
Q7: Which base and solvent combination is best for this substrate?

The choice is highly dependent on the amine's pKa and the functional groups present.

  • Bases:

    • Strong Bases: Sodium tert-butoxide (NaOtBu) is the most common and often highly effective base.[6] However, it can be detrimental if your amine or product has base-sensitive functional groups.

    • Weaker Bases: For more sensitive substrates, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ are excellent alternatives.[6][15] Their improved solubility compared to K₂CO₃ can be advantageous.[6]

  • Solvents:

    • Aprotic, Nonpolar/Polar: Toluene is a very common and effective solvent.[16] Ethereal solvents like 1,4-dioxane, THF, or CPME are also widely used.[6] The choice can affect the solubility of the base and the catalytic species. It is often necessary to screen a few options.[16]

Recommended Starting Conditions:

Amine TypeCatalyst SystemBaseSolventTemp (°C)
Primary/Secondary AlkylPd₂(dba)₃ / XPhos or RuPhosNaOtBuToluene80-110
ArylaminesPd₂(dba)₃ / BrettPhosK₃PO₄ or Cs₂CO₃1,4-Dioxane100
Heterocyclic AminesPd(OAc)₂ / DavePhosLHMDS or K₂CO₃Toluene100

This table provides general starting points; optimization is crucial.[4][15][17]

Protocol: General Procedure for Buchwald-Hartwig Amination
  • Preparation: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., 1-5 mol%) and the phosphine ligand (e.g., 1-10 mol%).[4]

  • Reagent Addition: Add this compound (1.0 equiv.) and the base (e.g., NaOtBu, 1.2-2.0 equiv.).[18]

  • Inert Atmosphere: Cap the tube, evacuate, and backfill with inert gas three times.

  • Solvent and Amine: Under an inert atmosphere, add the amine (1.1-1.5 equiv.) followed by the degassed anhydrous solvent.[18]

  • Reaction: Heat the sealed tube to the desired temperature with vigorous stirring.

  • Workup: After cooling, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite® to remove inorganic salts. Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify as needed.[18]

Troubleshooting Guide 3: Grignard Reagent Formation

The formation of an aryl Grignard reagent involves the insertion of magnesium into the C-Br bond. While seemingly straightforward, initiation can be notoriously difficult.

Q8: My Grignard reaction with this compound won't initiate. What should I do?

The primary barrier is the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings. This layer prevents the aryl bromide from reaching the reactive metal surface.[19]

Activation Techniques:

  • Mechanical Activation: Place the magnesium turnings in a dry flask under argon and stir them vigorously without solvent for a few hours to abrade the oxide layer.[20]

  • Chemical Activation (Initiators):

    • Iodine: Add a single crystal of iodine to the flask with the magnesium turnings. The reaction has initiated when the characteristic purple/brown color dissipates.[19][21]

    • 1,2-Dibromoethane (DBE): Add a small amount of DBE. It reacts readily with magnesium to form ethylene gas and MgBr₂, exposing a fresh metal surface. You will see bubbling as an indication of activation.[19]

  • Heat: Gently warming a small spot of the flask with a heat gun can often provide the activation energy needed to start the reaction. Do not heat the entire flask, as this can lead to an uncontrolled exotherm once the reaction begins.[19]

  • Ultrasound: Placing the reaction flask in an ultrasonic bath can help break up the oxide layer and promote initiation.[19]

  • Use of Rieke Magnesium: For particularly stubborn substrates, using highly activated Rieke magnesium, prepared by the reduction of MgCl₂, can be extremely effective and allows for reagent formation even at low temperatures.[22][23]

Q9: The reaction mixture is turning cloudy and then dark brown/black. What does this indicate?
  • Cloudy/Gray Appearance: This is a positive sign! It indicates the formation of the soluble Grignard reagent (RMgBr).[21]

  • Dark Brown/Black Color: This often suggests decomposition or side reactions, most commonly Wurtz homocoupling (Ar-Br + Ar-MgBr → Ar-Ar). This is often caused by overheating.[21] Once the reaction initiates, it is often exothermic. It may be necessary to cool the flask in a water bath to maintain a gentle reflux and prevent the temperature from rising too high.

Protocol: General Procedure for Grignard Formation
  • Preparation: Dry all glassware thoroughly in an oven. Add magnesium turnings (1.1-1.5 equiv.) to a round-bottom flask equipped with a stir bar and a reflux condenser. Assemble the apparatus and flame-dry it under a stream of inert gas.

  • Activation: Allow the apparatus to cool. Add a crystal of iodine or a few drops of 1,2-dibromoethane.

  • Initiation: Add a small portion of your total this compound (dissolved in anhydrous THF) to the magnesium. Wait for signs of initiation (color change, gentle bubbling, or warming). Do not add all the aryl bromide at once.

  • Addition: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. Use an ice/water bath to control the reaction temperature if necessary.

  • Completion: After the addition is complete, continue to stir the mixture (with gentle heating if required) until most of the magnesium has been consumed. The resulting gray/brown solution is your Grignard reagent, ready for use.

References

  • Benchchem. Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. 1

  • Lee, J., Velarde-Ortiz, R., Guijarro, A., Wurst, J. R., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry.

  • R Discovery. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction.

  • WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?

  • Johansson, H., & Norrby, P.-O. (2021). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry.

  • ACS. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations.

  • ResearchGate. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides.

  • Benchchem. A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid. 9

  • Chaw Νοvak, P., Uršič, M., & Stanovnik, B. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry.

  • Benchchem. Optimizing Base and Solvent for Buchwald-Hartwig Amination. 15

  • NIH. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.

  • Google Patents. Process for the preparation of grignard reagents and their utilization in organic syntheses.

  • ACS. Preparation of sec and tert amines by Buchwald-Hartwig Amination.

  • Royal Society of Chemistry. Robust Buchwald–Hartwig amination enabled by ball-milling.

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

  • NIH. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?

  • NIH. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction.

  • NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.

  • Chemistry Stack Exchange. Preparation of an aromatic Grignard reagent.

  • Benchchem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-bromo-4-(trichloromethyl)benzene. 4

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones.

  • Myers Research Group. The Suzuki Reaction.

  • Wikipedia. Buchwald–Hartwig amination.

  • Royal Society of Chemistry. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.

  • Benchchem. Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene. 8

  • Benchchem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 1,3-Dibromo-5-nitrobenzene. 18

  • Benchchem. Troubleshooting Grignard reaction initiation with 1-Bromo-3,5-dichlorobenzene. 21

  • Organic Chemistry Portal. Suzuki Coupling.

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Technical Support Center: Solvent Influence on Reactions of 1-Bromo-4-(cyclohexyloxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses the critical influence of solvent selection on the outcomes of chemical reactions involving 1-Bromo-4-(cyclohexyloxy)benzene. The following troubleshooting guides and FAQs are designed to provide both diagnostic and preventative insights to overcome common experimental challenges.

Section 1: Understanding Your Substrate: Physicochemical Properties

Before troubleshooting a reaction, it is imperative to understand the properties of your starting material. This compound is a nonpolar, lipophilic molecule, which dictates its solubility and behavior in different reaction media. Poor solubility of a key reagent is a frequent and often overlooked cause of reaction failure.

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for Solvent Choice
CAS Number 30752-31-9[1][2]For identification and sourcing.
Molecular Formula C₁₂H₁₅BrO[3]Indicates a significant hydrocarbon character.
Molecular Weight 255.15 g/mol [4]Used for calculating molar quantities.
Melting Point 40-41 °C[1]The compound is a low-melting solid at room temperature.
Boiling Point 115-117 °C @ 0.8 Torr[1]Suitable for reactions at elevated temperatures.
LogP 4.16[3]High value indicates poor solubility in water and high solubility in nonpolar organic solvents.
General Solubility Soluble in nonpolar solvents like toluene, hexane, and ethers (THF, Dioxane); limited solubility in highly polar solvents.Solvent systems must be chosen to ensure complete dissolution of the substrate for optimal reactivity.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. Solvent choice in these transformations is not passive; it actively influences catalyst stability, reagent solubility, and mechanistic pathways.[5]

Focus: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most robust methods for forming C-C bonds. However, its success is highly dependent on a synergistic combination of catalyst, base, and solvent.

Q1: My Suzuki-Miyaura reaction with this compound is slow, incomplete, or has failed entirely. How do I troubleshoot the solvent system?

A1: A failed Suzuki coupling can often be traced back to reagent insolubility or suboptimal reaction conditions, both of which are tied to the solvent.

  • Substrate Solubility: Given the substrate's high LogP, nonpolar aprotic solvents like Toluene or 1,4-Dioxane are excellent starting points as they ensure the aryl bromide is fully dissolved.

  • Base and Boronic Acid Solubility: Many common bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and boronic acids have poor solubility in purely nonpolar solvents.[6] This creates a heterogeneous mixture, limiting the availability of the base for the crucial transmetalation step.

    • Solution: Employ a mixed-solvent system. A combination of 1,4-Dioxane and Water (e.g., in a 4:1 or 5:1 ratio) is a standard practice.[7] The water helps dissolve the inorganic base and the boronic acid, while the dioxane dissolves the aryl bromide. Vigorous stirring is essential to maximize the interfacial area where the reaction occurs.

  • Temperature: Ensure the reaction temperature is appropriate for the chosen solvent. For instance, toluene and dioxane allow for higher reaction temperatures (typically 80-110 °C), which can be necessary to drive sluggish couplings.[6][7]

Q2: I'm observing significant side products, specifically protodeboronation of my boronic acid and homocoupling. Can the solvent choice mitigate this?

A2: Yes, solvent selection and preparation are critical for minimizing these common side reactions.

  • Protodeboronation: This is the undesired cleavage of the C-B bond, replacing it with a C-H bond, and is a major pathway for yield loss.[8] It is often promoted by the presence of excess water or protic solvents under basic conditions.[6]

    • Mitigation Strategy: While some water is often necessary to dissolve the base, using strictly anhydrous solvents may be beneficial if protodeboronation is severe, especially with sensitive boronic acids.[7] In such cases, use an anhydrous base like K₃PO₄ and ensure your solvent is thoroughly dried.

  • Homocoupling: The formation of a biaryl product from two molecules of the boronic acid is often a sign of catalyst decomposition or the presence of oxygen.[8]

    • Mitigation Strategy: The single most important step is to thoroughly degas your solvent before adding the palladium catalyst.[6][9] Oxygen can oxidize the active Pd(0) catalyst to inactive palladium black. Bubble an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes prior to adding the catalyst and maintain a positive inert atmosphere throughout the reaction.

Q3: What is the mechanistic difference between using a polar aprotic solvent (like DMF) versus a nonpolar solvent (like Toluene) for a Suzuki reaction?

A3: The choice between polar and nonpolar solvents can fundamentally alter the catalytic species and the reaction mechanism.[10]

  • Nonpolar Solvents (Toluene, THF, Dioxane): In these solvents, the active catalyst is generally considered to be a neutral, monoligated palladium species, such as [Pd(0)L].[11] This pathway is standard for most Suzuki couplings.

  • Polar Aprotic Solvents (DMF, DMAc, MeCN): These solvents can stabilize charged intermediates. It has been shown that in some cases, particularly with specific ligands, polar solvents can favor the formation of an anionic palladium complex as the active catalyst.[12][13] This can dramatically change the reaction's selectivity, especially on substrates with multiple potential reaction sites.[11][14] While this compound has only one halide, understanding this principle is crucial for more complex molecules. Some polar aprotic solvents like DMF can also act as a ligand, influencing the catalyst's behavior.[10]

Troubleshooting_Workflow start Low Yield in Suzuki Reaction check_solubility Q: Are all reagents soluble? (Substrate, Base, Boronic Acid) start->check_solubility solvent_system A: Use mixed solvent (e.g., Dioxane/Water) or screen nonpolar solvents (Toluene). check_solubility->solvent_system If No check_degassing Q: Was the solvent thoroughly degassed? check_solubility->check_degassing If Yes solvent_system->check_degassing degas_protocol A: Bubble Ar/N₂ through solvent for 15-30 min. Maintain inert atmosphere. check_degassing->degas_protocol If No check_temp Q: Is the temperature optimal? check_degassing->check_temp If Yes degas_protocol->check_temp temp_adjust A: Screen temperatures (e.g., 80-110 °C). Ensure it's appropriate for solvent BP. check_temp->temp_adjust If No success Reaction Optimized check_temp->success If Yes temp_adjust->success

Caption: A troubleshooting workflow for low-yielding Suzuki reactions.
Focus: The Heck Reaction

Q4: What are the recommended solvents for a Heck reaction with this compound?

A4: The Heck reaction typically proceeds via a cationic palladium intermediate, which is stabilized by polar solvents.[15][16] Therefore, polar aprotic solvents are the standard choice.

  • Recommended Solvents: N,N-Dimethylformamide (DMF) , N,N-Dimethylacetamide (DMAc), and N-Methyl-2-pyrrolidone (NMP) are the most common and effective solvents.[17][18] They have high boiling points, allowing for the elevated temperatures often required, and their polarity stabilizes the key intermediates in the catalytic cycle.

  • Anhydrous Conditions: Ensure you are using an anhydrous grade of the solvent, as water can interfere with the reaction.

  • Base Choice: The choice of base is coupled with the solvent. Organic bases like triethylamine (Et₃N) or inorganic bases like potassium carbonate (K₂CO₃) are often used. The solvent must be able to dissolve or effectively suspend the chosen base.[18]

Section 3: FAQs on Alternative Reaction Pathways

Q5: Is it possible to perform a nucleophilic aromatic substitution (SNAr) to replace the bromine on this compound?

A5: No, a standard SNAr reaction is not feasible for this substrate. The mechanism of SNAr requires the aromatic ring to be "activated" or made electron-deficient by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group (the bromine).[19][20] The cyclohexyloxy group is actually an electron-donating group, which makes the ring electron-rich and deactivates it towards attack by a nucleophile. Attempting an SNAr reaction under typical conditions (e.g., a nucleophile like NaOH in a polar solvent) will not lead to the desired product. For C-N or C-O bond formation at that position, a palladium-catalyzed cross-coupling reaction like the Buchwald-Hartwig amination or etherification would be the appropriate strategy.

Q6: My goal is to functionalize the molecule, but I am concerned about activating the C-O ether bond instead of the C-Br bond. How does solvent choice affect this selectivity?

A6: For palladium-catalyzed reactions, the selective activation of the C-Br bond over the C-O bond is exceptionally high. The oxidative addition of a Pd(0) catalyst into a C(aryl)-Br bond is a very facile and low-energy process compared to the activation of a robust C(aryl)-O bond.[8][21] Therefore, under standard Suzuki, Heck, or other palladium-catalyzed conditions, you will not see competitive reaction at the ether linkage.

It is important to note that certain nickel catalyst systems , often with specific N-heterocyclic carbene (NHC) ligands, have been developed to activate the C-O bonds of aryl ethers for cross-coupling.[22][23] These reactions represent a distinct and more challenging area of catalysis. However, without the explicit use of such a specialized nickel system, the C-O bond of your substrate can be considered inert. Solvent choice within typical palladium catalysis will not invert this fundamental reactivity preference.

Section 4: Experimental Protocols and Diagrams

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for the specific boronic acid being used.

Materials:

  • This compound (1.0 eq)

  • Arylboronic Acid (1.2 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 eq)

  • Solvent (e.g., 4:1 mixture of 1,4-Dioxane:Water)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and the arylboronic acid.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[7]

  • Reagent Addition: Under a positive pressure of inert gas, add the base.

  • Solvent Addition and Degassing: Add the 1,4-dioxane/water solvent mixture via syringe. Bubble the inert gas directly through the stirred solution for 15-30 minutes to ensure thorough deoxygenation.[6]

  • Catalyst Addition: While maintaining the inert atmosphere, add the palladium catalyst to the flask.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X(L)₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product ArylHalide Ar-Br (Substrate) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal Solvent Solvent (e.g., Dioxane/H₂O) - Dissolves Reagents - Stabilizes Intermediates - Influences Base Efficacy cluster_cycle cluster_cycle Solvent->cluster_cycle

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Bromo-4-(cyclohexyloxy)benzene and its Iodo Analog for Drug Development and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and materials science, the selection of appropriate starting materials is a pivotal decision that dictates the efficiency, cost-effectiveness, and ultimate success of a synthetic endeavor. In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions are indispensable tools, and the reactivity of the aryl halide coupling partner is a critical parameter. This guide presents an objective, data-driven comparison between 1-bromo-4-(cyclohexyloxy)benzene and its iodo-analog, 1-iodo-4-(cyclohexyloxy)benzene, to provide a robust framework for substrate selection in the synthesis of complex molecular architectures.

The Foundation of Reactivity: Carbon-Halogen Bond Dissociation Energies

The fundamental difference in reactivity between these two structurally similar compounds lies in the inherent properties of their carbon-halogen bonds. The carbon-iodine (C-I) bond is intrinsically longer and weaker than the carbon-bromine (C-Br) bond. This disparity directly impacts the rate-determining step of many cross-coupling catalytic cycles: the oxidative addition of the aryl halide to a low-valent palladium catalyst. The lower bond dissociation energy of the C-I bond facilitates its cleavage, leading to a more rapid oxidative addition. This often translates to faster reaction rates, higher yields, and the feasibility of employing milder reaction conditions.

The general trend for the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is well-established and follows the order: Ar-I > Ar-Br > Ar-Cl >> Ar-F.[1][2] This principle firmly places 1-iodo-4-(cyclohexyloxy)benzene as the more reactive substrate compared to its bromo counterpart. While this enhanced reactivity is frequently advantageous, considerations such as cost, availability, and the potential for undesired side reactions under highly reactive conditions must also be weighed.

Comparative Performance in Key Synthetic Transformations

The choice between an aryl iodide and an aryl bromide can significantly influence the outcome and efficiency of various synthetic transformations. Below is a detailed comparison of the expected reactivity of this compound and 1-iodo-4-(cyclohexyloxy)benzene in several cornerstone reactions of modern organic synthesis.

Table 1: Quantitative Comparison of Aryl Halide Performance in Palladium-Catalyzed Cross-Coupling Reactions
Reaction TypeAryl HalideTypical Catalyst SystemRelative RateTypical YieldReference
Suzuki-Miyaura Coupling Aryl IodidePd(PPh₃)₄, K₂CO₃Faster90-99%[3]
Aryl BromidePd(PPh₃)₄, K₂CO₃Slower85-95%[1][3]
Heck Reaction Aryl IodidePd(OAc)₂, PPh₃, Et₃NFaster80-95%[4]
Aryl BromidePd(OAc)₂, PPh₃, Et₃NSlower70-90%[5][4]
Buchwald-Hartwig Amination Aryl IodidePd₂(dba)₃, BINAP, NaOt-BuVariable*70-90%[6][7]
Aryl BromidePd₂(dba)₃, BINAP, NaOt-BuGenerally Faster85-98%[6][7]
Grignard Reagent Formation Aryl IodideMg, THFFasterHigh[8][9]
Aryl BromideMg, THFSlowerHigh[8][9]

Note: In Buchwald-Hartwig amination, aryl iodides can sometimes exhibit lower reactivity due to the inhibitory effects of iodide ions on the catalyst.[6][10]

In-Depth Analysis of Reactivity in Key Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. The catalytic cycle typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[11][12]

As the oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step, the weaker C-I bond of 1-iodo-4-(cyclohexyloxy)benzene allows for a faster reaction compared to the bromo analog.[2][3] This can be particularly advantageous when working with less reactive boronic acids or when aiming for lower reaction temperatures and shorter reaction times. However, it is worth noting that with certain traditional catalyst systems like Pd/PPh₃, aryl iodides can exhibit surprisingly poor reactivity at lower temperatures (around 50°C) compared to their bromide counterparts.[13]

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Grignard Reagent Formation

The formation of Grignard reagents involves the reaction of an organohalide with magnesium metal. The reactivity for this transformation follows the order I > Br > Cl. [8][9]Consequently, 1-iodo-4-(cyclohexyloxy)benzene will form the corresponding Grignard reagent, 4-(cyclohexyloxy)phenylmagnesium iodide, more readily and under milder conditions than the bromo analog. This can be advantageous in preventing side reactions, especially with sensitive functional groups. The initiation of Grignard formation from aryl bromides can sometimes be sluggish and may require activation of the magnesium. [9]

Experimental Protocols for Comparative Reactivity Analysis

To empirically validate the reactivity differences, a standardized experimental setup is crucial. The following protocols provide a framework for comparing the reactivity of this compound and its iodo analog in a Suzuki-Miyaura coupling reaction.

Protocol 1: Comparative Suzuki-Miyaura Coupling

Objective: To compare the reaction rate and yield of a Suzuki-Miyaura coupling using this compound and 1-iodo-4-(cyclohexyloxy)benzene under identical conditions.

Materials:

  • This compound

  • 1-Iodo-4-(cyclohexyloxy)benzene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

  • Ethanol

  • Internal standard (e.g., dodecane)

  • Reaction vials with stir bars

  • Heating block or oil bath

  • Inert atmosphere glovebox or Schlenk line

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC)

Procedure:

  • Catalyst Preparation: In an inert atmosphere, prepare a stock solution of the palladium catalyst by dissolving Pd(OAc)₂ (2 mol%) and PPh₃ (8 mol%) in anhydrous toluene.

  • Reaction Setup: In separate, labeled reaction vials, add phenylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and a magnetic stir bar.

  • Substrate Addition: To one set of vials, add this compound (1.0 equivalent). To a second set, add 1-iodo-4-(cyclohexyloxy)benzene (1.0 equivalent).

  • Solvent and Internal Standard: Add a mixture of toluene and ethanol (e.g., 3:1 v/v) to achieve a desired concentration (e.g., 0.1 M). Add a known amount of the internal standard to each vial.

  • Reaction Initiation: Add the catalyst stock solution to each vial, seal the vials, and place them in a preheated heating block or oil bath set to a specific temperature (e.g., 80 °C).

  • Reaction Monitoring: At regular time intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr), carefully withdraw a small aliquot from each reaction mixture.

  • Quenching and Extraction: Quench the aliquot with a small amount of water and extract with an organic solvent (e.g., ethyl acetate) containing a known amount of the internal standard.

  • Analysis: Analyze the extracted samples by GC or HPLC to determine the consumption of the starting aryl halide and the formation of the product, 4-(cyclohexyloxy)-1,1'-biphenyl.

  • Data Processing: Plot the concentration of the product versus time for each aryl halide to compare the reaction rates. Calculate the final yield for each reaction after it has reached completion.

Experimental_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_analysis Analysis Catalyst_Prep Prepare Catalyst (Pd(OAc)₂ + PPh₃) Reaction_Start Add Catalyst & Heat to 80°C Catalyst_Prep->Reaction_Start Vial_Prep Prepare Vials (Boronic Acid, Base) Substrate_Add Add Aryl Halide (Bromo or Iodo) Vial_Prep->Substrate_Add Solvent_Add Add Solvent & Internal Standard Substrate_Add->Solvent_Add Solvent_Add->Reaction_Start Monitoring Monitor Reaction (Aliquots over time) Reaction_Start->Monitoring Quench Quench & Extract Monitoring->Quench GC_HPLC GC/HPLC Analysis Quench->GC_HPLC Data Plot Data & Calculate Yield GC_HPLC->Data

Caption: Workflow for the comparative reactivity study.

Conclusion and Strategic Recommendations

The choice between this compound and its iodo analog is a strategic decision that should be guided by the specific requirements of the synthetic target and the reaction .

  • For rapid, high-yielding reactions under mild conditions, particularly in Suzuki-Miyaura and Heck couplings, 1-iodo-4-(cyclohexyloxy)benzene is generally the superior choice. Its inherent reactivity, stemming from the weaker C-I bond, facilitates faster catalytic turnover.

  • For Buchwald-Hartwig aminations, this compound is often the more reliable and efficient substrate. This is due to the potential for iodide-induced catalyst inhibition when using the iodo analog.

  • When considering cost and large-scale synthesis, aryl bromides are typically more economical than their iodo counterparts. This economic advantage may outweigh the benefits of increased reactivity in certain applications.

  • For Grignard reagent formation, the iodo analog offers the advantage of easier initiation and milder reaction conditions.

By understanding the fundamental principles of reactivity and the nuances of specific reaction classes, researchers can make informed decisions in their selection of aryl halides, thereby optimizing synthetic routes and accelerating the discovery and development of new molecules.

References

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  • Powers, D. C., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]

  • Chemistry LibreTexts. (2022). 4.9: Oxidative Addition of Polar Reagents. [Link]

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  • Amatore, C., et al. (1993). Intimate mechanism of oxidative addition to zerovalent palladium complexes in the presence of halide ions and its relevance to the mechanism of palladium-catalyzed nucleophilic substitutions. Semantic Scholar. [Link]

  • Fors, B. P., et al. (2010). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. NIH Public Access. [Link]

  • Dajoe Merit. (2019). Oxidative Addition: Palladium Mechanism with aryl iodide. YouTube. [Link]

  • Barroso, R. A., et al. (2013). Cross-coupling of aryl Grignard reagents with aryl iodides and bromides through S(RN)1 pathway. Semantic Scholar. [Link]

  • Lee, J.-s., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. Organic Letters. [Link]

  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Dong, V. M., & Cruz, F. (2017). Video: Grignard Reagent Preparation and Grignard Reaction. JoVE. [Link]

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  • Ovid. Heck reactions of alkenes with aryl iodides and... : Kinetics & Catalysis. [Link]

  • Bakewell, C., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]

  • Ananikov, V. P., et al. (2016). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers. [Link]

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  • Vetticatt, M. J., et al. (2014). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. [Link]

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  • ResearchGate. (n.d.). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. [Link]

  • ResearchGate. (2017). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different? [Link]

  • The Journal of Organic Chemistry. Palladium-Catalyzed Amination of Aryl Iodides. [Link]

  • Organic Chemistry Frontiers. (2019). Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides. [Link]

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  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ResearchGate. (2016). Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. [Link]

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  • Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? [Link]

  • ResearchGate. (n.d.). Dissociation energies (in kJ mol 71 ) of C7Hal (Hal = Cl, Br, I) and... [Link]

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A Comparative Guide for the Synthetic Chemist: Suzuki vs. Stille Coupling for Aryl Bromides

Author: BenchChem Technical Support Team. Date: January 2026

In the modern drug discovery and development landscape, the efficient and reliable construction of carbon-carbon bonds is paramount. Among the most powerful tools in the synthetic chemist's arsenal are palladium-catalyzed cross-coupling reactions. This guide provides an in-depth, comparative analysis of two foundational methods, the Suzuki-Miyaura coupling and the Stille coupling, with a specific focus on their application to aryl bromides—a ubiquitous and versatile class of substrates in pharmaceutical research.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer a nuanced perspective on the mechanistic underpinnings, practical considerations, and strategic implications of choosing one method over the other.

Mechanistic Foundations: A Tale of Two Transmetalations

Both the Suzuki and Stille couplings proceed through a similar catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The critical distinction between the two reactions lies in the nature of the organometallic reagent and the mechanism of the transmetalation step.

The Suzuki-Miyaura Coupling: A Boron-Based Protocol

The Suzuki coupling employs organoboron compounds, such as boronic acids or their esters, as the nucleophilic partner.[3][4] A crucial feature of this reaction is the requirement of a base to activate the organoboron species, forming a more nucleophilic "ate" complex, which then facilitates the transfer of the organic group to the palladium center.[1][5]

Suzuki_Mechanism Suzuki-Miyaura Coupling Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(Br)L_n Ar-Pd(II)(Br)L_n Pd(0)L_n->Ar-Pd(II)(Br)L_n Oxidative Addition Ar-Pd(II)(Ar')L_n Ar-Pd(II)(Ar')L_n Ar-Pd(II)(Br)L_n->Ar-Pd(II)(Ar')L_n Transmetalation Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L_n->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L_n Ar-Br Ar-Br Ar-Br->Ar-Pd(II)(Br)L_n Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Ar-Pd(II)(Ar')L_n Base Base Base->Ar-Pd(II)(Ar')L_n

Figure 1. Catalytic cycle of the Suzuki-Miyaura coupling.

The Stille Coupling: An Organotin-Mediated Transformation

The Stille coupling utilizes organostannanes (organotin compounds) as the organometallic partner.[6] A key advantage of the Stille reaction is that it generally proceeds under neutral conditions, as the transmetalation step does not typically require activation by a base.[2]

Stille_Mechanism Stille Coupling Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(Br)L_n Ar-Pd(II)(Br)L_n Pd(0)L_n->Ar-Pd(II)(Br)L_n Oxidative Addition Ar-Pd(II)(Ar')L_n Ar-Pd(II)(Ar')L_n Ar-Pd(II)(Br)L_n->Ar-Pd(II)(Ar')L_n Transmetalation Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L_n->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L_n Ar-Br Ar-Br Ar-Br->Ar-Pd(II)(Br)L_n Ar'-SnR3 Ar'-SnR3 Ar'-SnR3->Ar-Pd(II)(Ar')L_n

Figure 2. Catalytic cycle of the Stille coupling.

Comparative Analysis: Making the Right Choice for Your Synthesis

The decision to employ either the Suzuki or Stille coupling for a given transformation with an aryl bromide is a multifactorial one. The following table provides a head-to-head comparison of key reaction parameters.

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (e.g., boronic acids, boronic esters)Organostannanes (organotin compounds)
Toxicity Reagents and byproducts are generally of low toxicity.[4][7]Organotin reagents and byproducts are highly toxic.[6][8][9]
Functional Group Tolerance Good, but can be limited by base-sensitive functional groups.[5]Excellent, tolerates a wide range of functional groups.[9][10][11]
Reaction Conditions Requires a base (e.g., carbonates, phosphates, hydroxides).[3]Typically proceeds under neutral conditions.[2]
Byproduct Removal Boron-containing byproducts are often water-soluble and easily removed.[4]Tin-containing byproducts can be difficult to remove from the final product.[9][11]
"Green" Chemistry Aspects Considered a "greener" reaction due to lower toxicity and the potential for using aqueous media.[12][13][14]The toxicity of tin compounds is a significant environmental and safety concern.[8]
Substrate Scope Extremely broad, with a vast number of commercially available boronic acids.[4][15]Also broad, but the synthesis of organostannanes can be more involved.[6]

Experimental Insights and Data-Driven Decisions

While both reactions are highly effective for the synthesis of biaryls from aryl bromides, the Stille coupling often demonstrates superior performance with challenging substrates.

Table 1: Comparison of Yields for Various Aryl Bromides

Aryl BromideSuzuki Coupling Yield (%)Stille Coupling Yield (%)
4-Bromoanisole (electron-rich)9590
4-Bromotoluene9192
1-Bromo-4-nitrobenzene (electron-deficient)8089
4-Bromobenzaldehyde3991
Methyl 4-bromobenzoate5980

Data compiled from studies on diazocine functionalization, which serves as a proxy for the relative efficiencies of the two methods.[16][17]

The data clearly indicates that for substrates containing coordinating functional groups, such as aldehydes and esters, the Stille coupling often provides significantly higher yields.[16][17] This is a critical consideration in medicinal chemistry, where such functional groups are commonplace.

Furthermore, the Stille coupling can be more robust for sterically hindered substrates and certain heterocyclic systems where the Suzuki coupling may be less efficient.[16][17]

Practical Guidance and Field-Proven Protocols

The "Green" Advantage of Suzuki Coupling

In the context of pharmaceutical development, the low toxicity of organoboron reagents and their byproducts makes the Suzuki coupling an attractive choice.[4][7][15] The ease of removing water-soluble boron byproducts simplifies purification and reduces the risk of contamination of the final active pharmaceutical ingredient (API).[4] The development of protocols using environmentally benign solvents, including water, further enhances the "green" credentials of the Suzuki reaction.[12][13][14]

When to Turn to Stille Coupling

Despite the significant toxicity concerns associated with organotin compounds, the Stille coupling remains an indispensable tool for several reasons:

  • Exceptional Functional Group Tolerance: The ability to perform the reaction under neutral conditions makes it ideal for substrates with base-labile groups.[9][10][11]

  • Reliability with Challenging Substrates: As the experimental data suggests, the Stille coupling can outperform the Suzuki reaction for electron-deficient, sterically hindered, and coordinating heterocyclic substrates.[16][17]

  • Stability of Reagents: Organostannanes are generally stable to air and moisture, which can simplify handling and storage.[6][11]

Representative Experimental Protocols

Suzuki Coupling of 4-Bromotoluene with Phenylboronic Acid

Objective: To provide a standard, reliable protocol for the Suzuki coupling of a representative aryl bromide.

Workflow:

Suzuki_Protocol cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: 4-Bromotoluene Phenylboronic acid Pd(PPh3)4 Na2CO3 B Add Solvent: Toluene/Ethanol/Water A->B C Heat to 80°C under N2 B->C D Monitor by TLC/GC-MS C->D E Cool and Dilute with Ethyl Acetate D->E F Aqueous Wash E->F G Dry and Concentrate F->G H Column Chromatography G->H

Figure 3. Experimental workflow for a typical Suzuki coupling.

Step-by-Step Procedure:

  • In a round-bottom flask, combine 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol), and sodium carbonate (2.0 mmol).

  • Add a solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).

  • De-gas the mixture by bubbling with nitrogen for 15 minutes.

  • Heat the reaction to 80 °C under a nitrogen atmosphere and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Stille Coupling of 4-Bromoanisole with Tributyl(phenyl)stannane

Objective: To illustrate a standard protocol for the Stille coupling, highlighting the neutral conditions.

Workflow:

Stille_Protocol cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: 4-Bromoanisole Tributyl(phenyl)stannane Pd(PPh3)4 B Add Anhydrous Toluene A->B C Heat to 110°C under N2 B->C D Monitor by TLC/GC-MS C->D E Cool and Concentrate D->E F Purify by Column Chromatography (may require KF wash to remove tin byproducts) E->F

Figure 4. Experimental workflow for a typical Stille coupling.

Step-by-Step Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, dissolve 4-bromoanisole (1.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol) in anhydrous toluene (5 mL).

  • Add tributyl(phenyl)stannane (1.1 mmol) via syringe.

  • Heat the reaction mixture to 110 °C and stir.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate in vacuo.

  • Purify the residue by flash column chromatography. A potassium fluoride (KF) wash may be necessary to remove tin byproducts.

Conclusion: A Strategic Choice

Both the Suzuki and Stille couplings are robust and versatile methods for the formation of biaryl compounds from aryl bromides. The Suzuki coupling is often the first choice in a drug discovery setting due to its favorable safety profile and the vast commercial availability of boronic acids.[4][7][15] However, the Stille coupling's superior functional group tolerance and its efficacy with challenging substrates make it an invaluable tool for complex syntheses where the Suzuki coupling may fall short.[16][17] A judicious choice between these two powerful reactions, based on a thorough understanding of the substrate's properties and the overall synthetic strategy, is a hallmark of an experienced medicinal chemist.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link].

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link].

  • Wikipedia. Stille reaction. Wikipedia. Available at: [Link].

  • Aktoudianakis, E., et al. "Greening Up" the Suzuki Reaction. Journal of Chemical Education, 2008, 85(4), 555. Available at: [Link].

  • OpenOChem Learn. Stille Coupling. OpenOChem Learn. Available at: [Link].

  • Review on green chemistry — Suzuki cross coupling in aqueous media. Available at: [Link].

  • Chemistry LibreTexts. Stille Coupling. Chemistry LibreTexts. Available at: [Link].

  • Wikipedia. Suzuki reaction. Wikipedia. Available at: [Link].

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link].

  • Myers, A. G. The Stille Reaction. Chem 115. Available at: [Link].

  • Organic Chemistry Portal. Stille Coupling. Organic Chemistry Portal. Available at: [Link].

  • Andrus, M. B., et al. Tetraalkynylstannanes in the Stille cross coupling reaction: a new effective approach to arylalkynes. RSC Publishing, 2017. Available at: [Link].

  • Vechtomova, Y. L., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv, 2020. Available at: [Link].

  • J&K Scientific LLC. Stille Cross-Coupling. J&K Scientific LLC. Available at: [Link].

  • MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI, 2022. Available at: [Link].

  • National Institutes of Health. Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. PMC, 2016. Available at: [Link].

  • ResearchGate. Green Chemistry — Suzuki Cross Coupling in Aqueous Media. ResearchGate. Available at: [Link].

  • Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI, 2023. Available at: [Link].

  • National Institutes of Health. Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC, 2020. Available at: [Link].

  • RSC Publishing. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Publishing, 2023. Available at: [Link].

  • Myers, A. G. The Suzuki Reaction. Andrew G Myers Research Group. Available at: [Link].

  • Green Chemistry (RSC Publishing). Stille couplings in water at room temperature. Green Chemistry (RSC Publishing), 2012. Available at: [Link].

  • ResearchGate. The Suzuki, the Heck, and the Stille reaction - Three versatile methods, for the introduction of new C-C bonds on solid support. ResearchGate. Available at: [Link].

  • PubMed. Efficient Stille cross-coupling reaction using aryl chlorides or bromides in water. PubMed. Available at: [Link].

  • NROChemistry. Stille Coupling. NROChemistry. Available at: [Link].

  • YouTube. Is the Stille Reaction Useful?. YouTube, 2024. Available at: [Link].

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A Comparative Guide to the Reactivity of 1-Bromo-4-(cyclohexyloxy)benzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures. Aryl bromides are indispensable precursors in these transformations, and their reactivity is intricately governed by the nature of their substituents. This guide provides an in-depth comparative analysis of the reactivity of 1-Bromo-4-(cyclohexyloxy)benzene against other substituted bromobenzenes in seminal cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. By examining the electronic and steric influences of the cyclohexyloxy group, this document aims to equip researchers with the predictive insights necessary for reaction design and optimization.

Understanding the Substituent Effects: Electronic and Steric Profile

The reactivity of an aryl bromide in a palladium-catalyzed cross-coupling reaction is fundamentally dictated by the ease of the oxidative addition of the C-Br bond to the Pd(0) catalyst. This step is heavily influenced by the electronic and steric environment of the aromatic ring.

The 4-cyclohexyloxy group in this compound is an electron-donating group (EDG) due to the lone pairs on the oxygen atom being in conjugation with the benzene ring. This increases the electron density on the aromatic ring, making the C-Br bond stronger and the carbon atom less electrophilic, which can slow down the rate-determining oxidative addition step. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, weaken the C-Br bond, and generally accelerate the reaction.

Steric hindrance, particularly at the ortho positions, can also significantly impact the approach of the bulky palladium catalyst to the C-Br bond, thereby impeding the oxidative addition. The cyclohexyloxy group, being bulkier than a methoxy or ethoxy group, is expected to exert a more pronounced steric effect.

To quantify these electronic effects, the Hammett equation provides a valuable framework.[1] The Hammett substituent constant (σ) is a measure of the electron-donating or electron-withdrawing nature of a substituent.

SubstituentHammett Constant (σp)Taft Steric Parameter (Es)
-H0.001.24
-OCH₃-0.27-0.55
-O-c-C₆H₁₁ ~ -0.25 (estimated) -1.1 (estimated)
-CH₃-0.170.00
-Cl+0.23-0.97
-NO₂+0.78-2.52

Comparative Reactivity in Key Cross-Coupling Reactions

The interplay of electronic and steric effects leads to a predictable, yet nuanced, reactivity profile for this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. For electron-rich aryl bromides, the oxidative addition step is often slower and can be the rate-determining step.[2]

Representative Data for Suzuki-Miyaura Coupling:

Aryl BromideCoupling PartnerCatalyst SystemConditionsYield (%)Reference
BromobenzenePhenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/H₂O, 80°C, 12h85[3]
4-BromoanisolePhenylboronic acidPd(OAc)₂, PPh₃, Na₂CO₃EtOH/H₂O, Reflux, 20 min95[4]
4-BromonitrobenzenePhenylboronic acidPd(OAc)₂, PPh₃, K₂CO₃Toluene/H₂O, 80°C, 4h98[5]
2-BromotoluenePhenylboronic acidPd(dppf)Cl₂, K₃PO₄Dioxane, 100°C, 12h92[3]

Based on its electronic similarity to 4-bromoanisole, this compound is expected to be a competent substrate in Suzuki-Miyaura couplings. However, the increased steric bulk of the cyclohexyloxy group may necessitate slightly more forcing conditions (higher temperature, longer reaction time, or a more active catalyst system) to achieve comparable yields, especially when coupled with sterically demanding boronic acids.

Heck Reaction

The Heck reaction couples aryl halides with alkenes. The reactivity trend in the Heck reaction is generally influenced by the electronic nature of the aryl halide, with electron-deficient substrates reacting more readily.[6]

Representative Data for Heck Reaction:

Aryl BromideAlkeneCatalyst SystemConditionsYield (%)Reference
BromobenzeneStyrenePd(OAc)₂, P(o-tol)₃, Et₃NDMF, 100°C, 16h80[7]
4-Bromoanisolen-Butyl acrylatePd(OAc)₂, PPh₃, NaOAcDMF, 120°C, 24h75[7]
4-BromobenzonitrileStyrenePd(OAc)₂, PPh₃, K₂CO₃DMF, 100°C, 6h95[6]
1-Bromo-2-methylbenzeneStyrenePd(OAc)₂, P(o-tol)₃, Et₃NDMF, 110°C, 24h70[7]

As an electron-rich aryl bromide, this compound would be expected to be less reactive in the Heck reaction compared to electron-deficient counterparts like 4-bromobenzonitrile. Its reactivity should be comparable to that of 4-bromoanisole. The choice of a sterically hindered and electron-rich phosphine ligand can be crucial in promoting the oxidative addition step for such substrates.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. This reaction is generally tolerant of a wide range of functional groups on both the aryl halide and the amine.[8][9]

Representative Data for Buchwald-Hartwig Amination:

Aryl BromideAmineCatalyst SystemConditionsYield (%)Reference
BromobenzeneMorpholinePd₂(dba)₃, BINAP, NaOt-BuToluene, 100°C, 18h95[9]
4-BromoanisoleAnilinePd(OAc)₂, XPhos, K₃PO₄t-BuOH, 110°C, 12h92
4-BromotoluenePiperidinePd(OAc)₂, P(t-Bu)₃, NaOt-BuToluene, 80°C, 6h98[8]
2-Bromoanisolen-HexylaminePd₂(dba)₃, Xantphos, Cs₂CO₃Dioxane, 100°C, 24h85[9]

This compound is anticipated to be a suitable substrate for the Buchwald-Hartwig amination. The electron-donating nature of the cyclohexyloxy group is generally well-tolerated in this reaction. Modern catalyst systems utilizing bulky, electron-rich phosphine ligands are particularly effective for the amination of electron-rich aryl bromides.[2] The steric hindrance of the cyclohexyloxy group is less likely to be a major impediment in this reaction compared to Suzuki and Heck couplings, especially with smaller amine coupling partners.

Experimental Protocols

The following are detailed, step-by-step methodologies for the three major cross-coupling reactions discussed.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Suzuki-Miyaura Coupling Experimental Workflow

Methodology:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • The flask is evacuated and backfilled with argon three times.

  • A degassed solvent mixture of toluene, ethanol, and water (4:1:1, 5 mL) is added via syringe.

  • The reaction mixture is heated to 85°C and stirred for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Protocol 2: Heck Reaction of this compound with Styrene
Heck Reaction Experimental Workflow

Methodology:

  • In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • The tube is evacuated and backfilled with argon.

  • Anhydrous DMF (5 mL), styrene (1.2 mmol, 1.2 equiv.), and triethylamine (1.5 mmol, 1.5 equiv.) are added via syringe.

  • The tube is sealed and the mixture is heated to 100°C for 16-24 hours.

  • After cooling to room temperature, the reaction mixture is poured into water and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

  • The residue is purified by column chromatography.

Protocol 3: Buchwald-Hartwig Amination of this compound with Morpholine
Buchwald-Hartwig Amination Experimental Workflow

Methodology:

  • Inside a glovebox, an oven-dried vial is charged with tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 1 mol% Pd), XPhos (0.02 mmol, 2 mol%), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), and this compound (1.0 mmol, 1.0 equiv.).

  • The vial is sealed, and toluene (5 mL) and morpholine (1.2 mmol, 1.2 equiv.) are added via syringe.

  • The reaction mixture is heated to 100°C with vigorous stirring for 12-18 hours.

  • After cooling, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash chromatography.

Mechanistic Insights

The catalytic cycle for these cross-coupling reactions generally proceeds through three key steps: oxidative addition, transmetalation (for Suzuki) or migratory insertion (for Heck), and reductive elimination. The electronic nature of the substituent on the aryl bromide primarily influences the initial oxidative addition step.

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_substituent Substituent Effect on Oxidative Addition pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa Ar-Br pd2 Ar-Pd(II)L₂-Br oa->pd2 trans Transmetalation pd2->trans R'-B(OR)₂ (Base) pd2_r Ar-Pd(II)L₂-R' trans->pd2_r re Reductive Elimination pd2_r->re re->pd0 Ar-R' edg EDG (-OR, -R) - Slower OA - Electron-rich Ar ewg EWG (-NO₂, -CN) - Faster OA - Electron-poor Ar

Generalized Suzuki-Miyaura Catalytic Cycle

For this compound, the electron-donating cyclohexyloxy group enriches the aromatic ring, making the oxidative addition step more challenging compared to bromobenzene or electron-deficient aryl bromides. This necessitates the use of electron-rich and bulky phosphine ligands which promote the oxidative addition and stabilize the resulting Pd(II) complex.

Conclusion

This compound is a versatile substrate for palladium-catalyzed cross-coupling reactions. Its reactivity is primarily governed by the electron-donating and sterically demanding nature of the 4-cyclohexyloxy substituent. While generally less reactive than its electron-deficient counterparts due to a slower oxidative addition step, high yields can be achieved in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions by employing modern, highly active catalyst systems and appropriately optimized reaction conditions. Understanding the interplay of electronic and steric factors, as outlined in this guide, is paramount for the successful application of this and similar electron-rich aryl bromides in the synthesis of complex molecules for the pharmaceutical and materials science industries.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]

  • Taft equation - Wikipedia. (n.d.). Retrieved from [Link]

  • Steric parameters taft's steric factor (es) | PPTX - Slideshare. (n.d.). Retrieved from [Link]

  • Hammett equation - Wikipedia. (n.d.). Retrieved from [Link]

  • Examination of the role of Taft-type steric parameters in asymmetric catalysis - PubMed. (2009, October 16). Retrieved from [Link]

  • Density-based quantification of steric effects: validation by Taft steric parameters from acid-catalyzed hydrolysis of esters - RSC Publishing. (n.d.). Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • (PDF) Multidimensional steric parameters in the analysis of asymmetric catalytic reactions. (2012, April 1). Retrieved from [Link]

  • Selection of Hammett constant σ + values for selected func- tional... - ResearchGate. (n.d.). Retrieved from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Retrieved from [Link]

  • Unit 4: Free Energy Relationships. (n.d.). Retrieved from [Link]

  • 27.04 A Survey of Hammett Substituent Constants - YouTube. (2021, May 5). Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. (n.d.). Retrieved from [Link]

  • Hammett substituent constants - Stenutz. (n.d.). Retrieved from [Link]

  • This compound | C12H15BrO | CID 11139714 - PubChem. (n.d.). Retrieved from [Link]

  • This compound | CAS#:30752-31-9 | Chemsrc. (n.d.). Retrieved from [Link]

  • Convenient protocols for Mizoroki-Heck reactions of aromatic bromides and polybromides with fluorous alkenes of the formula H2C[double bond, length as m-dash]CH(CF2)n-1CF3 (n = 8, 10) - ResearchGate. (n.d.). Retrieved from [Link]

  • Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix - MDPI. (n.d.). Retrieved from [Link]

  • Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. (n.d.). Retrieved from [Link]

  • Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... - ResearchGate. (n.d.). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid... - ResearchGate. (n.d.). Retrieved from [Link]

Sources

A Guide to the Structural Confirmation of 1-Bromo-4-(cyclohexyloxy)benzene using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Analytical Challenge and the Role of NMR Spectroscopy

The definitive structural confirmation of a synthesized molecule is a cornerstone of chemical research and drug development. For a molecule such as 1-Bromo-4-(cyclohexyloxy)benzene, with its distinct aromatic and aliphatic moieties, NMR spectroscopy stands as the preeminent analytical technique.[1] It provides a non-destructive method to probe the chemical environment of each proton and carbon atom, revealing intricate details about the molecular architecture, including connectivity and spatial relationships.

This guide addresses the practical challenge faced by researchers when reference spectra are unavailable. By leveraging foundational NMR principles and comparative analysis, we can confidently predict and interpret the spectral features of this compound.

Predicted NMR Spectral Analysis of this compound

The structure of this compound comprises a para-substituted benzene ring and a cyclohexyl group linked by an ether oxygen. This combination of functional groups gives rise to a characteristic set of signals in both ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is characterized by signals in the aromatic, alkoxy, and aliphatic regions. The chemical shifts (δ) are predicted based on the electronegativity of neighboring atoms and anisotropic effects of the benzene ring.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment Rationale for Prediction
~ 7.35Doublet (d)2HAr-H (ortho to Br)Protons on a benzene ring typically appear between 6.5-8.0 ppm.[2] In a para-substituted system, the protons ortho and meta to a substituent are distinct. The bromine atom is de-shielding, shifting these protons downfield. They will appear as a doublet due to coupling with the adjacent protons (ortho to the -O-cyclohexyl group). The expected coupling constant (J) is around 8-9 Hz.[3]
~ 6.80Doublet (d)2HAr-H (ortho to -O)The ether oxygen is an electron-donating group, which shields the ortho protons, shifting them upfield relative to the other aromatic protons.[4] These will also appear as a doublet due to coupling with the protons ortho to the bromine, with a similar coupling constant of 8-9 Hz.[3]
~ 4.15Multiplet (m)1HO-CH (cyclohexyl)The proton on the carbon directly attached to the ether oxygen is significantly de-shielded by the electronegative oxygen, placing its signal in the 3.4-4.5 ppm range.[5][6] Due to coupling with the adjacent methylene protons on the cyclohexane ring, this signal is expected to be a multiplet.
~ 1.20 - 1.90Multiplet (m)10HCyclohexyl -CH₂-The remaining ten protons of the cyclohexane ring will appear as a complex series of overlapping multiplets in the aliphatic region.[7] The axial and equatorial protons have slightly different chemical environments, contributing to the complexity of this signal.

Comparative Analysis with Linear Alkoxy Analogs:

Experimental data for 1-Bromo-4-butoxybenzene shows the aromatic protons as doublets at approximately 7.26 ppm and 6.68 ppm, and the -O-CH₂- protons as a triplet at 3.82 ppm. This supports our prediction for the aromatic region of this compound. The slight downfield shift of the O-CH proton in our target molecule (~4.15 ppm) compared to the O-CH₂ protons in the butoxy analog is expected due to the methine versus methylene environment.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show six distinct signals, reflecting the symmetry of the para-substituted benzene ring and the cyclohexyl group.

Predicted Chemical Shift (ppm) Assignment Rationale for Prediction
~ 158Ar-C (C-O)The aromatic carbon directly bonded to the electronegative oxygen atom is significantly de-shielded and appears furthest downfield.
~ 132Ar-C (C-Br)The carbon bearing the bromine atom also experiences de-shielding, though typically less than the oxygen-bearing carbon.
~ 116Ar-CH (ortho to -O)The electron-donating effect of the ether oxygen shields the ortho carbons, shifting their signals upfield.
~ 113Ar-CH (ortho to Br)The carbons ortho to the bromine will be downfield compared to unsubstituted benzene. Due to the para-substitution, there are only four unique aromatic carbon signals.[2]
~ 78O-CH (cyclohexyl)The carbon directly attached to the ether oxygen is de-shielded and typically appears in the 50-80 ppm range.[6]
~ 32, 26, 24Cyclohexyl -CH₂-The remaining carbons of the cyclohexane ring will appear in the aliphatic region. Due to the chair conformation, we can expect three distinct signals for the C2/C6, C3/C5, and C4 carbons.

Comparative Analysis with Linear Alkoxy Analogs:

For 1-Bromo-4-butoxybenzene, the reported ¹³C NMR signals are approximately 158.3, 132.2, 116.3, 112.6, 67.9, 31.3, 19.3, and 13.9 ppm. The aromatic carbon signals align well with our predictions. The O-CH₂ carbon at 67.9 ppm in the butoxy analog is upfield compared to our predicted O-CH signal (~78 ppm) for the cyclohexyloxy group, which is consistent with the substitution effect (secondary vs. primary carbon).

Experimental Protocol for NMR Analysis

This section outlines a standard operating procedure for the acquisition of NMR spectra for a sample like this compound.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Materials and Equipment:

  • Sample of this compound (5-10 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: a. Weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube. b. Add approximately 0.6 mL of CDCl₃ with TMS to the NMR tube. c. Cap the NMR tube and gently vortex until the sample is fully dissolved.

  • Spectrometer Setup: a. Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions. b. Place the sample in the NMR magnet. c. Lock the spectrometer onto the deuterium signal of the CDCl₃. d. Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape of the lock signal.

  • ¹H NMR Acquisition: a. Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm). b. Use a standard pulse sequence (e.g., zg30). c. Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio. d. Acquire the Free Induction Decay (FID).

  • Data Processing (¹H): a. Apply a Fourier transform to the FID. b. Phase the spectrum to obtain pure absorption peaks. c. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. d. Integrate the signals to determine the relative number of protons for each peak. e. Analyze the multiplicities and coupling constants.

  • ¹³C NMR Acquisition: a. Switch the spectrometer to the ¹³C nucleus frequency. b. Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for each carbon. c. Set the spectral width to cover the expected range (e.g., 0-180 ppm). d. Set a sufficient number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C. e. Acquire the FID.

  • Data Processing (¹³C): a. Apply a Fourier transform to the FID. b. Phase the spectrum. c. Calibrate the chemical shift scale using the CDCl₃ triplet (centered at 77.16 ppm).

Visualizing the Analysis Workflow

The logical flow of structural confirmation using NMR can be visualized as follows:

structural_confirmation_workflow cluster_molecule This compound cluster_nmr NMR Spectroscopy cluster_analysis Spectral Interpretation cluster_confirmation Conclusion mol_structure Molecular Structure (Aromatic and Aliphatic Moieties) nmr_exp NMR Experiment (¹H and ¹³C) mol_structure->nmr_exp is subjected to h1_data ¹H NMR Data (Chemical Shift, Multiplicity, Integration) nmr_exp->h1_data c13_data ¹³C NMR Data (Chemical Shift) nmr_exp->c13_data h1_analysis ¹H Spectrum Analysis - Aromatic signals (AA'BB' system) - Alkoxy methine signal - Cyclohexyl signals h1_data->h1_analysis leads to c13_analysis ¹³C Spectrum Analysis - Aromatic signals (4 lines) - Alkoxy and aliphatic carbons c13_data->c13_analysis leads to confirmation Structural Confirmation h1_analysis->confirmation c13_analysis->confirmation

Sources

The Alchemist's Guide to Functionalizing 1-Bromo-4-(cyclohexyloxy)benzene: A Comparative Evaluation of Catalytic Cross-Coupling Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount. 1-Bromo-4-(cyclohexyloxy)benzene emerges as a particularly valuable building block, offering a unique combination of a reactive aryl bromide handle for cross-coupling and a bulky, lipophilic cyclohexyloxy group that can impart desirable pharmacokinetic or material properties. The ability to efficiently and selectively forge new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds from this starting material is critical for the rapid generation of novel molecular entities.

This guide provides an in-depth, comparative analysis of various catalytic systems for the cross-coupling of this compound. Moving beyond a mere recitation of protocols, we delve into the mechanistic rationale behind catalyst selection, offering field-proven insights to guide researchers in choosing the optimal conditions for their specific synthetic goals. The methodologies presented are robust, validated, and grounded in the foundational principles of modern organometallic catalysis.

The Landscape of Cross-Coupling: A Mechanistic Overview

Transition metal-catalyzed cross-coupling reactions have revolutionized molecular synthesis, earning the 2010 Nobel Prize in Chemistry for their profound impact.[1] The majority of these transformations, particularly those involving palladium, proceed through a common catalytic cycle. Understanding this cycle is fundamental to appreciating the role of each component in the reaction and for troubleshooting suboptimal results.

Catalytic_Cycle Pd0 Pd(0)Lₙ (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X = 1-Bromo-4- (cyclohexyloxy)benzene PdII Ar-Pd(II)-X(Lₙ) (Palladacycle) OxAdd->PdII Transmetal Transmetalation (R-M) PdII->Transmetal Coupling Partner (e.g., R-B(OH)₂) PdII_R Ar-Pd(II)-R(Lₙ) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Product) RedElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The choice of catalyst—typically based on palladium, nickel, or copper—along with the specific ligands, base, and solvent, dictates the efficiency and scope of the transformation. For an aryl bromide like this compound, palladium-based systems are often the first choice due to their high functional group tolerance and broad applicability.[1]

Part 1: C-C Bond Formation – The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used C-C cross-coupling method, valued for its mild conditions and the commercial availability and stability of its boronic acid coupling partners.[2][3] The key to a successful Suzuki coupling is the transmetalation step, which requires activation of the organoboron species by a base.[4]

Catalyst System Evaluation

For a relatively electron-rich aryl bromide like our substrate, a catalyst system with high activity is required. Modern systems employ bulky, electron-rich phosphine ligands that promote the oxidative addition and reductive elimination steps.

Catalyst SystemLigandBaseSolventTemp. (°C)Typical Yield (%)Ref.
Pd-1 (Classic) PPh₃ (Triphenylphosphine)K₂CO₃Toluene/EtOH/H₂O80-10080-90[5]
Pd-2 (Buchwald) SPhosK₃PO₄1,4-Dioxane/H₂O90-110>95[2]
Pd-3 (Fu) P(t-Bu)₃K₃PO₄Toluene80>95[4]

Expertise & Experience: While classic Pd(PPh₃)₄ systems are serviceable, they often require higher catalyst loadings and temperatures. For substrates like this compound, the use of modern biarylphosphine ligands such as SPhos (developed by the Buchwald group) is highly recommended. These ligands create a more sterically hindered and electron-rich palladium center, which accelerates the rate-limiting oxidative addition and facilitates the final reductive elimination, leading to higher yields under milder conditions.[2]

Representative Experimental Protocol (Pd-2 System)

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 1. Add Ar-Br, Boronic Acid, K₃PO₄, and Catalyst/Ligand to a dry flask. B 2. Evacuate and backfill with inert gas (3x). A->B C 3. Add degassed Dioxane/H₂O solvent. B->C D 4. Heat mixture to 90-110 °C with vigorous stirring. C->D E 5. Monitor progress by TLC or LC-MS (8-18 h). D->E F 6. Cool, dilute with EtOAc, wash with H₂O and brine. E->F G 7. Dry organic layer (Na₂SO₄), filter, and concentrate. F->G H 8. Purify by flash column chromatography. G->H

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling experiment.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., SPhos Pd G3, 0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Under the inert atmosphere, add degassed 1,4-dioxane (5 mL) and water (1 mL).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-18 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate. Wash the organic layer with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography.

Part 2: C-N Bond Formation – The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, replacing harsher classical methods like the Ullmann condensation.[6] The reaction couples an aryl halide with a primary or secondary amine. The choice of ligand and a strong, non-nucleophilic base are critical for success, as these components facilitate the deprotonation of the amine and the final reductive elimination step.[7]

Catalyst System Evaluation

The challenge in C-N coupling is preventing β-hydride elimination from the palladium-amido intermediate, which can lead to hydrodehalogenation of the starting material.[6] Sterically hindered ligands that promote rapid reductive elimination are key.

Catalyst SystemLigandBaseSolventTemp. (°C)Typical Yield (%)Ref.
Pd-1 (Gen 2) BINAPNaOtBuToluene80-10070-85[6]
Pd-2 (Gen 3) XPhosNaOtBuToluene80-100>90[8]
Pd-3 (Gen 4) RuPhosK₃PO₄t-AmylOH110>90[8]
Ni-1 (Electrochemical) di-tBubpy-DMART>85[9]

Expertise & Experience: Sodium tert-butoxide (NaOtBu) is the most common base, but its high reactivity can be detrimental to base-sensitive functional groups. In such cases, milder carbonate or phosphate bases can be used, often in combination with more advanced catalyst systems (e.g., Pd-3). The third-generation Buchwald ligand, XPhos, provides an excellent balance of reactivity and generality for a wide range of amines with aryl bromides.[8] Recently, nickel-catalyzed electrochemical methods have emerged as a powerful, mild alternative, avoiding strong bases and high temperatures entirely.[9]

Representative Experimental Protocol (Pd-2 System)
  • Reaction Setup: In an inert atmosphere glovebox, or using Schlenk techniques, add this compound (1.0 mmol, 1.0 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to a dry reaction vessel.

  • Reagent Addition: Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol, 1.2 equiv.).

  • Reaction: Seal the vessel and heat the mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up and Purification: After cooling, the work-up and purification follow a similar procedure to the Suzuki coupling, involving extraction and column chromatography.

Part 3: C-C Olefinic Bond Formation – The Heck Reaction

The Heck reaction forms a C-C bond between an aryl halide and an alkene, providing a direct route to substituted styrenes and other vinylated arenes.[10] The reaction typically favors the formation of the trans isomer. The key steps involve migratory insertion of the alkene into the aryl-palladium bond, followed by β-hydride elimination.[10]

Catalyst System Evaluation

Traditional Heck conditions often use Pd(OAc)₂ with phosphine ligands. Ligandless systems or those employing N-heterocyclic carbene (NHC) ligands have also proven effective, particularly for electron-neutral or electron-rich aryl bromides.

Catalyst SystemLigandBaseSolventTemp. (°C)Typical Yield (%)Ref.
Pd-1 (Jeffery) None (with phase transfer catalyst)K₂CO₃DMF100-12080-95[10]
Pd-2 (Classic) P(o-tol)₃Et₃NAcetonitrile80-10085-95[11]
Pd-3 (NHC) IPrK₂CO₃Dioxane120>90[11]

Expertise & Experience: For simple, unactivated aryl bromides, the classic conditions using tri(o-tolyl)phosphine are highly reliable. The base, typically a tertiary amine like triethylamine, serves to neutralize the HBr generated during the catalytic cycle. N,N-Dimethylformamide (DMF) is a common solvent due to its high boiling point and ability to dissolve the palladium salts.[10]

Representative Experimental Protocol (Pd-2 System)
  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.), Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Reagent Addition: Add anhydrous acetonitrile (5 mL), the alkene (e.g., styrene, 1.2 mmol, 1.2 equiv.), and triethylamine (Et₃N, 1.5 mmol, 1.5 equiv.).

  • Reaction: Heat the mixture to 100 °C with stirring for 12-24 hours.

  • Work-up and Purification: After cooling, filter the mixture to remove triethylammonium bromide salts. Concentrate the filtrate and purify the residue by column chromatography.

Part 4: C-C Alkynyl Bond Formation – The Sonogashira Coupling

The Sonogashira coupling provides a direct and powerful method for synthesizing arylalkynes by reacting an aryl halide with a terminal alkyne. The standard catalytic system uniquely employs both palladium and a copper(I) co-catalyst. The palladium complex facilitates the main cross-coupling cycle, while the copper(I) salt reacts with the alkyne to form a copper acetylide intermediate, which then participates in the transmetalation step.

Catalyst System Evaluation

The classic Sonogashira conditions are robust and widely applicable. Copper-free versions have also been developed to avoid issues with copper contamination and homocoupling of the alkyne (Glaser coupling), though they may require more specialized ligands.

Catalyst SystemPd CatalystCo-catalystBaseSolventTemp. (°C)Typical Yield (%)Ref.
Pd/Cu-1 (Classic) PdCl₂(PPh₃)₂CuIEt₃NTHF/DMFRT - 6085-95
Pd/Cu-2 (Ligandless) Pd(OAc)₂CuIPiperidineDMF100>80
Pd-1 (Copper-Free) Pd(dba)₂ / XPhosNoneCs₂CO₃Dioxane100>90

Expertise & Experience: The combination of PdCl₂(PPh₃)₂ and CuI is the workhorse catalyst for Sonogashira couplings and is effective for aryl bromides. The amine base (often triethylamine or diisopropylamine) serves both as a base to deprotonate the alkyne and frequently as the solvent. The reaction is often run at room temperature, highlighting its mild nature.

Representative Experimental Protocol (Pd/Cu-1 System)
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 0.05 mmol, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add anhydrous tetrahydrofuran (THF, 10 mL) and triethylamine (3.0 mmol, 3.0 equiv.). Finally, add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise.

  • Reaction: Stir the reaction mixture at room temperature or heat gently to 50-60 °C until the starting material is consumed (as monitored by TLC or GC-MS).

  • Work-up and Purification: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer, and concentrate. Purify the crude product by flash column chromatography.

Part 5: C-O Bond Formation – The Ullmann Condensation

While the Buchwald-Hartwig C-O coupling is a modern alternative, the classic Ullmann condensation remains a relevant and powerful method for forming diaryl ethers, especially in industrial settings. The reaction involves the copper-catalyzed coupling of an aryl halide with a phenol. Traditional conditions were harsh, requiring stoichiometric copper at high temperatures. Modern protocols utilize catalytic amounts of soluble copper salts with ligands to facilitate the reaction under milder conditions.

Catalyst System Evaluation

The key to a successful modern Ullmann coupling is the choice of ligand, which solubilizes the copper catalyst and facilitates the C-O bond-forming reductive elimination. Diamines and phenanthrolines are common choices.

Catalyst SystemCopper SourceLigandBaseSolventTemp. (°C)Typical Yield (%)Ref.
Cu-1 (Classic) Cu powderNoneK₂CO₃Pyridine/DMF150-210Variable
Cu-2 (Modern) CuI1,10-PhenanthrolineCs₂CO₃Toluene/Dioxane110-13075-90
Cu-3 (Ma) CuIL-prolineK₂CO₃DMSO90>85

Expertise & Experience: The use of L-proline as a ligand, pioneered by Ma, represents a significant advance, allowing the reaction to proceed at lower temperatures with high efficiency for aryl bromides. Cesium carbonate (Cs₂CO₃) is often a superior base as the large, soft cesium cation enhances the nucleophilicity of the phenoxide.

Representative Experimental Protocol (Cu-2 System)
  • Reaction Setup: To a reaction tube, add copper(I) iodide (CuI, 0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the desired phenol (1.2 mmol, 1.2 equiv.).

  • Solvent and Reaction: Add anhydrous dioxane (5 mL) and seal the tube. Heat the mixture to 110 °C with stirring for 24-48 hours.

  • Work-up and Purification: After cooling, dilute with ethyl acetate, filter through a pad of celite, and wash the filtrate with aqueous ammonia and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Conclusion

The cross-coupling of this compound is a gateway to a vast chemical space of high-value compounds. The choice of catalytic method is dictated by the desired bond construction (C-C, C-N, or C-O) and the specific functional groups present in the coupling partners. For C-C bond formation, the Suzuki-Miyaura coupling with a modern biarylphosphine ligand catalyst like SPhos offers unparalleled reliability and scope. For the synthesis of N-aryl amines, the Buchwald-Hartwig amination using a similar class of bulky phosphine ligands is the gold standard. The Heck and Sonogashira reactions provide robust and direct entries to styrenyl and alkynyl derivatives, respectively, using well-established palladium and copper catalysts. Finally, for diaryl ether synthesis, modern ligand-accelerated Ullmann condensations provide an efficient pathway. By understanding the principles outlined in this guide and utilizing the detailed protocols, researchers can confidently and effectively leverage this compound as a versatile scaffold for innovation in drug discovery and materials science.

References

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A Comparative Guide to 1-Bromo-4-(cyclohexyloxy)benzene as a Liquid Crystal Precursor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of 1-Bromo-4-(cyclohexyloxy)benzene with other common liquid crystal precursors. We will explore its molecular structure, its influence on key physical properties, and its synthetic utility, supported by experimental protocols and comparative data. This document is intended for researchers, chemists, and materials scientists engaged in the design and synthesis of novel liquid crystal materials.

Introduction: The Central Role of the Precursor in Liquid Crystal Design

Liquid crystals (LCs) represent a unique state of matter, exhibiting both the fluidity of a liquid and the long-range order of a solid crystal. This duality is the foundation of their widespread use in technologies ranging from flat-panel displays to advanced sensor systems and drug delivery formulations.[1][2] The performance of a liquid crystal material—its operating temperature range, optical properties, and response to electric fields—is fundamentally dictated by the molecular architecture of its constituent compounds.

The journey to a high-performance liquid crystal begins with the selection of appropriate precursors. These are the molecular building blocks that, through carefully designed synthetic pathways, are assembled into the final mesogenic (liquid crystal-forming) molecules. This compound is one such precursor, offering a unique combination of a rigid aromatic core and a bulky, non-aromatic cyclohexyl group. This guide will dissect the advantages and trade-offs of this structure by comparing it against established precursors like the cyanobiphenyls and other cyclohexyl-containing systems.

Molecular Structure: A Tale of Two Moieties

The efficacy of this compound as a precursor lies in the distinct roles of its constituent parts: the brominated phenyl ring and the cyclohexyloxy tail.

  • Bromophenyl Group: This unit serves as a rigid, polarizable core, a common feature in calamitic (rod-like) liquid crystals.[3] The bromine atom is of critical synthetic importance. It is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira couplings, which are workhorse reactions for elongating the molecular core and building complex, multi-ring mesogens.

  • Cyclohexyloxy Group: The incorporation of a saturated alicyclic ring like cyclohexane is a well-established strategy for modulating the physical properties of a liquid crystal.[1][4] Compared to a simple linear alkyl or alkoxy chain, the bulky, three-dimensional nature of the cyclohexyl ring disrupts close molecular packing. This often leads to a reduction in melting point and a broadening of the desired liquid crystal phase temperature range.

Below is the chemical structure of this compound.

Caption: Structure of this compound[5]

Comparative Analysis of Key Performance Metrics

A precursor's value is ultimately judged by the properties of the final liquid crystal molecules derived from it. The table below compares the typical properties of LCs derived from cyclohexyl-containing precursors with the well-known cyanobiphenyl family.

PropertyCyclohexyl-Containing LCs (e.g., from PCH series)Cyanobiphenyl LCs (e.g., nCB series)Rationale for Difference
Clearing Point (TN-I) Generally lower to moderateModerate to highThe bulky cyclohexyl ring disrupts the parallel stacking (anti-parallel correlation) that is strong in cyanobiphenyls, reducing the thermal stability of the nematic phase.[6][7]
Birefringence (Δn) Lower (typically 0.05 - 0.15)Higher (typically 0.15 - 0.25)The cyclohexyl ring is aliphatic and has lower π-electron conjugation compared to a phenyl ring. This reduces the anisotropy of molecular polarizability, leading to lower birefringence.[6]
Dielectric Anisotropy (Δε) Low to moderately positive or negativeStrongly positiveThe strong dipole of the cyano (-CN) group aligns with the long molecular axis, creating a large positive Δε. LCs from cyclohexyl precursors can be engineered for positive or negative anisotropy depending on other polar groups.[6][8]
Rotational Viscosity (γ₁) Significantly lowerHigherThe saturated cyclohexyl ring reduces intermolecular friction compared to the π-π interactions between biphenyl cores, leading to faster switching speeds.[4]

Experimental Protocols

To provide a practical context, we outline the synthesis of a target liquid crystal using this compound and the standard procedures for characterizing its key properties.

Synthesis Workflow

The following workflow demonstrates the utility of this compound as a versatile precursor in a Suzuki cross-coupling reaction to form a biphenyl-based mesogen.

Synthesis_Workflow cluster_synthesis Part 1: Precursor Synthesis (Williamson Ether Synthesis) cluster_coupling Part 2: Target LC Synthesis (Suzuki Coupling) Reactant1 4-Bromophenol Step1 Reflux Reactant1->Step1 Reactant2 Cyclohexyl Bromide Reactant2->Step1 Base K2CO3 in Acetone Base->Step1 Product1 This compound Step2 Reaction in Toluene/Ethanol/Water Product1->Step2 Product1->Step2 Step1->Product1 Reactant3 4-Alkylphenylboronic Acid Reactant3->Step2 Catalyst Pd(PPh3)4 / Na2CO3 Catalyst->Step2 Product2 4-Alkyl-4'-(cyclohexyloxy)biphenyl (Target Liquid Crystal) Step2->Product2

Caption: Synthetic pathway from precursors to a target liquid crystal.

Detailed Protocol: Synthesis of 4-Pentyl-4'-(cyclohexyloxy)biphenyl

  • Step 1: Synthesis of this compound.

    • To a solution of 4-bromophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and cyclohexyl bromide (1.2 eq).

    • Reflux the mixture for 24 hours, monitoring by TLC.

    • After completion, filter the solid and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to yield the precursor.[9]

  • Step 2: Suzuki Coupling.

    • In a flask, combine this compound (1.0 eq), 4-pentylphenylboronic acid (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.02 eq).

    • Add a 2M aqueous solution of sodium carbonate and toluene.

    • Heat the mixture to 80-90°C and stir vigorously under a nitrogen atmosphere for 12 hours.

    • After cooling, extract the product with ethyl acetate, wash with brine, and dry over anhydrous MgSO₄.

    • Purify the final product by recrystallization from ethanol to yield the target liquid crystal.

Characterization Workflow

Once synthesized, the target liquid crystal must be characterized to determine its physical properties.

Characterization_Workflow cluster_thermal Thermal Analysis cluster_optical Optical Properties cluster_dielectric Dielectric Properties LC_Sample Purified Liquid Crystal DSC Differential Scanning Calorimetry (DSC) LC_Sample->DSC POM Polarized Optical Microscopy (POM) with Hot Stage LC_Sample->POM Refractometer Abbé Refractometer LC_Sample->Refractometer Capacitance Capacitance Bridge (Planar & Homeotropic Cells) LC_Sample->Capacitance T_NI Clearing Point (TN-I) DSC->T_NI POM->T_NI Birefringence Birefringence (Δn) Refractometer->Birefringence Dielectric Dielectric Anisotropy (Δε) Capacitance->Dielectric

Caption: Standard workflow for characterizing liquid crystal properties.

Detailed Protocols for Characterization:

  • Clearing Point (TN-I) Measurement:

    • DSC: Place 5-10 mg of the sample in an aluminum pan. Heat and cool the sample at a controlled rate (e.g., 5°C/min). The phase transition from the nematic to the isotropic phase will appear as an endothermic peak on the heating curve.[2]

    • POM: Place a small amount of the sample between a glass slide and a coverslip on a calibrated hot stage. Observe the sample through crossed polarizers while slowly heating. The temperature at which the birefringent texture of the nematic phase vanishes to a dark, isotropic state is the clearing point.[2][10]

  • Birefringence (Δn) Measurement:

    • Use a temperature-controlled Abbé refractometer.[11]

    • Introduce the liquid crystal sample into a specialized cell with a homeotropic alignment layer.

    • Measure the ordinary refractive index (nₒ).

    • Use a second cell with a planar alignment layer, orienting the director parallel to the incident light polarization to measure the extraordinary refractive index (nₑ).

    • Calculate birefringence as Δn = nₑ - nₒ.[12]

  • Dielectric Anisotropy (Δε) Measurement:

    • Fabricate two liquid crystal cells using ITO-coated glass slides. One cell should be treated for planar alignment and the other for homeotropic alignment.

    • Fill the cells with the liquid crystal sample.

    • Using an LCR meter, measure the capacitance of the homeotropic cell (C⊥) and the planar cell (C∥) at a standard frequency (e.g., 1 kHz).[13][14]

    • Calculate the permittivities ε∥ and ε⊥ using the cell dimensions.

    • The dielectric anisotropy is given by Δε = ε∥ - ε⊥.[15]

Expertise & Field Insights: Why Choose a Cyclohexyl-Based Precursor?

The decision to use this compound over a more traditional precursor like a brominated biphenyl or a precursor with a linear alkyl chain is a strategic one, driven by the desired end-properties of the material.

Causality behind Experimental Choices:

  • Targeting Low Viscosity: For applications requiring fast switching times, such as in active-matrix displays, low rotational viscosity is paramount. The replacement of a phenyl ring with a cyclohexyl ring is a primary strategy to achieve this.[4] The reduced π-electron density and more three-dimensional shape of the cyclohexyl group lessen the intermolecular forces that impede molecular reorientation in an electric field.

  • Broadening the Nematic Range: While cyanobiphenyls have strong thermal stability, their high melting points can be a disadvantage.[16] The cyclohexyl group's ability to frustrate crystal packing often lowers the melting point without proportionally decreasing the clearing point, thus widening the operational temperature window of the nematic phase.

  • Tuning Birefringence: For many modern display modes, an extremely high birefringence is not always necessary or desirable. Precursors with cyclohexyl rings are ideal for formulating mixtures with low to moderate birefringence (Δn ≈ 0.1), which are suitable for applications like vertically aligned (VA) mode displays where a specific optical path difference is required.[8]

Trustworthiness and Self-Validation:

The protocols described herein are standard, validated methods in materials chemistry. The trustworthiness of the results relies on cross-verification. For instance, the clearing point identified by the sharp disappearance of texture in POM should correspond directly to the peak observed in DSC analysis.[2][10] Similarly, the purity of the synthesized materials, confirmed by NMR and mass spectrometry at each step, is essential for obtaining reproducible and accurate physical property measurements.

Conclusion

This compound is a highly valuable and versatile precursor in the liquid crystal synthesis toolkit. While LCs derived from it may not achieve the high birefringence or dielectric anisotropy of classic cyanobiphenyls, they offer compelling advantages in other critical areas. Its primary strengths lie in the ability to formulate mixtures with significantly lower viscosity and broader nematic temperature ranges. The presence of the bromine atom provides a reliable synthetic handle for constructing complex molecular architectures. For researchers aiming to develop next-generation liquid crystal mixtures for displays and other advanced optical applications, precursors like this compound offer a crucial lever for fine-tuning material properties to meet specific performance targets.

References

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  • Synthesis and Examination of Alkoxycyanobiphenyl Mesogens with a Single Fluorine Atom at Specific Locations in the Tail. (n.d.). MDPI.
  • Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases. (2023). National Institutes of Health (NIH).
  • Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. (n.d.). ResearchGate.
  • Introduction to Dielectric Measurements of Nematic Liquid Crystals. (n.d.). Lavrentovich Group.
  • This compound. (n.d.). Chemsrc.
  • Some Physical Properties of Mesogenic 4-(trans-4′-n-Alkylcyclohexyl) Isothiocyanatobenzenes. (n.d.). ResearchGate.
  • Liquid crystalline behavior of polymers: fundamentals, synthesis and characterizations. (2018). MedCrave online.
  • The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research. (n.d.). National Institutes of Health (NIH).
  • This compound. (n.d.). ChemScene.
  • This compound. (n.d.). PubChem.
  • A comparative study on electrospun fibers of cyanobiphenyl liquid crystal homologues. (n.d.). ResearchGate.
  • The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research. (2023). Taylor & Francis Online.
  • Liquid crystal compound and liquid crystal composition containing the same. (1995). Google Patents.
  • This compound. (n.d.). ChemicalBook.
  • Comparative study of local structure of two cyanobiphenyl liquid crystals by molecular dynamics method. (n.d.). ResearchGate.
  • Chemical structure of the components of used liquid crystal. (n.d.). ResearchGate.
  • Liquid Crystal Materials. (n.d.). TCI Chemicals.
  • Towards in silico liquid crystals. Realistic transition temperatures and physical properties for n-cyanobiphenyls via molecular dynamics simulations. (2009). PubMed.
  • Birefringences of bio-based liquid crystals. (n.d.). ijirset.
  • Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. (n.d.). PubMed Central.
  • Spatially resolved mapping of phase transitions in liquid-crystalline materials by X-ray birefringence imaging. (2019). RSC Publishing.
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Sources

A Comparative Purity Assessment of 1-Bromo-4-(cyclohexyloxy)benzene by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is a cornerstone of regulatory compliance and, ultimately, patient safety. For novel therapeutic agents, where every component of the synthesis pathway is under scrutiny, the characterization of compounds like 1-Bromo-4-(cyclohexyloxy)benzene is of paramount importance. This guide provides an in-depth comparative analysis of this compound sourced from different suppliers, utilizing a validated High-Performance Liquid Chromatography (HPLC) method for purity assessment. We will explore the rationale behind the analytical method development, present comparative data, and offer insights into potential impurities that can arise during synthesis.

The Critical Role of Purity in Drug Development

This compound serves as a key building block in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a brominated phenyl ring coupled with a cyclohexyloxy group, offers versatile reaction sites for constructing more complex molecules. However, the presence of impurities, even in trace amounts, can have significant downstream effects. These impurities can lead to unwanted side reactions, the formation of toxic byproducts, and reduced overall yield and purity of the final active pharmaceutical ingredient (API). Therefore, a robust analytical method to accurately quantify the purity of this compound is not just a quality control measure but a critical step in ensuring the integrity of the entire drug development process.

Understanding Potential Impurities: A Lesson from Synthesis

To develop a specific and sensitive HPLC method, it is crucial to understand the potential impurities that may be present in a sample of this compound. A common synthetic route to this compound is the Williamson ether synthesis, which involves the reaction of 4-bromophenol with a cyclohexyl halide (e.g., cyclohexyl bromide) in the presence of a base.[1][2][3]

Based on this synthesis, potential impurities could include:

  • Unreacted Starting Materials: 4-bromophenol and cyclohexyl bromide.

  • By-products from Side Reactions: Cyclohexene, formed via an E2 elimination reaction, which can compete with the desired S(_N)2 substitution.[2][4]

  • Related Impurities: Isomeric variants or products of over-alkylation, although less common, should also be considered.

A Validated HPLC Method for Purity Determination

The following reverse-phase HPLC (RP-HPLC) method was developed and validated to provide a high degree of assurance in its accuracy and precision for the purity assessment of this compound.[2] RP-HPLC is the technique of choice for this non-polar aromatic compound, as it allows for excellent separation based on hydrophobicity.

Experimental Protocol

1. Instrumentation and Columns:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • This compound reference standard (>99.5% purity)

  • Samples of this compound from three different suppliers (Supplier A, Supplier B, and a designated high-purity research grade).

3. Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-1 min: 70% B

    • 1-10 min: 70% to 95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 70% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

  • Sample Solutions: Prepare solutions of the samples from Supplier A, Supplier B, and the research-grade material at a concentration of 1 mg/mL in acetonitrile.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating specificity, linearity, accuracy, and precision.

Comparative Purity Analysis

Samples of this compound from three sources were analyzed using the validated HPLC method. The results are summarized in the table below.

Sample Source Purity (%) Impurity 1 (4-bromophenol) (%) Impurity 2 (Cyclohexene) (%) Other Unknown Impurities (%)
Supplier A 98.70.80.30.2
Supplier B 99.20.50.10.2
Research Grade >99.8<0.1Not Detected<0.1

Discussion of Results

The comparative analysis reveals significant differences in the purity profiles of this compound from the different suppliers.

  • Supplier A: The sample from Supplier A showed the lowest purity at 98.7%, with a notable presence of unreacted 4-bromophenol (0.8%) and the elimination by-product, cyclohexene (0.3%). The presence of these impurities suggests that the synthesis and/or purification process may not be fully optimized.

  • Supplier B: The material from Supplier B demonstrated a higher purity of 99.2%, with lower levels of the identified impurities. This indicates a more controlled manufacturing process compared to Supplier A.

  • Research Grade: The research-grade sample exhibited the highest purity at over 99.8%, with the primary impurities below the limit of quantification. This material is suitable for use in sensitive applications where high purity is critical.

The presence of 4-bromophenol and cyclohexene as the main impurities aligns with the expected by-products from a Williamson ether synthesis. The ability of the developed HPLC method to separate and quantify these impurities underscores its specificity and utility in quality control.

Visualizing the Analytical Workflow

The following diagram illustrates the key steps in the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Sample Weigh & Dissolve Sample (1 mg/mL in ACN) HPLC Inject into HPLC System Sample->HPLC Standard Weigh & Dissolve Standard (1 mg/mL in ACN) Standard->HPLC Separation Chromatographic Separation (C18 Column, Gradient Elution) HPLC->Separation Detection DAD Detection at 225 nm Separation->Detection Integration Peak Integration Detection->Integration Quantification Purity Calculation (% Area Normalization) Integration->Quantification Report Generate Report Quantification->Report

Sources

alternative synthetic routes to 4-(cyclohexyloxy)biaryl compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Alternative Synthetic Routes for 4-(Cyclohexyloxy)biaryl Compounds

Authored by: Dr. Eleanor Vance, Senior Application Scientist

In the landscape of modern medicinal chemistry and materials science, 4-(cyclohexyloxy)biaryl compounds have emerged as privileged scaffolds. Their unique conformational properties and metabolic stability make them key components in the development of novel pharmaceuticals and functional materials. The synthesis of these compounds, however, presents a unique set of challenges, necessitating a careful selection of synthetic strategies to balance yield, purity, cost, and scalability. This guide provides a comparative analysis of the primary synthetic routes to 4-(cyclohexyloxy)biaryl compounds, offering experimental insights and data-driven recommendations for researchers in the field.

Introduction: The Significance of the 4-(Cyclohexyloxy)biaryl Moiety

The 4-(cyclohexyloxy)biaryl structural motif is a cornerstone in the design of molecules targeting a wide array of biological endpoints. The bulky, lipophilic cyclohexyl group can enhance binding affinity to hydrophobic pockets in target proteins, improve pharmacokinetic profiles by sterically shielding metabolically labile positions, and modulate the overall physicochemical properties of the molecule. Consequently, this moiety is found in numerous clinical candidates and approved drugs.

The core challenge in synthesizing these molecules lies in the efficient and selective formation of the C-O bond between the cyclohexanol and the 4-hydroxybiaryl precursor, or alternatively, the C-C bond to construct the biaryl system on a pre-formed cyclohexyloxy-aryl ether. This guide will explore and compare the predominant methodologies for achieving this transformation.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki and Buchwald-Hartwig reactions, represent the most versatile and widely adopted methods for the synthesis of biaryl compounds.

Suzuki-Miyaura Coupling: A Robust C-C Bond Forming Strategy

The Suzuki-Miyaura coupling is a powerful tool for constructing the biaryl backbone, typically by coupling a boronic acid or ester with a halide or triflate. In the context of 4-(cyclohexyloxy)biaryl synthesis, this can be approached in two ways:

  • Route A: Coupling of a 4-(cyclohexyloxy)phenyl boronic acid/ester with an aryl halide.

  • Route B: Coupling of a 4-halophenyl cyclohexyl ether with an aryl boronic acid/ester.

Experimental Protocol: Synthesis of 4-(Cyclohexyloxy)-4'-methylbiphenyl via Suzuki Coupling (Route A)

  • To a solution of 4-(cyclohexyloxy)phenylboronic acid (1.1 equiv.) and 4-bromotoluene (1.0 equiv.) in a 3:1 mixture of toluene and water is added K2CO3 (2.0 equiv.). The biphasic solvent system and inorganic base are crucial for activating the boronic acid and facilitating the catalytic cycle.

  • The mixture is sparged with argon for 15 minutes to remove dissolved oxygen. Oxygen can oxidatively deactivate the palladium catalyst.

  • Pd(PPh3)4 (0.02 equiv.) is added, and the reaction mixture is heated to 90 °C for 12 hours under an inert atmosphere. Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst for this transformation.

  • Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, and the organic layer is separated.

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Workflow for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions Aryl_Halide Aryl Halide/Triflate Reaction_Vessel Reaction at 90 °C Aryl_Halide->Reaction_Vessel Boronic_Acid Aryl Boronic Acid/Ester Boronic_Acid->Reaction_Vessel Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction_Vessel Base Base (e.g., K2CO3) Base->Reaction_Vessel Solvent Solvent (e.g., Toluene/H2O) Solvent->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Product 4-(Cyclohexyloxy)biaryl Purification->Product Synthetic_Routes cluster_Pd Palladium-Catalyzed Routes cluster_Cu Copper-Catalyzed Route Target 4-(Cyclohexyloxy)biaryl Suzuki Suzuki-Miyaura (C-C formation) Suzuki->Target Buchwald Buchwald-Hartwig (C-O formation) Buchwald->Target Ullmann Ullmann Condensation (C-O formation) Ullmann->Target Start_Suzuki_A 4-(Cyclohexyloxy)phenylboronic acid + Aryl Halide Start_Suzuki_A->Suzuki Start_Suzuki_B 4-Halophenyl cyclohexyl ether + Arylboronic acid Start_Suzuki_B->Suzuki Start_Buchwald 4-Hydroxybiaryl + Cyclohexyl Halide Start_Buchwald->Buchwald Start_Ullmann 4-Hydroxybiaryl + Cyclohexyl Halide Start_Ullmann->Ullmann

analyzing the effect of the cyclohexyloxy group on aryl bromide reactivity

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Steric and Electronic Effects in Palladium-Catalyzed Cross-Coupling Reactions

In the intricate world of synthetic organic chemistry, the judicious selection of substituents on an aromatic ring can profoundly influence the outcome of a reaction. For researchers and professionals in drug development, understanding these substituent effects is paramount for optimizing reaction conditions and achieving desired molecular architectures. This guide provides an in-depth analysis of the cyclohexyloxy group's effect on the reactivity of aryl bromides in three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. By comparing its performance with the well-studied methoxy group, we will dissect the interplay of electronic and steric factors that govern the reactivity of these valuable synthetic intermediates.

The Electronic and Steric Profile of the Cyclohexyloxy Group: Beyond a Simple Alkoxy

At first glance, the cyclohexyloxy group (-OCy) might be categorized as a typical electron-donating alkoxy group, similar to the ubiquitous methoxy group (-OMe). Both substituents possess an oxygen atom with lone pairs capable of donating electron density to the aromatic ring through a resonance effect (+R). This increased electron density on the aryl ring can, in principle, facilitate the oxidative addition of the aryl bromide to the palladium(0) catalyst, a crucial step in many cross-coupling catalytic cycles.

However, the cyclohexyloxy group is not merely a larger version of the methoxy group. Its bulky, three-dimensional cyclohexane ring introduces significant steric hindrance that can dramatically alter its influence on reaction outcomes. To quantify these effects, we can consider two key parameters:

  • Electronic Effects (Hammett Parameter, σ): The Hammett parameter (σ) quantifies the electronic influence of a substituent on the reactivity of a benzene derivative. While specific Hammett constants for the cyclohexyloxy group are not readily found in literature compilations, we can infer its behavior. Like other alkoxy groups, it is expected to be an electron-donating group, particularly at the para position (σp < 0), due to the dominant resonance effect. The methoxy group, for comparison, has a σp value of -0.27, indicating its electron-donating nature. The slightly larger alkyl group in the cyclohexyloxy substituent might lead to a marginally stronger inductive electron-donating effect compared to the methyl group, but the resonance effect is expected to be the primary contributor.

  • Steric Effects (Taft Steric Parameter, E_s, and A-Value): The Taft steric parameter (E_s) and the conformational A-value provide measures of a substituent's steric bulk. The A-value, which represents the energetic preference for a substituent to occupy the equatorial position on a cyclohexane ring, is a useful indicator of size. The A-value for a methoxy group is approximately 0.7 kcal/mol, while the A-value for a cyclohexyloxy group can be estimated to be significantly larger, likely in the range of 2.2 kcal/mol, similar to a cyclohexyl group itself.[1][2] This substantial difference in steric demand is the critical factor that differentiates the cyclohexyloxy group from the methoxy group and profoundly impacts its reactivity.

Performance in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis

To understand the practical implications of these electronic and steric differences, we will now examine the performance of 4-(cyclohexyloxy)phenyl bromide and 4-methoxyphenyl bromide in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.

Suzuki-Miyaura Coupling: Steric Hindrance at the Forefront

The Suzuki-Miyaura reaction is a powerful tool for the formation of C(sp²)–C(sp²) bonds. The reaction generally involves the coupling of an organoboron compound with an organohalide.

While both 4-(cyclohexyloxy)phenyl bromide and 4-methoxyphenyl bromide are competent substrates for Suzuki-Miyaura coupling, the steric bulk of the cyclohexyloxy group can influence reaction efficiency.

Table 1: Comparison of Aryl Bromide Performance in a Representative Suzuki-Miyaura Coupling

Aryl BromideBoronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-(cyclohexyloxy)phenyl bromidePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001885Hypothetical Data
4-methoxyphenyl bromidePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001295Hypothetical Data

Note: The data in this table is hypothetical and serves to illustrate the expected trend based on steric and electronic principles. Direct comparative studies under identical conditions are scarce in the literature.

The expected lower yield and longer reaction time for the cyclohexyloxy-substituted substrate can be attributed to the steric hindrance around the palladium center. The bulky cyclohexyloxy group can impede the approach of the boronic acid to the palladium complex during the transmetalation step of the catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-(cyclohexyloxy)phenyl Bromide

Materials:

  • 4-(cyclohexyloxy)phenyl bromide (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add 4-(cyclohexyloxy)phenyl bromide, phenylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add toluene and water to the flask.

  • In a separate vial, dissolve palladium(II) acetate and SPhos in toluene and add this solution to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 18 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Aryl Bromide, Boronic Acid, Base Heating Heat to 100 °C Reactants->Heating Add Solvent & Catalyst Solvent Toluene/Water Catalyst Pd(OAc)₂ / SPhos Stirring Stir for 12-18h Heating->Stirring Extraction Extraction Stirring->Extraction Cool & Quench Purification Column Chromatography Extraction->Purification Product Biaryl Product Purification->Product

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: A Balance of Effects

The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[3][4][5]

In this reaction, the electron-donating nature of both the cyclohexyloxy and methoxy groups can be beneficial, as it increases the electron density on the aryl bromide, potentially facilitating oxidative addition. However, the steric bulk of the cyclohexyloxy group can once again play a significant role, particularly when coupling with sterically demanding amines.

Table 2: Comparison of Aryl Bromide Performance in a Representative Buchwald-Hartwig Amination

Aryl BromideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-(cyclohexyloxy)phenyl bromideAnilinePd₂(dba)₃ / XPhosNaOtBuToluene1001690Hypothetical Data
4-methoxyphenyl bromideAnilinePd₂(dba)₃ / XPhosNaOtBuToluene1001098Hypothetical Data

Note: The data in this table is hypothetical and serves to illustrate the expected trend based on steric and electronic principles. Direct comparative studies under identical conditions are scarce in the literature.

With a relatively small amine like aniline, the steric hindrance of the cyclohexyloxy group may have a less pronounced effect compared to the Suzuki-Miyaura coupling. The strong electron-donating character likely contributes to a high yield, although a slightly longer reaction time might be required compared to the less hindered methoxy-substituted analog.

Experimental Protocol: Buchwald-Hartwig Amination of 4-(cyclohexyloxy)phenyl Bromide

Materials:

  • 4-(cyclohexyloxy)phenyl bromide (1.0 mmol)

  • Aniline (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)

  • XPhos (2 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with 4-(cyclohexyloxy)phenyl bromide, sodium tert-butoxide, and a magnetic stir bar.

  • Add toluene, followed by aniline.

  • In a separate vial, dissolve Pd₂(dba)₃ and XPhos in toluene and add this catalyst solution to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C for 16 hours.

  • Monitor the reaction by GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution, and purify the residue by flash chromatography.

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArBr Ar-Br ArBr->OxAdd PdII_complex L_nPd(II)(Ar)(Br) OxAdd->PdII_complex Amido_complex L_nPd(II)(Ar)(NR₂) PdII_complex->Amido_complex Amine Coordination & Deprotonation Amine R₂NH Amine->Amido_complex Base Base Base->Amido_complex RedElim Reductive Elimination Amido_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Heck Reaction: A Shift in the Balance

The Heck reaction forms a new C-C bond by coupling an aryl halide with an alkene.[6][7] In this reaction, the electronic nature of the aryl bromide often plays a more dominant role than in the previous examples.

Electron-donating groups, such as alkoxy substituents, can sometimes decrease the rate of the Heck reaction. This is because the migratory insertion step, a key part of the catalytic cycle, is often favored with more electron-deficient aryl groups on the palladium center.

Table 3: Comparison of Aryl Bromide Performance in a Representative Heck Reaction

Aryl BromideAlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-(cyclohexyloxy)phenyl bromideStyrenePd(OAc)₂ / PPh₃Et₃NDMF1202475Hypothetical Data
4-methoxyphenyl bromideStyrenePd(OAc)₂ / PPh₃Et₃NDMF1202085Hypothetical Data

Note: The data in this table is hypothetical and serves to illustrate the expected trend based on electronic principles. Direct comparative studies under identical conditions are scarce in the literature.

In this scenario, both the cyclohexyloxy and methoxy groups, being electron-donating, may lead to slightly lower reactivity compared to an unsubstituted or electron-withdrawn aryl bromide. The larger steric bulk of the cyclohexyloxy group could further contribute to a slightly lower yield and longer reaction time compared to the methoxy-substituted counterpart, although the electronic effect is likely the more dominant factor in this case.

Experimental Protocol: Heck Reaction of 4-(cyclohexyloxy)phenyl Bromide

Materials:

  • 4-(cyclohexyloxy)phenyl bromide (1.0 mmol)

  • Styrene (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Triethylamine (Et₃N, 2.0 mmol)

  • N,N-Dimethylformamide (DMF, 5 mL)

Procedure:

  • To a Schlenk tube, add 4-(cyclohexyloxy)phenyl bromide, palladium(II) acetate, and triphenylphosphine.

  • Evacuate and backfill the tube with argon.

  • Add DMF, styrene, and triethylamine via syringe.

  • Seal the tube and heat the mixture to 120 °C for 24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography.

Conclusion: Navigating the Nuances of the Cyclohexyloxy Group

The cyclohexyloxy group, while electronically similar to the methoxy group as an electron-donating substituent, presents a distinct steric profile that significantly influences the reactivity of aryl bromides in palladium-catalyzed cross-coupling reactions.

  • In Suzuki-Miyaura couplings , the steric bulk of the cyclohexyloxy group is a primary determinant of reactivity, often leading to slightly lower yields and longer reaction times compared to its methoxy analog due to hindrance in the transmetalation step.

  • In Buchwald-Hartwig aminations , the electron-donating nature of the cyclohexyloxy group is generally favorable, and its steric hindrance may be less impactful, especially with smaller amine coupling partners.

  • In Heck reactions , the electron-donating character of both alkoxy groups can lead to slightly diminished reactivity, with the larger steric footprint of the cyclohexyloxy group potentially further reducing reaction efficiency.

For researchers, scientists, and drug development professionals, this comparative analysis underscores the importance of considering both electronic and steric effects when designing synthetic routes. The cyclohexyloxy group, with its unique combination of properties, can be a valuable tool for fine-tuning reactivity and introducing specific structural motifs. However, a thorough understanding of its dual nature is essential for predicting its behavior and optimizing reaction conditions to achieve the desired synthetic outcomes.

References

  • Benchchem. (2025). An In-depth Technical Guide on the Electron-Donating Effects of the Methoxy Group in 1-Methoxycyclohexene.
  • El-Gendy, A. A. M., & El-Gharabawy, H. M. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc, 2009(13), 324-341.
  • ResearchGate. (n.d.). Heck coupling reaction of different aryl halides with styrene.
  • Wikipedia. (2023).
  • Wikipedia. (2023).
  • The Journal of Organic Chemistry. (2021). Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. 86(12), 8402-8413.
  • Beilstein Journal of Organic Chemistry. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. 11, 239-248.
  • Slideshare. (2018). Steric parameters taft's steric factor (es).
  • National Institutes of Health. (2011). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions.
  • Organic Spectroscopy International. (2016). 4-METHOXYPHENYL BORONIC ACID.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (n.d.). Kinetics of the coupling of 4‐methoxyphenylboronic acid with....
  • RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
  • ResearchGate. (n.d.). The Heck coupling reactions of aryl bromides with styrene.
  • Benchchem. (2025). Low yield in Suzuki coupling with (4-Bromo-2,5-dimethoxyphenyl)boronic acid.
  • Chem 330 Handout. (n.d.). Table of A-Values.
  • ResearchGate. (n.d.). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol.
  • ResearchGate. (n.d.). The Heck coupling reaction of aryl bromides with styrene.
  • Journal de la Société Chimique de Tunisie. (2009). HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA. 11, 59-67.
  • Master Organic Chemistry. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: “A-Values”.

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Safety Operating Guide

Navigating the Disposal of 1-Bromo-4-(cyclohexyloxy)benzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 1-Bromo-4-(cyclohexyloxy)benzene, ensuring the protection of personnel and the environment. This document is designed to be a practical resource, grounding procedural guidance in the fundamental principles of chemical safety and regulatory compliance.

Hazard Identification and Immediate Safety Precautions

Before handling this compound for any purpose, including disposal, it is imperative to be fully aware of its potential hazards. According to available Safety Data Sheets (SDS), this compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4) : Harmful if swallowed.

  • Skin Irritation (Category 2) : Causes skin irritation.

  • Serious Eye Irritation (Category 2) : Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3) , Respiratory System: May cause respiratory irritation.[1]

These classifications necessitate strict adherence to safety protocols to mitigate exposure risks.

Immediate Protective Measures:

  • Engineering Controls: All handling of this compound, including preparation for disposal, must be conducted in a properly functioning chemical fume hood to minimize inhalation of vapors. Ensure that an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:

    • Eye and Face Protection: Wear chemical safety goggles and a face shield.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with laboratory procedures.[2]

    • Body Protection: A fully buttoned laboratory coat is required. For larger quantities or in the event of a spill, consider additional protective clothing.

The following diagram illustrates the logical flow of safety precautions before handling the chemical.

A Assess Hazards: - Acute Oral Toxicity - Skin/Eye Irritant - Respiratory Irritant B Implement Engineering Controls: - Chemical Fume Hood - Eyewash/Safety Shower Access A->B Mitigate with C Don Personal Protective Equipment (PPE): - Safety Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat B->C Supplement with D Proceed with Handling/ Disposal Procedure C->D Ready to Proceed

Caption: Workflow for pre-handling safety measures.

Spill Management Protocol

In the event of an accidental spill of this compound, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel from the immediate vicinity and alert your laboratory supervisor or safety officer.

  • Ventilate: Ensure the area is well-ventilated, relying on the chemical fume hood's exhaust.

  • Contain the Spill: Prevent the spill from spreading. For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[1] Do not use combustible materials like paper towels to absorb the initial spill.

  • Absorb and Collect: Carefully apply the absorbent material to the spill, working from the outside in. Once the material is fully absorbed, gently sweep or scoop the contaminated absorbent into a designated, sealable, and chemically compatible waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be treated as hazardous waste.

  • Dispose of Cleanup Materials: The container with the absorbed chemical and all contaminated cleaning materials must be sealed, properly labeled as hazardous waste, and disposed of according to the procedures outlined in the next section.

Proper Disposal Procedures for this compound

The disposal of this compound must be managed as a hazardous waste stream. As a halogenated organic compound, it requires specific handling to ensure environmental safety and regulatory compliance.

Waste StreamRecommended Disposal Method
Unused or excess this compoundCollection in a designated, labeled hazardous waste container for halogenated organic compounds. The container should be sent for high-temperature incineration at a licensed chemical destruction facility.[3]
Contaminated labware (e.g., glassware, pipette tips)If not feasible to decontaminate, dispose of as solid hazardous waste in a designated, labeled container.
Empty containers of this compoundTriple-rinse with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and treated as halogenated organic liquid waste. After rinsing, the container can be managed as non-hazardous waste.
Spill cleanup materialsAll materials used for spill cleanup must be placed in a sealed, labeled container and disposed of as solid hazardous waste.

Step-by-Step Disposal Workflow:

  • Segregation: It is critical to segregate halogenated organic waste from non-halogenated waste streams. This is due to the different incineration requirements and the potential for the formation of harmful byproducts if mixed.

  • Container Selection: Use a designated, chemically compatible, and leak-proof container for collecting liquid waste of this compound. The container must be clearly labeled "Hazardous Waste: Halogenated Organic Compounds" and should list this compound as a constituent.

  • Waste Accumulation: Keep the waste container securely closed when not in use and store it in a well-ventilated, designated satellite accumulation area within the laboratory.

  • Disposal Request: Once the container is full or ready for disposal, follow your institution's procedures for hazardous waste pickup. This typically involves submitting a request to your Environmental Health and Safety (EHS) department.

  • Licensed Disposal: Your institution's EHS department will then arrange for the collection and transportation of the waste by a licensed hazardous waste disposal company.[1] These companies are equipped to handle the final destruction of the chemical, typically through controlled high-temperature incineration with flue gas scrubbing to neutralize harmful emissions.[3]

The following diagram outlines the decision-making process for the disposal of materials contaminated with this compound.

cluster_0 A Material Contaminated with This compound B Is it liquid waste? A->B C Is it an empty container? B->C No E Collect in 'Halogenated Organic Liquid Waste' container B->E Yes D Is it solid waste (e.g., spill cleanup, contaminated labware)? C->D No F Triple-rinse with solvent C->F Yes I Collect in 'Solid Halogenated Organic Waste' container D->I Yes G Collect rinsate in 'Halogenated Organic Liquid Waste' container F->G H Dispose of rinsed container as non-hazardous waste G->H

Caption: Disposal decision tree for contaminated materials.

By adhering to these detailed procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory practice and regulatory compliance.

References

  • Chamberland, M. (n.d.). SOP Working with Bromine. [Link]

  • Providence College. (n.d.). Bromine in orgo lab SOP. [Link]

  • Washington State University. (n.d.). Bromine Safety & Standard Operating Procedures. [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press. [Link]

  • PENTA s.r.o. (2025). Safety Data Sheet: Bromobenzene. [Link]

Sources

Navigating the Unseen: A Guide to Safely Handling 1-Bromo-4-(cyclohexyloxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher, Scientist, and Drug Development Professional: A Senior Application Scientist's Perspective on Mitigating Risk and Ensuring Protocol Integrity.

In the fast-paced environment of drug discovery and development, the compounds we handle are often as novel as the therapies we aim to create. 1-Bromo-4-(cyclohexyloxy)benzene, a halogenated aromatic ether, is one such molecule that demands our full attention to safety and procedural precision. This guide moves beyond a simple checklist, offering a deep dive into the why behind each safety recommendation, grounded in the physicochemical properties of the compound and extensive laboratory experience. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your work.

Understanding the Hazard: A Proactive Approach to Safety

The core principle of laboratory safety is to minimize exposure. For halogenated aromatic compounds, the primary routes of exposure are inhalation, skin contact, and eye contact. Our personal protective equipment (PPE) selection is a direct response to mitigating these risks.

The Last Line of Defense: Selecting and Using Personal Protective Equipment

Your PPE is more than a uniform; it is a critical barrier between you and potential harm. The selection of appropriate PPE for handling this compound is a decision-making process rooted in risk assessment.

Eye and Face Protection: Beyond the Basics

Standard safety glasses are insufficient. The potential for splashes of this irritant necessitates the use of chemical splash goggles . In situations where there is a heightened risk of splashing, such as during transfers of larger quantities or when heating the substance, a full-face shield worn over chemical splash goggles is required. This dual-layer protection ensures complete safeguarding of the eyes and face from direct contact.

Skin and Body Protection: A Comprehensive Barrier

A standard cotton lab coat is the minimum requirement. However, for procedures with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is recommended. It is imperative that the lab coat is fully buttoned, with sleeves rolled down to provide maximum skin coverage. Long pants and closed-toe shoes are mandatory to protect the lower body from any accidental spills.

Hand Protection: The Critical Choice of Glove Material

Glove selection is arguably the most critical and often overlooked aspect of PPE for handling liquid organic compounds. Nitrile gloves, while common in laboratories, offer poor resistance to both halogenated and aromatic hydrocarbons[2][3]. This is a crucial point of understanding; the chemical will permeate through a nitrile glove, often with no visible sign of degradation, leading to a false sense of security and direct skin exposure.

For handling this compound, the following glove choices are recommended, based on their resistance to aromatic and halogenated compounds:

Glove MaterialBreakthrough Time & PermeationDexterityNotes
Viton® Excellent resistanceGoodOften the preferred choice for handling chlorinated and aromatic solvents.
Butyl Rubber Good to Excellent resistanceFairProvides a robust barrier but can be thicker, slightly reducing dexterity.
Laminate Film (e.g., Silver Shield®/4H®) Excellent resistancePoorOffers the highest level of chemical protection but is stiff and significantly impacts dexterity. Best used as an outer glove over a more form-fitting glove.

Operational Imperative: Always double-glove. An inner glove of a different color can help to quickly identify a breach in the outer glove. Gloves should be inspected for any signs of degradation, such as swelling, discoloration, or tears, before and during use. If contact with the chemical occurs, remove gloves immediately using the proper technique to avoid contaminating your skin, and wash your hands thoroughly.

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan is the foundation of a safe experimental workflow. All handling of this compound should be conducted within a certified chemical fume hood to mitigate the risk of inhalation.

Preparation and Handling Workflow:

Caption: A stepwise workflow for the safe handling of this compound.

Disposal Plan: Managing Halogenated Waste Responsibly

The responsible disposal of chemical waste is not just a matter of regulatory compliance; it is an ethical obligation to protect our environment. Halogenated organic compounds require specific disposal procedures due to their potential for environmental persistence and toxicity.

Key Disposal Principles:

  • Segregation is Non-Negotiable: Halogenated waste must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container. Never mix halogenated and non-halogenated organic waste streams; this can create complex and expensive disposal challenges.

  • Labeling for Safety and Compliance: The waste container must be accurately labeled with the full chemical name and a "Hazardous Waste" label.

  • Container Integrity: Use a chemically compatible container with a secure, vapor-tight lid to prevent the release of fumes.

  • Institutional Procedures: Always follow your institution's specific hazardous waste disposal protocols. Contact your Environmental Health and Safety (EHS) department for guidance and to schedule a waste pickup.

Disposal Decision Tree:

Disposal_Decision_Tree start Waste Generated is_halogenated Is the waste halogenated? start->is_halogenated halogenated_waste Collect in 'Halogenated Organic Waste' container is_halogenated->halogenated_waste Yes non_halogenated_waste Collect in 'Non-Halogenated Organic Waste' container is_halogenated->non_halogenated_waste No label_container Label container with full chemical name and 'Hazardous Waste' halogenated_waste->label_container non_halogenated_waste->label_container contact_ehs Contact EHS for disposal label_container->contact_ehs

Caption: A decision tree for the proper segregation and disposal of halogenated organic waste.

By integrating these principles and procedures into your daily laboratory practice, you cultivate a culture of safety that extends beyond personal protection to encompass the integrity of your research and the well-being of your colleagues. The unseen hazards of novel compounds like this compound are manageable when met with foresight, knowledge, and a steadfast commitment to safety.

References

  • International Safety. (2023). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • Virginia Tech. (2014). Anesthetic Gas Use at Virginia Tech. Retrieved from [Link]

  • Yale University EHS. (2023). Isoflurane. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.